molecular formula C9H10FNS B1305271 2-(4-Fluorophenyl)thiazolidine CAS No. 67086-80-0

2-(4-Fluorophenyl)thiazolidine

Cat. No.: B1305271
CAS No.: 67086-80-0
M. Wt: 183.25 g/mol
InChI Key: SPVFGDPOEAQORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H10FNS and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVFGDPOEAQORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986116
Record name 2-(4-Fluorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67086-80-0
Record name Thiazolidine, 2-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067086800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a detailed and scientifically grounded protocol for the synthesis and comprehensive characterization of 2-(4-Fluorophenyl)thiazolidine, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a classic condensation reaction, and its structural elucidation is achieved through a combination of modern spectroscopic techniques. This document is intended to serve as a practical resource, offering not only step-by-step procedures but also the underlying scientific principles and rationale for key experimental choices.

Introduction: The Significance of the Thiazolidine Scaffold

The thiazolidine ring system is a prominent structural motif in a vast array of biologically active compounds.[1][2] Its presence in natural products and synthetic pharmaceuticals underscores its importance as a "privileged scaffold" in drug discovery. Thiazolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4] The 2,4-thiazolidinedione subclass, for instance, is famously represented by the "glitazone" drugs used in the management of type 2 diabetes.[4][5]

The introduction of a 4-fluorophenyl group at the 2-position of the thiazolidine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and biological activity. This guide focuses on the synthesis and detailed characterization of this compound, providing a robust framework for its preparation and verification.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through the condensation reaction of 4-fluorobenzaldehyde and cysteamine (2-aminoethanethiol). This reaction proceeds under mild conditions and is a well-established method for the formation of 2-substituted thiazolidines.[6]

Reaction Mechanism

The formation of the thiazolidine ring involves a two-step process:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amino group of cysteamine on the carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a Schiff base (iminium ion) intermediate.[7][8] This step is often catalyzed by acid.

  • Intramolecular Cyclization: The thiol group of the cysteamine moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step leads to the formation of the stable five-membered thiazolidine ring.[6][9]

Caption: Mechanism of this compound formation.

Experimental Protocol

Materials and Reagents:

  • 4-Fluorobenzaldehyde

  • Cysteamine hydrochloride

  • Triethylamine (or another suitable base)

  • Methanol (or ethanol) as solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add cysteamine hydrochloride (1.0 eq).

  • Slowly add triethylamine (1.1 eq) to the reaction mixture at room temperature. The triethylamine serves to neutralize the hydrochloride salt of cysteamine, liberating the free base for reaction.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Experimental workflow for the synthesis.

Comprehensive Characterization

Accurate structural elucidation is paramount to confirm the successful synthesis of the target compound. A combination of spectroscopic methods provides unambiguous evidence of the molecular structure.

Spectroscopic Data
TechniqueKey Observations and Interpretations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group, typically in the range of δ 7.0-7.5 ppm. The protons of the thiazolidine ring will appear at higher field strengths. Specifically, the methine proton at the 2-position (CH) is expected to be a singlet or a triplet depending on coupling with the adjacent NH proton, appearing around δ 5.8-5.9 ppm.[10] The methylene protons of the thiazolidine ring will show complex splitting patterns.
¹³C NMR The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon at the 2-position of the thiazolidine ring is expected to resonate around δ 63 ppm.[10] The other two carbons of the thiazolidine ring will appear at higher field.
IR Spectroscopy The IR spectrum will show a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C-F stretching vibration will appear in the fingerprint region, typically around 1200-1100 cm⁻¹.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Fragmentation patterns may include the loss of the fluorophenyl group or cleavage of the thiazolidine ring.
Expected Spectroscopic Data Summary
¹H NMR (CDCl₃)Chemical Shift (δ ppm)Multiplicity
Aromatic-H7.02–7.12, 7.26–7.34m
CH (C2-H)5.86s
CH₂ (C5-H)3.71, 3.75–3.88d, m
CH₂ (C4-H)2.65–2.88m
¹³C NMR (CDCl₃)Chemical Shift (δ ppm)
C=O171.3
C-F (aromatic)162.9 (d, ¹JCF= 247.7 Hz)
Aromatic-C135.3 (d, ⁴JCF= 3.2 Hz), 129.1 (d, ³JCF= 8.5 Hz), 116.0 (d, ²JCF= 21.8 Hz)
C263.2
C532.9
C454.0, 52.9, 41.2

Note: The provided NMR data is based on a closely related compound, 2-(4-fluorophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, and serves as a representative example.[10] Actual chemical shifts may vary slightly.

Caption: Workflow for the characterization of the synthesized compound.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken. The reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Cysteamine and its salts are known to have a strong, unpleasant odor.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound. By following the detailed experimental protocol and utilizing the provided characterization data as a reference, researchers can confidently prepare and verify this valuable heterocyclic compound. The principles and techniques described herein are foundational for the exploration of novel thiazolidine derivatives in the pursuit of new therapeutic agents.

References

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate. [Link]

  • Reversible breakdown and synthesis of sugar cysteamine thiazolidines via a Schiff's base intermediate. ResearchGate. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. Molecules. [Link]

  • Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. Analytical Biochemistry. [Link]

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. Indian Journal of Pharmaceutical Sciences. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules. [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Molecules. [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Square. [Link]

  • Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking. Research Square. [Link]

  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar. [Link]

  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal. [Link]

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Journal of Applied Biology & Biotechnology. [Link]

  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry. [Link]

  • a facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry. [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link]

  • Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 2,4-thiazolidinedione. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Promising Scaffold

The thiazolidine ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The introduction of a 4-fluorophenyl substituent at the 2-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule, 2-(4-Fluorophenyl)thiazolidine. This modification can enhance metabolic stability and improve interactions with biological targets. Accurate and comprehensive structural elucidation of this compound is paramount for its advancement in drug discovery and development pipelines.

This technical guide provides a detailed exploration of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a field-proven perspective on the causality behind experimental choices and the logic of spectral interpretation. This document is designed to be a self-validating system, where the synergy of multiple analytical techniques provides an unambiguous confirmation of the molecular structure.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information on the chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environments

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is used for less soluble samples and can reveal exchangeable protons (like N-H) more clearly.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 64 scans are adequate.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
H-2 (Thiazolidine)5.5 - 5.9Singlet (s) or Triplet (t)-1HThis proton is a methine proton attached to both a nitrogen and a sulfur atom, as well as the fluorophenyl ring, leading to a downfield shift. Its multiplicity will depend on the coupling with the C5 protons.
H-4 (Thiazolidine)3.1 - 3.5Multiplet (m)-2HThese are methylene protons adjacent to the sulfur atom. They will likely appear as a complex multiplet due to coupling with the C5 protons.
H-5 (Thiazolidine)3.6 - 4.0Multiplet (m)-2HThese methylene protons are adjacent to the nitrogen atom, causing a downfield shift compared to the H-4 protons. They will also exhibit complex coupling.
Aromatic Protons (ortho to F)7.0 - 7.2Triplet (t) or Doublet of Doublets (dd)~8-92HThese protons are coupled to the adjacent aromatic protons and the fluorine atom, resulting in a characteristic splitting pattern.
Aromatic Protons (meta to F)7.4 - 7.6Doublet of Doublets (dd)~8-9, ~5-62HThese protons are coupled to the adjacent aromatic protons.
N-H (Thiazolidine)2.0 - 4.0Broad Singlet (br s)-1HThe chemical shift of this exchangeable proton is highly dependent on solvent and concentration. It often appears as a broad signal.

Note: The predicted chemical shifts are based on the analysis of similar thiazolidine derivatives and compounds containing a 4-fluorophenyl group.[1][2][3]

G cluster_workflow ¹H NMR Experimental Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Figure 2. ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation and instrument setup are similar to that of ¹H NMR. However, ¹³C NMR experiments require a greater number of scans (typically several hundred to thousands) due to the low natural abundance of the ¹³C isotope (1.1%). Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon environment.

Predicted ¹³C NMR Data and Interpretation:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C-2 (Thiazolidine)60 - 70This methine carbon is bonded to two heteroatoms (N and S) and the aromatic ring, resulting in a significant downfield shift.
C-4 (Thiazolidine)30 - 40This methylene carbon is adjacent to the sulfur atom.
C-5 (Thiazolidine)50 - 60This methylene carbon is adjacent to the nitrogen atom, leading to a more downfield shift compared to C-4.
Aromatic C-F160 - 165 (d, ¹JCF ≈ 245-250 Hz)The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded and exhibits a large one-bond coupling constant.[2]
Aromatic C (ortho to F)115 - 120 (d, ²JCF ≈ 21-22 Hz)These carbons are shielded by the fluorine atom and show a smaller two-bond coupling.[2]
Aromatic C (meta to F)128 - 132 (d, ³JCF ≈ 8-9 Hz)These carbons are less affected by the fluorine and exhibit a small three-bond coupling.[2]
Aromatic C (ipso to thiazolidine)135 - 140 (d, ⁴JCF ≈ 3-4 Hz)This quaternary carbon is deshielded by the thiazolidine substituent and shows a very small four-bond coupling.

Note: The predicted chemical shifts and coupling constants are based on known data for fluorinated aromatic compounds and thiazolidine derivatives.[2][3]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). LC-MS with electrospray ionization (ESI) is a common and gentle ionization method for this type of molecule.

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight. EI is a higher-energy technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum Data and Interpretation:

  • Molecular Ion Peak (M⁺) or Protonated Molecule ([M+H]⁺): The expected exact mass of C₉H₁₀FNS is 183.057. In ESI-MS, a prominent peak at m/z 184.065 ([M+H]⁺) would be expected. In EI-MS, a molecular ion peak at m/z 183 would be observed.

  • Major Fragmentation Pathways: The fragmentation of this compound under EI conditions is likely to proceed through several key pathways:

    • Loss of the thiazolidine ring: Cleavage of the C-C bond between the aromatic ring and the thiazolidine ring can lead to the formation of a fluorophenyl cation (m/z 95) and a thiazolidine radical.

    • Fragmentation of the thiazolidine ring: The thiazolidine ring can undergo fragmentation through various pathways, including the loss of CH₂S or CH₂NH moieties.

G cluster_workflow Mass Spectrometry Experimental Workflow Sample Introduction Sample Introduction Ionization Ionization Sample Introduction->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Spectral Interpretation Spectral Interpretation Detection->Spectral Interpretation

Sources

An In-depth Technical Guide to the Crystal Structure of 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural and chemical properties of 2-(4-Fluorophenyl)thiazolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic principles, spectroscopic analysis, and synthetic methodologies to offer a detailed understanding of this heterocyclic compound. While a definitive crystal structure for the parent compound, this compound, is not publicly available, this guide leverages data from closely related, structurally characterized derivatives to present a robust and scientifically grounded analysis.

Introduction: The Significance of the Thiazolidine Scaffold

Thiazolidine derivatives are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities.[1] The five-membered ring system, containing both sulfur and nitrogen heteroatoms, serves as a versatile scaffold for the design of therapeutic agents.[2] Modifications at the 2, 3, and 4-positions of the thiazolidine ring have yielded compounds with a wide array of biological applications, including antidiabetic, antimicrobial, anticonvulsant, and anticancer properties. The introduction of a 4-fluorophenyl group at the 2-position is of particular interest, as the fluorine atom can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity to target proteins.

Synthesis and Crystallization

The synthesis of 2-arylthiazolidines and their derivatives is typically achieved through a condensation reaction. A plausible and efficient method for the preparation of this compound involves the reaction of 4-fluorobenzaldehyde with cysteamine hydrochloride in a suitable solvent, such as ethanol, often under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the thiazolidine ring.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq) and cysteamine hydrochloride (1.1 eq) in absolute ethanol.

  • Reaction Execution: The reaction mixture is stirred and heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a mild base, such as a saturated sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate.

  • Purification and Crystallization: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as a mixture of ethanol and water.

Below is a diagram illustrating the synthetic workflow for this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction Condensation in Ethanol (Reflux) 4-Fluorobenzaldehyde->Reaction Cysteamine_HCl Cysteamine HCl Cysteamine_HCl->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Crystallographic Analysis: A Comparative Approach

While the crystal structure of this compound has not been reported, a detailed analysis of its N-substituted derivatives, such as 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one [3] and 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one [4], provides significant insights into the expected molecular geometry and packing.

Predicted Crystal Data and Molecular Geometry

Based on the analysis of these closely related structures, the following crystallographic parameters and molecular features for this compound can be predicted.

ParameterPredicted Value/FeatureBasis of Prediction
Crystal System Monoclinic or OrthorhombicCommon for related thiazolidinone structures.[3][4]
Space Group P2₁/c or similar centrosymmetric groupFrequently observed for this class of compounds.[3]
Thiazolidine Ring Conformation Envelope or nearly planarThe thiazolidine ring in related structures often adopts an envelope conformation.[3]
Orientation of 4-Fluorophenyl Ring Pseudo-axial or pseudo-equatorialThe orientation is influenced by steric and electronic factors of substituents on the thiazolidine ring.
Dihedral Angle ~89° between the thiazolidinone and 4-fluorobenzene rings in a related structure.[4]A significant twist between the phenyl and thiazolidine rings is expected.

The molecular structure of this compound is anticipated to feature the 4-fluorophenyl group attached to the C2 position of the thiazolidine ring. The conformation of the five-membered thiazolidine ring is flexible and can exist in either a planar or, more commonly, an envelope conformation. In the case of an envelope, one of the atoms (often the sulfur atom) deviates from the plane formed by the other four atoms.

The orientation of the 4-fluorophenyl group relative to the thiazolidine ring is a critical determinant of the molecule's overall shape and its potential interactions with biological targets. In the crystal structure of 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one, the dihedral angle between the thiazolidinone and 4-fluorobenzene rings is 88.8 (5)°.[4] A similar perpendicular arrangement is likely in the parent compound.

The following diagram illustrates the key structural features and intramolecular relationships of this compound.

MolecularStructure C2 C2 Thiazolidine_Core Thiazolidine_Core C2->Thiazolidine_Core Dihedral_Angle Dihedral_Angle C2->Dihedral_Angle C1_prime C1_prime Fluorophenyl_Group Fluorophenyl_Group C1_prime->Fluorophenyl_Group C1_prime->Dihedral_Angle

Caption: Key structural features of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is further supported by spectroscopic techniques. While a dedicated spectrum for the parent compound is not available, data from related derivatives can be used to predict the characteristic signals.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of similar structures, the following NMR spectral data can be anticipated:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~7.3-7.5mAromatic protons (ortho to F)
~7.0-7.2mAromatic protons (meta to F)
~5.5-6.0sCH at C2
~3.0-3.5mCH₂ at C4
~2.8-3.2mCH₂ at C5
~2.0-3.0br sNH
¹³C NMR ~160-165 (d, ¹JCF)dC4' of fluorophenyl ring
~128-135mAromatic carbons
~115-120 (d, ²JCF)dC3' and C5' of fluorophenyl ring
~60-70sC2 of thiazolidine ring
~45-55sC4 of thiazolidine ring
~30-40sC5 of thiazolidine ring

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups:

  • N-H stretch: A broad band in the region of 3300-3500 cm⁻¹

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹

  • C=C stretch (aromatic): Bands in the region of 1600-1450 cm⁻¹

  • C-N stretch: A band in the region of 1250-1020 cm⁻¹

  • C-F stretch: A strong band in the region of 1250-1000 cm⁻¹

Biological Relevance and Potential Applications

The thiazolidine scaffold is a well-established pharmacophore in drug discovery.[1] The incorporation of a 4-fluorophenyl moiety can enhance the therapeutic potential of these compounds. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.

Derivatives of 2-phenylthiazolidine have been investigated for a range of biological activities, including:

  • Anticancer Activity: Thiazolidinone derivatives have shown promise as inhibitors of various cancer cell lines.[5]

  • Antimicrobial Activity: The thiazolidine nucleus is present in several compounds with antibacterial and antifungal properties.

  • Antidiabetic Activity: The thiazolidinedione class of drugs, which are structurally related, are well-known for their use in the treatment of type 2 diabetes.

The structural insights gained from the analysis of this compound and its derivatives can guide the rational design of new and more potent therapeutic agents. Understanding the conformational preferences of the thiazolidine ring and the orientation of the aryl substituent is crucial for optimizing interactions with biological targets.

The following diagram illustrates the potential role of thiazolidine derivatives in modulating a hypothetical signaling pathway, a common mechanism for many therapeutic agents.

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response Gene_Expression->Biological_Response Thiazolidine_Derivative This compound Derivative Thiazolidine_Derivative->Receptor Inhibition/Modulation

Caption: Hypothetical signaling pathway modulated by a thiazolidine derivative.

Conclusion

This technical guide has provided a comprehensive analysis of the structural and chemical properties of this compound. By leveraging crystallographic data from closely related N-substituted derivatives, we have presented a detailed prediction of its molecular geometry, including the conformation of the thiazolidine ring and the orientation of the 4-fluorophenyl substituent. This structural understanding, combined with predicted spectroscopic data and a plausible synthetic protocol, offers a solid foundation for further research and development of this promising class of compounds. The insights provided herein are intended to aid researchers in the rational design of novel thiazolidine-based therapeutic agents with enhanced efficacy and safety profiles.

References

  • Di M. S., et al. (2012). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. PubMed Central.
  • Gutiérrez, A., et al. (2011). 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 1), o10–o12. Available at: [Link]

  • Srivastava, T., et al. (2008). 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o214. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Koprowska, K., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allostic Modulators.
  • Saeed, S., et al. (2017). Structure determination of two structural analogs, named 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16F2N4S) and 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16ClFN4S) by synchrotron X-ray powder diffraction. OSTI.GOV.
  • Shashikant, S., et al. (2015). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Semantic Scholar.
  • Zina, A. A., et al. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives.
  • Krasavin, M., et al. (2021). Fragments of 1 H NMR spectra of...
  • Sravanthi, K., & Shrivastava, S. K. (2023). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Medicinal Chemistry, 20(5), 541-554. Available at: [Link]

  • George, G., et al. (2018). Crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides.
  • Andreas, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
  • de Oliveira, C. S., et al. (2017). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. MedCrave. Available at: [Link]

  • Abdullah, M. N. (2019). 13 C -NMR data for the prepared thiazolidinones (4a-e).
  • Wan, Z., et al. (2009). 3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl].
  • Chemdiv. (n.d.). Compound 3-acetyl-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid. Chemdiv.
  • Reddy, T. S., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central.
  • Kumar, A., et al. (2022). Chemical structures of thiazolyl-thiazolidine-2,4-dione compounds.
  • Kumar, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation.
  • G, S., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central.
  • Bawa, S., & Kumar, S. (2020). Chemistry and Applications of Functionalized 2,4-Thiazolidinediones.
  • PubChem. (n.d.). 2-(4-chlorophenyl)thiazolidine (C9H10ClNS). PubChem.

Sources

The Ascendant Therapeutic Potential of 2-(4-Fluorophenyl)thiazolidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolidine scaffold, a privileged heterocyclic motif, has perennially captured the attention of medicinal chemists owing to its remarkable versatility and broad spectrum of pharmacological activities. This technical guide delves into the burgeoning field of novel 2-(4-fluorophenyl)thiazolidine derivatives, a subclass demonstrating significant promise in the therapeutic arenas of oncology, infectious diseases, and neurology. We will navigate the synthetic pathways, explore the diverse biological activities, and elucidate the underlying mechanisms of action, providing researchers, scientists, and drug development professionals with a comprehensive resource to accelerate innovation in this compelling area of drug discovery.

Introduction: The Thiazolidine Core and the Significance of the 2-(4-Fluorophenyl) Moiety

Thiazolidine derivatives are characterized by a five-membered ring containing a sulfur and a nitrogen atom. This core structure provides a unique three-dimensional arrangement that allows for diverse substitutions, leading to a wide array of biological activities.[1] The introduction of a 2-(4-fluorophenyl) group is a strategic design element. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This often translates to enhanced potency and an improved pharmacokinetic profile.

This guide will systematically explore the synthesis and biological evaluation of these promising compounds, with a focus on their anticancer, antimicrobial, and anticonvulsant properties. We will dissect the experimental methodologies employed to ascertain these activities and present the data in a clear, comparative format.

Synthetic Strategies: Constructing the this compound Scaffold

The synthesis of this compound derivatives typically involves a multi-step approach, with the key cyclization step forming the thiazolidine ring. A common and efficient method is the condensation reaction between an appropriate amine, a carbonyl compound (specifically 4-fluorobenzaldehyde), and a sulfur-containing reactant like thioglycolic acid.[1]

General Synthetic Protocol

A representative synthetic pathway is outlined below. This protocol is a foundational method that can be adapted and modified to generate a library of diverse derivatives.

Step 1: Synthesis of Schiff Base (Imines)

  • An equimolar mixture of a primary amine and 4-fluorobenzaldehyde is refluxed in a suitable solvent (e.g., ethanol, methanol) for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting Schiff base is often collected by filtration and purified by recrystallization.

Step 2: Cyclization to form the Thiazolidin-4-one Ring

  • To the synthesized Schiff base in a solvent like dry benzene or toluene, an equimolar amount of thioglycolic acid is added.

  • A catalytic amount of anhydrous zinc chloride can be used to facilitate the reaction.

  • The mixture is refluxed for 6-8 hours, with the water formed during the reaction being removed azeotropically using a Dean-Stark apparatus.

  • After completion, the solvent is removed under reduced pressure, and the resulting solid is purified by column chromatography or recrystallization to yield the desired 2-(4-fluorophenyl)thiazolidin-4-one derivative.

Diagram of Synthetic Workflow

SynthesisWorkflow Amine Primary Amine SchiffBase Schiff Base (Imine) Amine->SchiffBase Reflux in Ethanol Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->SchiffBase Thiazolidinone 2-(4-Fluorophenyl)thiazolidin-4-one SchiffBase->Thiazolidinone Reflux with ZnCl2 ThioglycolicAcid Thioglycolic Acid ThioglycolicAcid->Thiazolidinone

Caption: General synthetic workflow for 2-(4-fluorophenyl)thiazolidin-4-one derivatives.

Anticancer Activity: Targeting the Engines of Malignancy

Numerous studies have highlighted the potent anticancer activity of thiazolidine derivatives, and the 2-(4-fluorophenyl) subclass is no exception.[2][3] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR) and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are tyrosine kinases that play a pivotal role in the growth and proliferation of cancer cells.[4][5] Overexpression of these receptors is a hallmark of several cancers, making them attractive targets for therapeutic intervention.

Several novel thiazolidinone derivatives have been designed and synthesized as potential EGFR and HER-2 kinase inhibitors.[4] For instance, certain compounds have exhibited significant inhibitory activity, with IC50 values comparable to the standard drug, erlotinib.[4] Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of EGFR, providing a rationale for their observed potency.[4][6]

In Vitro Cytotoxicity Assays

The anticancer potential of these derivatives is routinely evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric method to assess cell viability.[7][8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for a further 48 hours.[8]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Table 1: Representative Anticancer Activity of Thiazolidinone Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
12 EGFR0.09[4]
12 HER-20.42[4]
6c SK-MEL-28 (Melanoma)3.46[7]
5d NCI-H522 (Non-small cell lung)1.36[3][9]
5d COLO 205 (Colon)1.64[3][9]
5d MDA-MB-468 (Breast)1.11[3][9]
III A549 (Lung)0.72
5b EGFR0.091[10]
5b BRAFV600E0.093[10]

Diagram of EGFR Inhibition Pathway

EGFR_Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Thiazolidinone 2-(4-Fluorophenyl) thiazolidinone Derivative Thiazolidinone->EGFR Inhibition Downstream Downstream Signaling (RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-(4-fluorophenyl)thiazolidinone derivatives.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Thiazolidinone derivatives have demonstrated promising antimicrobial activity against a broad spectrum of bacteria and fungi, offering a potential new avenue for the development of anti-infective agents.[3][11][12]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of thiazolidinones is multifaceted. Some derivatives have been reported to inhibit essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[11] This disruption of cell wall synthesis leads to bacterial cell death.

Evaluation of Antimicrobial Potency

The antimicrobial efficacy of novel this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity of Thiazolidinone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
4a Pseudomonas fluorescens100-400[11]
4a Staphylococcus aureus100-400[11]
4e Pseudomonas fluorescens100-400[11]
4e Staphylococcus aureus100-400[11]
5k Escherichia coli-[13]
5k Pseudomonas aeruginosa-[13]
5k Candida albicans-[13]

Note: Specific MIC values for compounds 5k were not provided in the source material, but the study indicated activity.[13]

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several studies have investigated the anticonvulsant potential of thiazolidinone derivatives, with promising results in preclinical models.[14][15][16]

Preclinical Evaluation of Anticonvulsant Efficacy

The anticonvulsant activity of novel compounds is typically evaluated using well-established animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Mice or rats are used as the experimental animals.

  • Compound Administration: The test compounds are administered intraperitoneally or orally at various doses.

  • Induction of Seizure: After a specific time, a maximal electrical stimulus is delivered through corneal electrodes to induce a tonic-clonic seizure.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extension (HLTE) phase of the seizure.

  • ED50 Determination: The median effective dose (ED50), the dose that protects 50% of the animals from the HLTE, is determined.

Table 3: Representative Anticonvulsant Activity of Thiazolidinone Derivatives

Compound IDTest ModelED50 (mg/kg)Reference
5d MES18.5[16]
5d sc-PTZ15.3[16]
A9 MES200 (95.85% protection)[14]
A8 MES200 (90.04% protection)[14]
Ib MES & sc-PTZ-[15][17]
IId MES & sc-PTZ-[15][17]
IIj MES & sc-PTZ-[15][17]

Note: ED50 values for compounds Ib, IId, and IIj were not explicitly provided, but they were reported to have excellent activity.[15][17]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities, including potent anticancer, antimicrobial, and anticonvulsant effects, underscore the immense potential of this class of compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the thiazolidine ring and the phenyl moiety to optimize potency and selectivity.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

The continued exploration of this compound derivatives holds the key to unlocking new and effective treatments for a multitude of human diseases.

References

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anti-inflammatory agents. (2013). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives. (2024). Student's Journal of Health Research. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and biological evaluation of thiazolidinone derivatives as potential EGFR and HER-2 kinase inhibitors. (2009). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2021). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Molecular dynamic simulations based discovery and development of thiazolidin-4-one derivatives as EGFR inhibitors targeting resistance in non-small cell lung cancer (NSCLC). (2022). PubMed. Retrieved January 17, 2026, from [Link]

  • 3D QSAR of thiazolidinone derivatives as EGFR inhibitors. (2024). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E. (2022). Frontiers in Chemistry. Retrieved January 17, 2026, from [Link]

  • Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. (2012). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2013). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAF. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (2023). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal Human Cells (Wi-38), Expressed as EC 100 (μM). (2023). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (2012). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. (2022). ConnectSci. Retrieved January 17, 2026, from [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). PubMed Central. Retrieved January 17, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (2023). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Mechanism of action of 2,4‐thiazolidinediones. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). Sci-Hub. Retrieved January 17, 2026, from [Link]

  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of Anticonvulsant activity of some Novel 4-Thiazolidinone Derivatives. (2014). SAS Publishers. Retrieved January 17, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. (2019). MDPI. Retrieved January 17, 2026, from [Link]

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (2020). MDPI. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Activity of New 2,4-Disubstituted Thiazolidinone Derivatives. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]

  • (PDF) Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Preprints.org. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2, 4-thiazolidine derivatives 4a-4h. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (2024). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones. (2014). PubMed. Retrieved January 17, 2026, from [Link]

Sources

The 2-(4-Fluorophenyl)thiazolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-fluorophenyl)thiazolidine core is a significant heterocyclic scaffold that has garnered substantial interest within the medicinal chemistry community. Its unique structural features, characterized by a thiazolidine ring substituted at the 2-position with a 4-fluorophenyl group, have proven to be a valuable asset in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of this scaffold, covering its synthesis, key biological targets, mechanisms of action, structure-activity relationships, and toxicological profile. We will delve into the causality behind experimental choices and present a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Versatile Scaffold

The thiazolidine ring system is a well-established pharmacophore, forming the backbone of numerous biologically active compounds. The introduction of a 4-fluorophenyl group at the 2-position modulates the scaffold's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance binding affinity to target proteins through favorable electrostatic interactions and can also block metabolic degradation, thereby improving pharmacokinetic parameters. This strategic fluorination has propelled the this compound scaffold to the forefront of drug discovery efforts across various therapeutic areas, most notably in metabolic diseases and oncology.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound scaffold and its derivatives, particularly the more widely studied 2,4-thiazolidinedione subclass, generally proceeds through well-established synthetic routes. A common and effective method is the Knoevenagel condensation.

General Synthetic Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-substituted-2,4-thiazolidinedione derivatives. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, in this case, 2,4-thiazolidinedione, in the presence of a basic catalyst.

Experimental Protocol: Synthesis of 5-(4-Fluorobenzylidene)-2,4-thiazolidinedione

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2,4-thiazolidinedione and 4-fluorobenzaldehyde in a suitable solvent, such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine, to the reaction mixture.

  • Reaction Condition: Reflux the mixture for a period of 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure 5-(4-fluorobenzylidene)-2,4-thiazolidinedione.

This protocol can be adapted for the synthesis of a variety of derivatives by using substituted 2,4-thiazolidinediones or different aldehydes and ketones.[1]

Key Biological Targets and Mechanisms of Action

The this compound scaffold has been investigated for its activity against a range of biological targets. The primary and most extensively studied target is the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.

PPAR-γ Agonism: The Antidiabetic Effect

Thiazolidinediones (TZDs), including those with a 4-fluorophenyl substituent, are well-known PPAR-γ agonists.[2] Activation of PPAR-γ in adipose tissue, skeletal muscle, and the liver leads to the transcription of genes involved in insulin signaling, glucose uptake, and fatty acid metabolism.[2] This insulin-sensitizing effect makes these compounds effective in the management of type 2 diabetes.[3]

Signaling Pathway of PPAR-γ Activation

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Biological Response TZD 2-(4-Fluorophenyl) thiazolidinedione PPARg_RXR PPAR-γ/RXR Heterodimer TZD->PPARg_RXR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Translocates to Nucleus and Binds to PPRE Gene_Transcription Gene Transcription PPRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Insulin_Sensitivity Increased Insulin Sensitivity mRNA->Insulin_Sensitivity Glucose_Uptake Increased Glucose Uptake mRNA->Glucose_Uptake

Caption: PPAR-γ activation by this compound derivatives.

Anticancer Activity: A Multifaceted Approach

Derivatives of the this compound scaffold have also demonstrated promising anticancer activity.[4][5] Their mechanism of action in cancer is more diverse and can involve:

  • Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.[4][6]

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[4]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels that tumors need to grow.[7]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives can be significantly influenced by modifications at various positions of the thiazolidine ring.

Position of ModificationType of ModificationEffect on Biological ActivityReference
C5 of Thiazolidine Ring Introduction of a benzylidene groupEssential for anticancer activity.[5]
N3 of Thiazolidine Ring Substitution with various aryl or alkyl groupsModulates potency and selectivity.[8]
4-Fluorophenyl Group Presence of fluorineGenerally enhances activity and improves metabolic stability.[8]

Key SAR Insights:

  • The presence of the 4-fluorophenyl group is often crucial for potent biological activity.

  • Modifications at the C5 position of the thiazolidine ring with different aromatic aldehydes can lead to compounds with a wide range of anticancer activities.

  • The nature of the substituent at the N3 position can fine-tune the compound's properties, influencing its target selectivity and pharmacokinetic profile.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiazolidinedione derivatives has been a subject of extensive research. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies of some thiazolidinedione derivatives have shown high gastrointestinal absorption and an inability to cross the blood-brain barrier.[9]

A significant concern with some thiazolidinedione-based drugs has been hepatotoxicity. However, derivatives of the this compound scaffold are being developed with the aim of mitigating these adverse effects.[2]

A study on (4-fluorophenyl) thiazolidin-4-one revealed that while it exhibited potent cytotoxic activity against ovarian cancer cell lines, it was also highly toxic to normal cells.[4][6] The compound induced a significant increase in chromosomal aberrations, micronuclei formation, and cell cycle arrest at the G1 phase, indicating genotoxic potential.[4][6] This underscores the importance of careful toxicological evaluation in the development of new therapeutic agents based on this scaffold.

Therapeutic Potential and Future Directions

The this compound scaffold holds considerable promise for the development of new drugs for a variety of diseases. Its well-established role as a PPAR-γ agonist makes it a continued area of interest for the development of novel antidiabetic agents with improved safety profiles.

Furthermore, the emerging anticancer and antimicrobial activities of derivatives of this scaffold open up new avenues for research.[10] Future work in this area will likely focus on:

  • Lead Optimization: Fine-tuning the structure of the scaffold to enhance potency and selectivity for specific targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the anticancer and antimicrobial effects of these compounds.

  • Toxicology and Safety Profiling: Conducting comprehensive toxicological studies to ensure the safety of new drug candidates.

Workflow for Drug Discovery with the this compound Scaffold

drug_discovery_workflow Start Scaffold Identification: This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening Biological Screening (e.g., PPAR-γ, Anticancer) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Lead_Opt Lead Optimization SAR->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox Preclinical Preclinical Development ADME_Tox->Preclinical Clinical Clinical Trials Preclinical->Clinical End New Therapeutic Agent Clinical->End

Caption: A typical drug discovery workflow for the this compound scaffold.

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its amenability to chemical modification, coupled with its ability to interact with a range of biological targets, makes it a valuable tool in the medicinal chemist's arsenal. While challenges related to toxicity need to be carefully addressed, the continued exploration of this privileged scaffold is likely to yield novel and effective treatments for a variety of human diseases.

References

  • Joshi, H., et al. (2020). Design and synthesis of novel (Z)-3,5-disubstituted thiazolidine-2,4-diones. [Source details not fully available]
  • Malik, S., & Singh, J. (2025). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry. [Link]

  • Anonymous. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. [Source details not fully available]
  • Anonymous. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. [Source details not fully available]
  • Rodrigues, M., et al. (2017). Synthesis of benzylidene-2,4-thiazolidinedione derivatives. [Source details not fully available]
  • Sharma, P., et al. (2016). Synthesis of Benzimidazole- thiazolidinedione hybrids. [Source details not fully available]
  • Elkady, et al. (n.d.). Development of new 2,4-TZD derivatives to target VEGFR-2. [Source details not fully available]
  • Galla, et al. (n.d.). Synthesis of chromone-linked 2,4-TZD derivatives. [Source details not fully available]
  • Anonymous. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. [Source details not fully available]
  • Anonymous. (2022). A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships. [Source details not fully available]
  • Anonymous. (2014). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. [Source details not fully available]
  • Anonymous. (2022). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. [Source details not fully available]
  • Anonymous. (2023). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. [Source details not fully available]
  • Anonymous. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]

  • Anonymous. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. [Source details not fully available]
  • Anonymous. (2022). A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships. [Source details not fully available]
  • Anonymous. (2012). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. [Source details not fully available]
  • Bozdağ-Dündar, O., Ceylan-Unlüsoy, M., Verspohl, E. J., & Ertan, R. (2006). Synthesis and antidiabetic activity of novel 2,4-thiazolidinedione derivatives containing a thiazole ring. Arzneimittelforschung, 56(9), 621–625. [Link]

  • Anonymous. (2019). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Australian Journal of Chemistry. [Link]

  • Anonymous. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Source details not fully available]
  • Uma, P., et al. (2017). A facile synthesis of 2-(4-(benzo[d]thiazol-2-yl) phenylimino) thiazolidin. Rasayan Journal of Chemistry, 10(2), 319-332. [Link]

  • Shahnaz, et al. (2013). Synthesis, characterization of 2,4-thiazolidinedione derivatives and evaluation of their antioxidant activity. Journal of Drug Delivery & Therapeutics, 3(6), 96-99. [Link]

  • Anonymous. (n.d.). General synthesis steps to obtain 2,4-thiazolidinedione derivatives. ResearchGate. [Link]

  • Anonymous. (2019). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. ResearchGate. [Link]

  • Anonymous. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Semantic Scholar. [Link]

  • Anonymous. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. [Link]

Sources

Initial Screening of 2-(4-Fluorophenyl)thiazolidine for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolidine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1] This technical guide provides a comprehensive framework for the initial in vitro screening of 2-(4-Fluorophenyl)thiazolidine, a compound of interest for its potential anticancer properties. We delineate a tiered screening approach, commencing with broad cytotoxicity assessments to establish a foundational activity profile, followed by more nuanced assays to elucidate the primary mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols necessary for a robust preliminary evaluation. Our focus is on establishing a self-validating experimental workflow that ensures data integrity and reproducibility, which are paramount in the early stages of drug discovery.

Introduction: The Rationale for Investigating this compound

Thiazolidine and its oxidized counterpart, thiazolidin-4-one, are five-membered heterocyclic compounds that have garnered significant attention in oncology research.[2] The structural versatility of this core, particularly at the C-2, N-3, and C-5 positions, allows for extensive chemical modification to fine-tune biological activity.[3] Numerous derivatives have been reported to exhibit potent anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[4][5] Some thiazolidinediones, for instance, are known to act as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor implicated in the proliferation and differentiation of several cancer cell types.[3][5][6]

The selection of this compound for anticancer screening is predicated on established structure-activity relationships within this chemical class. The presence of a fluorophenyl group at the 2-position is a common feature in many biologically active molecules, often enhancing metabolic stability and receptor binding affinity. A closely related compound, (4-fluorophenyl) thiazolidin-4-one, has demonstrated potent cytotoxic activity against ovarian (SKOV3) and cervical (HeLa) cancer cell lines, albeit with noted toxicity to normal cells.[7][8] This precedent underscores the potential of the this compound scaffold while highlighting the critical need for careful evaluation of its therapeutic index.

This guide outlines a logical, stepwise approach to the initial characterization of this compound's anticancer potential.

Tier 1: Primary Cytotoxicity Screening

The initial objective is to determine the concentration-dependent cytotoxic effect of this compound across a panel of human cancer cell lines. This primary screen serves to identify sensitive cell lines and establish the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). To ensure the robustness of our findings, we will employ two distinct and widely accepted colorimetric assays: the MTT and Sulforhodamine B (SRB) assays.[9][10] These assays rely on different principles of measurement—metabolic activity versus total protein content, respectively—thereby providing a cross-validation of the observed cytotoxicity.[11]

Selection of Human Cancer Cell Lines

A representative panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. The National Cancer Institute's NCI-60 panel is a prime example of a diverse set of cell lines used for drug screening.[12] For an initial screen, a smaller, focused panel is often sufficient. We recommend a panel that includes, but is not limited to:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Non-small cell lung carcinoma

  • HeLa: Cervical adenocarcinoma[7]

  • PC-3: Prostate adenocarcinoma

  • HCT-116: Colorectal carcinoma

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for the primary cytotoxicity screen is depicted below. This process is designed for a 96-well plate format, which is amenable to high-throughput screening.[13]

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (Exponential Growth Phase) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) (Allow for cell attachment) cell_seeding->incubation_24h add_compound 5. Add Compound to Wells (Include vehicle control) compound_prep 4. Prepare Serial Dilutions of this compound compound_prep->add_compound incubation_48_72h 6. Incubation (48-72h) (Compound exposure) add_compound->incubation_48_72h fixation 7a. Fixation (TCA) (SRB Assay) incubation_48_72h->fixation add_mtt 7b. Add MTT Reagent (MTT Assay) incubation_48_72h->add_mtt staining 8a. Staining (SRB Dye) fixation->staining solubilization_srb 9a. Solubilization (Tris) staining->solubilization_srb read_absorbance 10. Read Absorbance (Microplate Reader) solubilization_srb->read_absorbance incubation_mtt 8b. Incubation (2-4h) add_mtt->incubation_mtt solubilization_mtt 9b. Solubilization (DMSO/Isopropanol) incubation_mtt->solubilization_mtt solubilization_mtt->read_absorbance data_processing 11. Calculate % Viability vs. Control read_absorbance->data_processing ic50_calc 12. Determine IC50 Values (Dose-Response Curve) data_processing->ic50_calc

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[15]

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom microtiter plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in exponential growth phase and seed into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours.[15]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.[15]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of total cellular protein content.[10]

Materials:

  • Same as MTT assay, with the following substitutions:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution (10 mM, pH 10.5)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

  • Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration, 10% TCA) and incubate for 1 hour at 4°C.[18]

  • Washing: Discard the supernatant and wash the plates five times with tap water or 1% acetic acid and allow to air dry.[19][20]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.[11]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[20]

  • Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[10]

Data Presentation and Interpretation

The results from the cytotoxicity assays should be tabulated to clearly present the IC50 values for each cell line.

Cell LineAssayIC50 (µM) ± SD
MCF-7MTTValue
SRBValue
MDA-MB-231MTTValue
SRBValue
A549MTTValue
SRBValue
HeLaMTTValue
SRBValue
PC-3MTTValue
SRBValue
HCT-116MTTValue
SRBValue
Table 1: Example Data Table for IC50 Values of this compound.

A low micromolar or nanomolar IC50 value in multiple cell lines would be considered a positive result, warranting progression to Tier 2 screening. Discrepancies between MTT and SRB results could suggest that the compound interferes with cellular metabolism without causing cell death, an important mechanistic clue.

Tier 2: Mechanistic Elucidation - Apoptosis Screening

Should the primary screen reveal significant cytotoxic activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a hallmark of successful anticancer therapies.[21][22] A study on the related compound (4-fluorophenyl) thiazolidin-4-one indicated that it induces apoptosis.[7][23] Therefore, investigating this pathway is a priority.

Rationale for Apoptosis Assays

Unlike necrosis, which is a chaotic and inflammatory process, apoptosis is a controlled dismantling of the cell. Key features include cell shrinkage, chromatin condensation, membrane blebbing, and the activation of a cascade of cysteine proteases called caspases.[24] Assays that detect these events can confirm if this compound's cytotoxic effect is mediated by apoptosis.[25]

Experimental Approach: Detecting Apoptotic Markers

We propose a dual-assay approach to confidently identify apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: To detect one of the earliest events in apoptosis—the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

  • Caspase-3/7 Activity Assay: To measure the activation of key executioner caspases.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Cellular Response cluster_detection Detection Method cluster_outcome Cellular Outcome compound This compound initiator_caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) compound->initiator_caspases ps_translocation Phosphatidylserine (PS) Translocation compound->ps_translocation executioner_caspases Executioner Caspases (Caspase-3, Caspase-7) initiator_caspases->executioner_caspases Activation caspase_assay Caspase-3/7 Assay (Cleavage of fluorogenic substrate) executioner_caspases->caspase_assay apoptosis Apoptosis (Programmed Cell Death) executioner_caspases->apoptosis annexin_v Annexin V Staining (Binds to exposed PS) ps_translocation->annexin_v ps_translocation->apoptosis

Caption: Simplified signaling pathway and detection points for apoptosis.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available).

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells.

A significant increase in the Annexin V (+) populations post-treatment is indicative of apoptosis induction.

Data Presentation: Apoptosis Analysis

The quantitative data from apoptosis assays should be summarized in a clear table.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO)ValueValueValue
This compound (IC50)ValueValueValue
This compound (2x IC50)ValueValueValue
Positive Control (e.g., Staurosporine)ValueValueValue
Table 2: Example Data Table for Apoptosis Quantification by Annexin V/PI Staining.

Conclusion and Future Directions

This guide provides a structured and robust methodology for the initial in vitro screening of this compound for anticancer activity. By employing a two-tiered approach—cytotoxicity screening followed by mechanistic apoptosis assays—researchers can efficiently and reliably assess the compound's potential. Positive results from this screening cascade, specifically potent, broad-spectrum cytotoxicity mediated by apoptosis, would provide a strong rationale for more advanced preclinical studies. These could include cell cycle analysis, Western blotting for key apoptotic proteins (e.g., PARP, caspases), and ultimately, in vivo efficacy studies in animal models. The potential for toxicity to normal cells, as suggested by literature on a similar compound, necessitates the inclusion of a non-cancerous cell line (e.g., CHO-K1 or human fibroblasts) in these initial screens to establish a preliminary therapeutic index.[7][8] This comprehensive initial evaluation is a critical step in the journey of translating a promising chemical entity into a potential therapeutic agent.

References

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. [Link]

  • Apoptosis-based drug screening and detection of selective toxicity to cancer cells. PubMed. [Link]

  • Thiazolidinediones as anti-cancer agents. PMC - NIH. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. PubMed. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PMC - NIH. [Link]

  • In vitro methods of screening of anticancer agents. Slideshare. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

  • Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. LinkedIn. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]

  • In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. Creative Biolabs. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Indian Society for Cell Biology. [Link]

  • (PDF) Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. ResearchGate. [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Sci-Hub. [Link]

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Journal of Cell Biology. [Link]

  • Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. MDPI. [Link]

  • (PDF) Thiazolidines: Synthesis and Anticancer Activity. ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to the Mechanistic Landscape of 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course Through a Sparsely Explored Territory

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the mechanistic world of 2-(4-Fluorophenyl)thiazolidine. It is crucial to establish from the outset that this specific molecule represents a relatively underexplored area of medicinal chemistry. Direct, comprehensive studies elucidating its mechanism of action are not abundant in the current body of scientific literature.

Therefore, this guide adopts a rational, evidence-based approach, building a predictive mechanistic framework by examining structurally related compounds. We will delve into the well-documented activities of the broader thiazolidine family, with a particular focus on 2-aryl-thiazolidines and 4-thiazolidinones, to infer the most probable biological targets and signaling pathways for this compound. This document is designed not as a definitive statement, but as a foundational resource to stimulate and guide future research into this promising chemical entity.

The Thiazolidine Scaffold: A Foundation of Pharmacological Diversity

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[2][3][4] The versatility of the thiazolidine scaffold lies in the potential for substitutions at various positions of the ring, which allows for the fine-tuning of its pharmacological properties.[2]

The most extensively studied members of this family are the 2,4-thiazolidinediones (TZDs), renowned for their role as insulin sensitizers in the treatment of type 2 diabetes.[4] However, the pharmacological repertoire of thiazolidine derivatives extends far beyond this, with emerging evidence pointing to their potential in neurodegenerative diseases and oncology.[5]

Deconstructing the Molecule: Structural Clues to Functional Roles

The structure of this compound offers several clues to its potential mechanism of action. The key features are the thiazolidine ring itself and the 2-substituted 4-fluorophenyl group.

  • The Thiazolidine Ring: This core structure is known to interact with a variety of biological targets. Its presence is fundamental to the activity of many drugs.

  • The 2-Aryl Substitution: The phenyl group at the 2-position is a common feature in many biologically active thiazolidine derivatives. The nature and substitution pattern of this aryl group can significantly influence the compound's potency and target selectivity.

  • The 4-Fluoro Substituent: The fluorine atom on the phenyl ring is a bioisostere of a hydrogen atom but possesses unique electronic properties. It can enhance metabolic stability, improve binding affinity to target proteins through halogen bonding, and modulate the overall lipophilicity of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Given the limited direct data on this compound, we will now explore the most probable mechanisms of action by drawing parallels with structurally analogous compounds.

Neuroprotection and CNS Activity: A Promising Frontier

A growing body of evidence suggests that thiazolidine derivatives possess significant neuroprotective properties.[5][6][7][8][9] This is a particularly compelling avenue of investigation for this compound.

One of the key targets implicated in the neuroprotective effects of some thiazolidine-containing compounds is Glycogen Synthase Kinase-3β (GSK-3β) .[10][11] Overactivity of GSK-3β is linked to the pathology of Alzheimer's disease, specifically the hyperphosphorylation of tau protein.[10] The discovery of thiazolidin-4-one and thiadiazolidinone derivatives as selective GSK-3β inhibitors suggests that the thiazolidine scaffold can be adapted to target this critical enzyme.[10][11]

Furthermore, studies on other 2-aryl-4-thiazolidinone derivatives have demonstrated anticonvulsant activity, indicating a potential for these compounds to modulate neuronal excitability.[12][13] Specifically, a compound bearing the 2-(4-fluorophenyl) moiety showed protection in a pentylenetetrazole-induced seizure model, strongly suggesting that our topic compound may also exhibit CNS activity.[12]

The potential neuroprotective mechanisms can be multifaceted, also encompassing antioxidant and anti-inflammatory pathways. Thiazolidin-4-ones have been shown to mitigate neuroinflammation by reducing the release of pro-inflammatory cytokines and modulating glial cell reactivity.[6][8]

G This compound This compound GSK-3β_Inhibition GSK-3β Inhibition This compound->GSK-3β_Inhibition Potential Anticonvulsant_Activity Anticonvulsant Activity This compound->Anticonvulsant_Activity Potential Anti_inflammatory_Effects Anti-inflammatory Effects This compound->Anti_inflammatory_Effects Potential Tau_Hyperphosphorylation Reduced Tau Hyperphosphorylation GSK-3β_Inhibition->Tau_Hyperphosphorylation Neuroprotection Neuroprotection Tau_Hyperphosphorylation->Neuroprotection Anticonvulsant_Activity->Neuroprotection Reduced_Neuroinflammation Reduced Neuroinflammation Anti_inflammatory_Effects->Reduced_Neuroinflammation Reduced_Neuroinflammation->Neuroprotection

Caption: Postulated Neuroprotective Mechanisms.

Cytotoxic and Anticancer Potential: A Double-Edged Sword

The thiazolidine scaffold is also a feature of numerous compounds with demonstrated anticancer activity.[14][15][16] The mechanisms are often complex and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

However, it is imperative to consider the potential for cytotoxicity in non-cancerous cells. A study on a closely related compound, (4-fluorophenyl) thiazolidin-4-one, revealed potent cytotoxic activity against ovarian cancer cells but also significant toxicity to normal Chinese hamster ovary (CHO-K1) cells. This compound was found to be genotoxic, inducing chromosomal aberrations, micronuclei formation, and G1 phase cell cycle arrest, indicative of apoptosis induction.

These findings underscore the critical need for careful evaluation of the therapeutic index of this compound. While it may possess anticancer properties, its potential for off-target toxicity must be thoroughly investigated.

G cluster_cancer Anticancer Effects cluster_normal Effects on Normal Cells Induction_of_Apoptosis_Cancer Induction of Apoptosis Cell_Cycle_Arrest_Cancer Cell Cycle Arrest Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Chromosomal_Aberrations Chromosomal Aberrations Genotoxicity->Chromosomal_Aberrations This compound This compound This compound->Induction_of_Apoptosis_Cancer This compound->Cell_Cycle_Arrest_Cancer This compound->Cytotoxicity

Caption: Duality of Cytotoxic Effects.

Antimicrobial and Anti-inflammatory Activities: Broader Pharmacological Context

Numerous thiazolidine derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[1][3][4] The antimicrobial activity can be attributed to various mechanisms, including the inhibition of essential bacterial enzymes.[17] The anti-inflammatory effects are often linked to the modulation of inflammatory signaling pathways. While these activities have not been specifically documented for this compound, they represent plausible areas for future investigation based on the broader pharmacology of the thiazolidine scaffold.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action of this compound, a systematic experimental approach is required. Below are outlined protocols for key assays.

In Vitro Kinase Inhibition Assay for GSK-3β

This protocol is designed to determine if this compound directly inhibits the enzymatic activity of GSK-3β.

Objective: To quantify the inhibitory effect of this compound on GSK-3β activity.

Materials:

  • Recombinant human GSK-3β

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., CHIR-99021)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the GSK-3β enzyme, and the substrate peptide.

  • Add the serially diluted this compound or positive/negative controls (DMSO vehicle) to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assay

This protocol assesses the effect of this compound on the viability of both cancerous and non-cancerous cell lines.

Objective: To determine the cytotoxic potential of this compound.

Materials:

  • Human cancer cell line (e.g., SKOV3 - ovarian cancer)

  • Normal mammalian cell line (e.g., CHO-K1 or HEK293)

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Summary of Potential Biological Activities and Data

Potential Biological Activity Key Molecular Target(s) Supporting Evidence from Structurally Related Compounds Reference(s)
Neuroprotection GSK-3β, Inflammatory pathwaysInhibition of GSK-3β by thiazolidin-4-ones. Anticonvulsant activity of 2-aryl-4-thiazolidinones. Anti-inflammatory effects in neuroinflammation models.[6][8][10][12]
Anticancer Activity Apoptotic pathways, Cell cycle regulatorsCytotoxicity observed in various cancer cell lines for thiazolidine derivatives.[14][15][16]
Cytotoxicity/Genotoxicity DNA, Cell cycle machineryInduction of chromosomal aberrations and apoptosis in normal cells by (4-fluorophenyl) thiazolidin-4-one.
Antimicrobial Activity Bacterial enzymesBroad-spectrum activity reported for various thiazolidine derivatives.[1][3][4]
Anti-inflammatory Activity Pro-inflammatory cytokines, COX enzymesModulation of inflammatory responses by thiazolidine compounds.[4][6]

Conclusion and Future Directions

This compound stands as a molecule of considerable interest, positioned at the intersection of several promising pharmacological pathways. While direct experimental evidence remains to be fully established, the wealth of data from structurally related compounds provides a strong rationale for its investigation as a neuroprotective and potentially as an anticancer agent.

The most compelling avenue for future research lies in the exploration of its effects on the central nervous system, particularly its potential as a GSK-3β inhibitor and an anticonvulsant. However, the preliminary evidence of cytotoxicity and genotoxicity in a closely related analog necessitates a cautious and thorough approach to its development. Future studies should prioritize a comprehensive assessment of its safety profile alongside the elucidation of its primary mechanism(s) of action.

This guide serves as a foundational blueprint for these future investigations. The synthesis of existing knowledge and the provision of actionable experimental protocols are intended to accelerate the journey from a molecule of potential to a well-understood therapeutic candidate.

References

  • A Comparative Review of 2-Aryl-1,3-Thiazolidine Derivatives and Their Biological Activities. (2025). BenchChem Technical Support Team.
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. (2022). PubMed Central.
  • A Brief Review Article: Thiazolidines Derivatives and Their Pharmacological Activities. (2017). IOSR Journal.
  • Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. (n.d.). PMC.
  • Biological potential of thiazolidinedione deriv
  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences.
  • Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investig
  • Synthesis and anticonvulsant activity of new 3-[(2-furyl)carbonyl]amino-4-thiazolidinone and 2-[(2-furyl)
  • Discovery of thiazolidin-4-one analogue as selective GSK-3β inhibitor through structure based virtual screening. (2021). PubMed.
  • Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity. (2025). PubMed.
  • (PDF)
  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. (2022). PMC.
  • Neuroprotective Effect of Thiazolidine-2,4-dione Derivatives on Memory Deficits and Neuropathological Symptoms of Dementia on a Scopolamine-Induced Alzheimer's Model in Adult Male Wistar R
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC.
  • Neuroprotective effects of a thiazolidin-4-one against lipopolysaccharide-induced neuroinflammation in mice: impact on memory, antioxidant and cholinergic systems, and glial reactivity. (2025).
  • 2-Phenylthiazolidine | C9H11NS | CID 20706. (n.d.). PubChem.
  • Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione deriv
  • Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. (n.d.). Chemical Methodologies.
  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evalu
  • Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. (n.d.). PMC.
  • Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents. (2019). PubMed.
  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Deriv
  • 2-PHENYL-THIAZOLIDINE AldrichCPR. (n.d.). Sigma-Aldrich.
  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. (n.d.). PubMed Central.
  • Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. (2023). PubMed.
  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. (n.d.).
  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. (n.d.). MDPI.
  • Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β Inhibitors. (2011). PubMed.
  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evalu
  • First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease. (n.d.). PubMed.

Sources

Genotoxicity Assessment of (4-fluorophenyl) thiazolidin-4-one: A Framework for Preclinical Safety Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: The Thiazolidinone Scaffold and the Imperative of Genotoxicity Profiling

The 4-thiazolidinone core is recognized as a "privileged scaffold" in medicinal chemistry, serving as the foundation for compounds with a vast spectrum of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2] One such derivative, (4-fluorophenyl) thiazolidin-4-one, has demonstrated potent cytotoxic activity against cancer cell lines.[3][4] However, this potency necessitates a rigorous and early assessment of its safety profile, particularly its potential to damage genetic material. Genotoxicity testing is a non-negotiable cornerstone of preclinical drug development, mandated by regulatory bodies to identify compounds that may act as carcinogens or mutagens.[5][6]

A study by Rather and colleagues (2023) provided a critical first insight, revealing that (4-fluorophenyl) thiazolidin-4-one is not only cytotoxic to normal Chinese hamster ovary (CHO-K1) cells but also induces significant chromosomal damage.[3][4] This finding establishes a clear genotoxic signal and dictates the necessity of a comprehensive, mechanistically informed assessment strategy.

This guide provides a robust framework for researchers and drug development professionals to thoroughly evaluate the genotoxic profile of (4-fluorophenyl) thiazolidin-4-one. It moves beyond a simple checklist of assays to explain the causal logic behind the experimental strategy, ensuring a self-validating and scientifically sound investigation compliant with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[7][8]

Part 1: Mechanistic Context and Existing Evidence

The genotoxic potential of a compound can manifest through several mechanisms, including direct interaction with DNA (clastogenicity), interference with the cellular machinery of chromosome segregation (aneugenicity), or the induction of point mutations.[7] For thiazolidinone derivatives, the mechanism of action often involves interaction with a variety of biological targets like enzymes and receptors.[9] This promiscuity could inadvertently lead to off-target effects, including the generation of reactive oxygen species that cause DNA strand breaks or interference with critical enzymes like topoisomerases involved in DNA replication and repair.

The initial investigation into (4-fluorophenyl) thiazolidin-4-one provided clear evidence of its genotoxic potential in a mammalian cell system. The key findings are summarized below.

Table 1: Summary of Existing Genotoxicity Data for (4-fluorophenyl) thiazolidin-4-one in CHO-K1 Cells
Endpoint AssessedConcentrations Tested (µM)Key ObservationStatistical SignificanceImplicationReference
Cytotoxicity (IC50) Varied7.5 µM in normal CHO-K1 cells-High basal toxicity to non-cancerous cells[3][4]
Chromosomal Aberrations 2, 5, 7.5Statistically significant, dose-dependent increase in aberrationsP < 0.001Strong evidence of clastogenicity (DNA breakage)[3][4]
Micronucleus Formation 2, 5, 7.5Statistically significant increase in micronucleiP < 0.01Evidence of clastogenicity and/or aneugenicity [3][4]
Mitotic Index 2, 5, 7.5Significant changes in the rate of cell divisionP < 0.05Indicates interference with cell cycle progression[3][4]
Cell Cycle Analysis 2, 5, 7.5Significant increase in the G1 phase cell population-Suggests induction of apoptosis and cell cycle arrest[3][4]

Data synthesized from Rather, M. A., et al. (2023).[3][4]

These results are a significant flag. While some studies on other 4-thiazolidinone derivatives have returned negative results in bacterial mutagenicity assays (Ames test), the positive findings for (4-fluorophenyl) thiazolidin-4-one in a mammalian system—which is more relevant to human biology—must be prioritized and thoroughly investigated.[10][11]

Part 2: A Recommended Tiered Strategy for Comprehensive Genotoxicity Assessment

Based on the initial positive findings, a standard battery of in vitro tests is required to fully characterize the genotoxic hazard. This tiered approach is designed to investigate the three primary endpoints of genotoxicity: gene mutation, chromosome structural aberrations (clastogenicity), and numerical chromosome aberrations (aneugenicity).

G cluster_0 Tier 1: In Vitro Hazard Identification cluster_1 Tier 2: Mechanistic & Follow-Up Investigation ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Endpoint: Gene Mutation micronucleus In Vitro Micronucleus Test (OECD 487) Endpoint: Clastogenicity & Aneugenicity ames->micronucleus Assess Mutagenicity chromosome In Vitro Chromosomal Aberration Test (OECD 473) Endpoint: Clastogenicity micronucleus->chromosome Confirm/Characterize Clastogenicity comet Comet Assay Endpoint: DNA Strand Breaks micronucleus->comet If positive, investigate direct DNA damage invivo In Vivo Micronucleus Test (OECD 474) Endpoint: Systemic Genotoxicity micronucleus->invivo If positive, assess in a whole organism chromosome->invivo If positive, assess in a whole organism

Caption: Tiered strategy for genotoxicity assessment.

Part 3: Detailed Experimental Protocols

The following protocols are grounded in OECD guidelines and represent the standard for regulatory submission. The choice to use mammalian cells like CHO-K1 or human peripheral blood lymphocytes (HPBL) is critical, as the compound has already demonstrated effects in this context.[12]

A. Bacterial Reverse Mutation Test (Ames Test)
  • Scientific Rationale: This is the initial screen for gene mutation potential. It uses bacterial strains with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13][14] The test must be conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, which can convert a non-genotoxic compound into a genotoxic metabolite.[15]

  • Experimental Workflow:

AmesTestWorkflow cluster_s9 Metabolic Activation cluster_no_s9 Without Metabolic Activation start Start prep_strains 1. Prepare overnight cultures of S. typhimurium & E. coli strains start->prep_strains prep_test 2. Prepare test compound dilutions, positive, and negative controls prep_strains->prep_test with_s9 3a. Mix bacteria, test compound, & S9 mix in top agar prep_test->with_s9 without_s9 3b. Mix bacteria, test compound, & buffer in top agar prep_test->without_s9 plate_s9 4a. Pour onto minimal glucose agar plates with_s9->plate_s9 incubate 5. Incubate plates at 37°C for 48-72 hours plate_s9->incubate plate_no_s9 4b. Pour onto minimal glucose agar plates without_s9->plate_no_s9 plate_no_s9->incubate count 6. Count revertant colonies incubate->count analyze 7. Analyze data for dose-dependent increase vs. negative control count->analyze end End analyze->end

Caption: Workflow for the Ames bacterial reverse mutation test.

  • Step-by-Step Methodology:

    • Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA) overnight in nutrient broth at 37°C.[16]

    • Preparation of Test Solutions: Prepare a range of concentrations of (4-fluorophenyl) thiazolidin-4-one, a vehicle control (e.g., DMSO), and known positive controls (e.g., sodium azide for TA100/1535, 2-nitrofluorene for TA98).

    • Metabolic Activation (S9 Mix): For "+S9" conditions, prepare the S9 mix containing S9 fraction, G6P, NADP, and necessary salts.[16] For "-S9" conditions, use a phosphate buffer.

    • Plate Incorporation: In a sterile tube, combine 100 µL of bacterial culture, 50 µL of the test compound dilution, and 500 µL of S9 mix or buffer.[11]

    • Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

    • Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.[17]

    • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-related increase in revertant colonies that is at least double the background count of the negative control.

B. In Vitro Mammalian Chromosomal Aberration Test
  • Scientific Rationale: This assay directly visualizes chromosomal damage in metaphase cells.[18] It is essential for confirming the clastogenic activity previously observed for (4-fluorophenyl) thiazolidin-4-one. The test identifies agents that cause structural changes to chromosomes, such as breaks, deletions, or exchanges.[12][19]

  • Experimental Workflow:

ChromosomeAberrationWorkflow start Start seed_cells 1. Seed mammalian cells (e.g., CHO-K1, HPBL) start->seed_cells culture 2. Culture for 24 hours seed_cells->culture treat 3. Treat with test compound (±S9) for 3-4 hours (short exposure) or ~24 hours (long) culture->treat wash 4. Wash cells and add fresh medium treat->wash arrest 5. Add metaphase-arresting agent (e.g., Colcemid) wash->arrest harvest 6. Harvest cells arrest->harvest hypotonic 7. Treat with hypotonic solution (KCl) to swell cells harvest->hypotonic fix 8. Fix cells with Methanol:Acetic Acid hypotonic->fix slide 9. Drop cell suspension onto microscope slides fix->slide stain 10. Stain with Giemsa slide->stain score 11. Score metaphase spreads for aberrations under microscope stain->score end End score->end

Caption: Workflow for the in vitro chromosomal aberration test.

  • Step-by-Step Methodology:

    • Cell Culture: Culture CHO-K1 cells or human peripheral blood lymphocytes in appropriate media until they are actively dividing.

    • Exposure: Treat the cell cultures with at least three concentrations of (4-fluorophenyl) thiazolidin-4-one, alongside positive and negative (vehicle) controls.[20] The exposure should be done with and without S9 metabolic activation. A short exposure (3-4 hours) followed by a recovery period, and a long exposure (~24 hours) without S9 are typically performed.[12]

    • Metaphase Arrest: At a suitable time point after treatment (approximately 1.5-2 normal cell cycle lengths), add a metaphase-arresting agent like Colcemid or colchicine to the cultures.[21]

    • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

    • Hypotonic Treatment: Resuspend the cells in a hypotonic potassium chloride (KCl) solution to swell the cells and spread the chromosomes.

    • Fixation: Fix the cells using a freshly prepared mixture of methanol and glacial acetic acid (e.g., 3:1). Repeat the fixation step multiple times.

    • Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

    • Staining: Stain the slides with a Giemsa solution.

    • Scoring: Under a microscope, analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., chromatid breaks, chromosome breaks, exchanges).[22] A result is considered positive if there is a statistically significant, dose-dependent increase in the percentage of cells with aberrations.[22]

C. In Vitro Micronucleus Test
  • Scientific Rationale: This is a comprehensive assay that detects both clastogenicity and aneugenicity. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes that lag behind during cell division.[23] The use of cytochalasin B to block cytokinesis results in binucleated cells, which ensures that only cells that have undergone one mitosis are scored, increasing the reliability of the assay.[24]

  • Experimental Workflow:

MicronucleusWorkflow start Start seed_cells 1. Seed mammalian cells start->seed_cells treat 2. Treat with test compound (±S9) for 3-6 hours seed_cells->treat wash 3. Wash cells and add fresh medium containing Cytochalasin B treat->wash culture 4. Culture for 1.5-2 normal cell cycle lengths wash->culture harvest 5. Harvest cells culture->harvest hypotonic 6. Apply mild hypotonic treatment (optional) harvest->hypotonic fix 7. Fix cells hypotonic->fix slide 8. Prepare slides fix->slide stain 9. Stain with DNA-specific dye (e.g., Acridine Orange, DAPI) slide->stain score 10. Score ≥2000 binucleated cells for micronuclei frequency stain->score end End score->end

Caption: Workflow for the cytokinesis-block micronucleus test.

  • Step-by-Step Methodology:

    • Cell Culture and Treatment: Follow the same initial steps as the chromosomal aberration test, treating cells with the compound, with and without S9 activation.[23]

    • Cytokinesis Block: After the treatment period, remove the test compound and add fresh medium containing cytochalasin B to block cytokinesis.[24]

    • Incubation: Incubate the cells for a period equivalent to 1.5-2 cell cycles to allow for nuclear division without cell division, resulting in binucleated cells.

    • Harvesting: Harvest the cells. A mild hypotonic treatment may be applied.

    • Fixation and Staining: Fix the cells and stain them with a DNA-specific fluorescent dye (e.g., acridine orange or DAPI) or Giemsa.[23][25]

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration and determine the frequency of cells containing one or more micronuclei.[23] Data on cytotoxicity (e.g., Replication Index) must also be collected.

D. Comet Assay (Single Cell Gel Electrophoresis)
  • Scientific Rationale: The comet assay is a sensitive method for detecting primary DNA damage, specifically single and double-strand breaks.[26][27][28] Following treatment, cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[27] This assay can help determine if the observed chromosomal aberrations are initiated by direct DNA strand breaks.

  • Experimental Workflow:

CometAssayWorkflow start Start treat_cells 1. Treat cells with test compound start->treat_cells embed 2. Mix cells with low-melting point agarose and layer on slide treat_cells->embed lyse 3. Lyse cells in high salt detergent solution (removes membranes) embed->lyse unwind 4. Place slides in alkaline buffer to unwind DNA lyse->unwind electrophoresis 5. Perform electrophoresis (damaged DNA migrates to anode) unwind->electrophoresis neutralize 6. Neutralize the slides electrophoresis->neutralize stain 7. Stain DNA with fluorescent dye (e.g., SYBR Green) neutralize->stain visualize 8. Visualize comets using a fluorescence microscope stain->visualize analyze 9. Quantify DNA damage using image analysis software (% Tail DNA) visualize->analyze end End analyze->end

Caption: Workflow for the alkaline comet assay.

  • Step-by-Step Methodology:

    • Cell Treatment: Expose cells in suspension or monolayer to (4-fluorophenyl) thiazolidin-4-one for a short period (e.g., 1-4 hours).

    • Embedding: Mix a suspension of the treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

    • Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving behind the DNA as "nucleoids."[26]

    • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step reveals single-strand breaks and alkali-labile sites.[28]

    • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate away from the nucleoid, forming the comet tail.[27]

    • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

    • Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail.

Part 4: Data Interpretation and Path Forward

Given the existing positive data for (4-fluorophenyl) thiazolidin-4-one, it is highly probable that the in vitro chromosomal aberration and micronucleus tests will yield positive results.

  • If the Ames test is negative, but the mammalian cell assays are positive: This is a common profile for clastogenic or aneugenic compounds that do not cause gene mutations. It suggests the compound's genotoxicity is not due to point mutations but rather to larger-scale chromosomal damage.

  • If all assays are positive: This would indicate the compound is a broad-spectrum genotoxin, capable of inducing both gene mutations and chromosomal damage, representing a significant safety concern.

Crucial Next Step: In Vivo Testing A positive result in any in vitro mammalian cell assay, especially with a compound showing high cytotoxicity, mandates follow-up in vivo testing to determine if the genotoxicity is expressed in a whole animal.[29] The In Vivo Rodent Micronucleus Assay (OECD 474) is the standard follow-up test.[29] This assay assesses micronucleus formation in the bone marrow erythrocytes of treated rodents. A negative result in vivo could suggest that the compound is effectively detoxified or does not reach the target tissue in sufficient concentrations to cause damage, which could potentially salvage the compound for further development, albeit with caution.

Conclusion

The genotoxicity assessment of (4-fluorophenyl) thiazolidin-4-one is not a perfunctory exercise but a critical investigation into its fundamental safety. The initial data clearly indicates a genotoxic hazard, specifically clastogenic and potentially aneugenic activity in mammalian cells.[3][4] The tiered testing strategy outlined in this guide, employing a battery of validated in vitro assays followed by essential in vivo confirmation, provides the comprehensive framework required for a definitive risk assessment. The data generated will be pivotal for making informed decisions on the continued development of this and other promising 4-thiazolidinone derivatives.

References

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261.
  • OECD. (1997). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Rather, M. A., et al. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Drug and Chemical Toxicology.
  • Wikipedia contributors. (n.d.). Comet assay. Wikipedia.
  • Lu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 55862.
  • Charles River Laboratories. (n.d.). Chromosome Aberration Test.
  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test.
  • Møller, P., et al. (2020). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 15(1), 1-23.
  • Creative Bioarray. (n.d.). In Vitro Mammalian Chromosomal Aberration Test OECD 473.
  • Santos, S. S., et al. (2014). Use of the Comet-FISH Assay to Compare DNA Damage and Repair in p53 and hTERT Genes following Ionizing Radiation. PLOS One, 9(5), e97765.
  • ISS. (n.d.). OECD Test Guidelines for Genetic Toxicology.
  • Biotoxicity. (n.d.). Mutagenicity Testing.
  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • U.S. Army Public Health Center. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
  • Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test.
  • Wikipedia contributors. (n.d.). Ames test. Wikipedia.
  • Yilmaz, S., et al. (2023). In Vitro Genotoxic and Antigenotoxic Effects of Ten Novel Synthesized 4-Thiazolidinone Derivatives. Chemistry & Biodiversity, 20(9), e202300896.
  • Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development.
  • Krishna, G., & Hayashi, M. (2012). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 744(1), 1-13.
  • EURL ECVAM. (n.d.). OECD 473: Chromosome aberration test (in vitro mammalian).
  • Yilmaz, S., et al. (2023). In Vitro Genotoxic and Antigenotoxic Effects of Ten Novel Synthesized 4‐Thiazolidinone Derivatives. Semantic Scholar.
  • Tugcu, F., et al. (2015). Synthesis of 4-thiazolidinone derivatives and assessment of their toxicological properties. Journal of the Chemical Society of Pakistan, 37(4), 786-793.
  • Aryal, S. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes.
  • Gülçin, İ., et al. (2018). Synthesis and characterization of new thiazolidinone derivatives and evaluation of their genotoxic potentials. ResearchGate.
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs.
  • Rather, M. A., et al. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. ResearchGate.
  • JoVE. (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. YouTube.
  • OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
  • Bio-protocol. (n.d.). Micronucleus assay.
  • GOV.UK. (2022). Guidance on genotoxicity testing strategies for manufactured nanomaterials.
  • Magar, S. (n.d.). OECD Guidlines By Genotoxicity. Slideshare.
  • Ranganatha, R., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 913–923.
  • GOV.UK. (n.d.). Guidance on the genotoxicity testing strategies for germ cell mutagens.
  • CMIC Group. (2024). In Vitro and in Vivo Studies.
  • Vivotecnia. (n.d.). Genotoxicity services- Ames test.
  • Sharma, D., et al. (2020). Outlook on Thiazolidinone with Intoxicating Pharmacological potentials: A Review. Research Journal of Chemistry and Environment, 24(6), 151-165.
  • Kumar, R., et al. (2023). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Infectious Disease Reports, 15(5), 567-591.
  • Klenina, O., et al. (2021). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 209, 112899.
  • Singh, S., et al. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(1), 1-25.
  • Wujec, M., & Paneth, A. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(1), 226.
  • Tugcu, F., et al. (2018). Synthesis of 4-thiazolidinone derivatives and assessment of theirtoxicological properties. Semantic Scholar.

Sources

Methodological & Application

One-pot synthesis of 2-(4-Fluorophenyl)thiazolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of 2-(4-Fluorophenyl)thiazolidine Derivatives: A Guide for Medicinal Chemistry & Drug Discovery

Abstract

Thiazolidine heterocycles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of this compound derivatives. The protocol detailed herein leverages the direct condensation of 4-fluorobenzaldehyde with an appropriate amino-thiol, such as L-cysteine ethyl ester, to yield the desired thiazolidine ring system in a single, streamlined step. We will delve into the underlying reaction mechanism, provide a meticulously detailed experimental protocol, and offer practical insights into process optimization and troubleshooting. This guide is intended for researchers and professionals in drug development and organic synthesis, aiming to provide a practical and scientifically grounded methodology for accessing this valuable class of compounds.

Introduction: The Significance of this compound Scaffolds

The thiazolidine ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties. The incorporation of a 4-fluorophenyl group at the 2-position of the thiazolidine ring is of particular interest. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Traditional multi-step syntheses of these derivatives can be time-consuming and often result in lower overall yields. One-pot reactions offer a significant advantage by reducing the number of synthetic steps, minimizing waste, and saving time and resources. The protocol described in this note focuses on a one-pot approach, which is highly practical for generating libraries of compounds for screening and lead optimization in drug discovery programs.

Reaction Mechanism: The Chemistry Behind the One-Pot Synthesis

The one-pot synthesis of this compound derivatives from 4-fluorobenzaldehyde and an aminothiol like L-cysteine proceeds through a cascade of reactions within a single reaction vessel. The generally accepted mechanism involves two key steps:

  • Schiff Base Formation: The reaction initiates with the nucleophilic attack of the amino group of the aminothiol on the carbonyl carbon of 4-fluorobenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The thiol group of the intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This ring-closing step forms the five-membered thiazolidine ring.

This tandem reaction is typically carried out under mild conditions and can be facilitated by a base. The entire process is highly atom-economical and aligns with the principles of green chemistry.

Reaction_Mechanism Reactants 4-Fluorobenzaldehyde + L-Cysteine Ethyl Ester Schiff_Base Schiff Base Intermediate Reactants->Schiff_Base Nucleophilic attack of amine & dehydration Product This compound Derivative Schiff_Base->Product Intramolecular nucleophilic attack of thiol & cyclization Workflow Start Start Setup Dissolve 4-Fluorobenzaldehyde in Ethanol Start->Setup Addition Add L-Cysteine Ethyl Ester & Triethylamine Solution Setup->Addition Reaction Stir at Room Temperature (4-6 hours) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Removal & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization NMR & Mass Spectrometry Purification->Characterization End End Characterization->End

Application Notes and Protocols for the Synthesis of 2-(4-fluorophenyl)-N-(4-oxothiazolidin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazolidinone Scaffolds in Modern Drug Discovery

The thiazolidinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Derivatives of 4-thiazolidinone are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The unique structural features of the thiazolidinone ring allow for versatile modifications, enabling the fine-tuning of its biological profile to target specific disease pathways. This application note provides a comprehensive, step-by-step protocol for the synthesis of a specific thiazolidinone derivative, 2-(4-fluorophenyl)-N-(4-oxothiazolidin-3-yl)acetamide, a compound of interest for further pharmacological investigation.

This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed synthetic procedure but also insights into the rationale behind each experimental step, ensuring a thorough understanding of the entire process.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 2-(4-fluorophenyl)-N-(4-oxothiazolidin-3-yl)acetamide is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-aminothiazolidin-4-one. The second, and final, step is an amide coupling reaction between this intermediate and 2-(4-fluorophenyl)acetic acid, facilitated by a carbodiimide coupling agent.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-aminothiazolidin-4-one cluster_step2 Step 2: Amide Coupling reagents1 Starting Materials for 3-aminothiazolidin-4-one intermediate1 3-aminothiazolidin-4-one reagents1->intermediate1 Cyclization intermediate1_ref 3-aminothiazolidin-4-one final_product 2-(4-fluorophenyl)-N- (4-oxothiazolidin-3-yl)acetamide intermediate1_ref->final_product Amide Bond Formation reagent2 2-(4-fluorophenyl)acetic acid reagent2->final_product Amide Bond Formation coupling_agent EDC·HCl coupling_agent->final_product Amide Bond Formation

Figure 1: Overall synthetic workflow for 2-(4-fluorophenyl)-N-(4-oxothiazolidin-3-yl)acetamide.

Part 1: Synthesis of 3-aminothiazolidin-4-one

The synthesis of the 3-aminothiazolidin-4-one intermediate is a crucial first step. While various methods exist for the formation of the thiazolidinone ring, a common approach involves the cyclization of a thiourea derivative with a halo-acid or ester.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityPurity
ThiosemicarbazideCH₅N₃S91.131.0 eq≥98%
Ethyl chloroacetateC₄H₇ClO₂122.551.1 eq≥98%
Sodium ethoxideC₂H₅NaO68.052.2 eq≥97%
EthanolC₂H₆O46.07-Anhydrous
Hydrochloric acidHCl36.46-Concentrated
Diethyl ether(C₂H₅)₂O74.12-Anhydrous
Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve thiosemicarbazide (1.0 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add sodium ethoxide (2.2 eq) portion-wise at room temperature. The reaction mixture may become a thick slurry.

  • Addition of Ethyl Chloroacetate: Slowly add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Acidification and Cyclization: Suspend the crude solid in water and cool in an ice bath. Acidify the mixture by the slow addition of concentrated hydrochloric acid until a pH of 1-2 is reached. This will induce the cyclization and precipitation of 3-aminothiazolidin-4-one.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether. Dry the product under vacuum.

Part 2: Synthesis of 2-(4-fluorophenyl)-N-(4-oxothiazolidin-3-yl)acetamide

The final step is the formation of the amide bond between 3-aminothiazolidin-4-one and 2-(4-fluorophenyl)acetic acid. This reaction is efficiently mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), a water-soluble carbodiimide that facilitates amide bond formation with the generation of a water-soluble urea byproduct, simplifying purification.[7][8][9]

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityPurity
3-aminothiazolidin-4-oneC₃H₄N₂OS116.141.0 eqAs synthesized
2-(4-fluorophenyl)acetic acidC₈H₇FO₂154.141.1 eq≥98%
EDC·HClC₈H₁₈ClN₃191.701.2 eq≥98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Anhydrous
Ethyl acetateC₄H₈O₂88.11-Reagent grade
Saturated Sodium BicarbonateNaHCO₃84.01-Aqueous solution
BrineNaCl58.44-Saturated aqueous solution
Anhydrous Magnesium SulfateMgSO₄120.37--
Reaction Mechanism

Amide_Coupling_Mechanism CarboxylicAcid 2-(4-fluorophenyl)acetic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC Amine 3-aminothiazolidin-4-one Amide Target Molecule O_Acylisourea->Amide + Amine Urea Urea Byproduct O_Acylisourea->Urea Release

Figure 2: Simplified mechanism of EDC-mediated amide coupling.

Protocol
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-fluorophenyl)acetic acid (1.1 eq) and 3-aminothiazolidin-4-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of EDC·HCl: To the cold solution, add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-(4-fluorophenyl)-N-(4-oxothiazolidin-3-yl)acetamide.[10][11]

Characterization of 2-(4-fluorophenyl)-N-(4-oxothiazolidin-3-yl)acetamide

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The following are expected characterization data based on the structure.

Note: The following data are predicted and should be confirmed by experimental analysis.

TechniqueExpected Data
¹H NMR δ (ppm): ~8.5-9.5 (br s, 1H, NH), ~7.2-7.4 (m, 2H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~4.2 (s, 2H, thiazolidinone CH₂), ~3.7 (s, 2H, acetamide CH₂)
¹³C NMR δ (ppm): ~170 (C=O, amide), ~168 (C=O, thiazolidinone), ~162 (d, J=~245 Hz, C-F), ~131 (d, J=~8 Hz, Ar-CH), ~130 (d, J=~3 Hz, Ar-C), ~115 (d, J=~21 Hz, Ar-CH), ~45 (thiazolidinone CH₂), ~41 (acetamide CH₂)
FT-IR ν (cm⁻¹): ~3300 (N-H stretch), ~1710 (C=O stretch, thiazolidinone), ~1680 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1220 (C-F stretch)
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₁H₁₁FN₂O₂S: 255.06.

Troubleshooting and Optimization

  • Low Yield in Step 1: Ensure all reagents are anhydrous, particularly the ethanol. The reaction is sensitive to moisture.

  • Incomplete Amide Coupling: If the reaction stalls, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate. However, this may also increase the risk of side reactions.

  • Purification Challenges: The urea byproduct from EDC is water-soluble, which is why a thorough aqueous workup is crucial. If the byproduct persists, additional washes with dilute HCl may be necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • EDC·HCl is a skin and respiratory irritant. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a detailed and rationalized protocol for the synthesis of 2-(4-fluorophenyl)-N-(4-oxothiazolidin-3-yl)acetamide. By following these procedures, researchers can reliably produce this compound for further investigation into its potential therapeutic applications. The use of EDC·HCl in the final amide coupling step offers a straightforward and efficient method with simplified purification. The provided characterization data, while predictive, serves as a guide for the verification of the final product.

References

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC - PubMed Central.
  • A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Bentham Science.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science.
  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC - PubMed Central.
  • Synthesis of 3-aryl-4-imino-thiazolidine-2-ones (1a-d).
  • Technical Support Center: Purification of N-Substituted Acetamide Compounds. Benchchem.
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Common Organic Chemistry.
  • Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Deriv
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • instructions - edc. Thermo Fisher Scientific.
  • 405-50-5 | 2-(4-Fluorophenyl)acetic acid. Ambeed.com.
  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central.
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Wikipedia.
  • 2-(4-Fluorophenyl)
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
  • Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.
  • Reaction scheme of the 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihyroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3yl)acetamide.
  • 405-50-5 | 2-(4-Fluorophenyl)acetic acid. ChemScene.
  • WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
  • One-Pot Synthesis of 1,3-Thiazolidin-4-Ones Derivatives from 2-Amino-1,3,4-Thiadiazole | Request PDF.
  • Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]-. the NIST WebBook.
  • 2-Amino-2-(4-fluorophenyl)acetic acid. ChemScene.
  • Scheme 1: Synthetic protocol 3.3.4 2-(4-((2, 4-Dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-(3-nitro phenyl) acetamide 3d. IR [KBr v cm-1 ] 3509, 3469, 3040, 1662, 618, 1 HNMR (CDCl 3 , 300 MHz, δ ppm) 3.8 (s, 3H,-OCH 3 ), 4.0 (s, 2H, CH 2 ), 6.9-7.5 (m, 7H, Ar-H), 7.9 (s, 1H.
  • Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.
  • 2-(4-Fluorophenyl)
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper
  • N-((3-(3-FLUORO-4-(2H-1,4-OXAZIN-4(3H)-YL)PHENYL)-2-OXOOXAZOLIDIN-5-YL)METHYL)ACETAMIDE, (S)-. gsrs.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.
  • N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide. PubChem.
  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.
  • Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl].
  • 2-(4-methoxyphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide - Optional[1H NMR] - Spectrum. SpectraBase.
  • Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5).
  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted)
  • 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide. NIH.
  • (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.
  • N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303. PubChem.

Sources

In vitro evaluation of 2-(4-Fluorophenyl)thiazolidine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

In Vitro Evaluation of 2-(4-Fluorophenyl)thiazolidine Cytotoxicity: A Strategic Guide from Initial Screening to Mechanistic Insights

Senior Application Scientist, Advanced Cell Biology Division

Introduction: The Rationale for Cytotoxicity Profiling

Thiazolidine derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including anticancer properties.[1][2][3] Many derivatives function by modulating critical cellular pathways involved in cell proliferation, apoptosis (programmed cell death), and angiogenesis.[1][2] The specific compound, this compound, belongs to this pharmacologically significant family. Preliminary assessment of its cytotoxic potential is a mandatory first step in the drug discovery pipeline. This guide provides a comprehensive, multi-assay workflow to not only quantify the cytotoxic effects of this compound but also to begin elucidating its mechanism of action.

This document is structured to guide researchers from broad-based cell viability screening to more focused mechanistic assays. We emphasize the causality behind protocol choices, the inclusion of self-validating controls, and the integration of data from multiple endpoints for a robust and reliable cytotoxicity profile.

Foundational Concepts & Strategic Experimental Design

A successful cytotoxicity study is built on a logical progression of experiments. Our strategy begins with a wide net to determine the general toxicity and effective concentration range, followed by more specific assays to understand how the compound induces cell death.

Strategic Selection of In Vitro Models

The choice of cell line is critical and depends on the research question. For a general cytotoxicity screen, a panel of cell lines is recommended:

  • Cancer Cell Lines: A common approach is to use well-characterized cancer cell lines from different tissue origins, such as:

    • A549 (Lung Carcinoma): A robust and widely used line.

    • MCF-7 (Breast Adenocarcinoma): Represents a hormone-sensitive cancer type.

    • HepG2 (Hepatocellular Carcinoma): Useful for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[4][5][6]

  • Non-Cancerous Control Cell Line: To assess selectivity, it is crucial to include a non-malignant cell line.

    • hTERT-immortalized fibroblasts or primary fibroblasts: These provide a baseline for toxicity against normal, non-transformed cells.[4][7]

The Tiered Assay Workflow

We employ a tiered approach to efficiently characterize the compound's cytotoxic profile. This workflow ensures that resource-intensive mechanistic studies are performed only after establishing a baseline of cytotoxic activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Confirmation & General Mechanism cluster_2 Tier 3: Mechanistic Deep Dive A Dose-Response & IC50 Determination (MTT Assay) B Membrane Integrity Assessment (LDH Release Assay) A->B Confirm cytotoxicity C Apoptosis Detection (Annexin V / PI Staining) B->C If membrane integrity is compromised D Executioner Caspase Activation (Caspase-3/7 Assay) C->D Confirm apoptotic pathway

Caption: A tiered workflow for cytotoxicity evaluation.

Core Protocols: From Viability to Mechanism

This section provides detailed, step-by-step protocols for the key assays in our workflow.

Essential First Step: Compound Preparation and Cell Culture

Scientist's Note: The solubility and stability of your test compound are paramount. Always prepare a high-concentration stock solution in a suitable solvent, like dimethyl sulfoxide (DMSO), and then make serial dilutions in the complete cell culture medium.[8][9] The final DMSO concentration in the culture should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.

  • Compound Stock Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Cell Culture: Culture the selected cell lines (e.g., A549, MCF-7, HepG2, and a normal fibroblast line) in their recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and enter logarithmic growth for 24 hours before treatment.[10]

Protocol 1: General Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[10][11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates with seeded cells

  • Multi-channel pipette

  • Microplate spectrophotometer

Step-by-Step Protocol:

  • Compound Treatment: Remove the overnight culture medium. Add 100 µL of fresh medium containing serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[13]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][12] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis & Presentation:

  • Calculate Percent Viability:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Determine IC50: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This is a key measure of a drug's potency.[8] Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[14][15][16][17]

Example Data Table:

Cell LineTreatment TimeIC50 (µM) of this compound
A54948 hours25.6 ± 2.1
MCF-748 hours15.2 ± 1.5
HepG248 hours42.8 ± 3.9
Fibroblast48 hours> 100
Protocol 2: Assessing Membrane Integrity (LDH Assay)

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19][20] The amount of LDH in the supernatant is proportional to the number of lysed cells.[19]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells in a 96-well plate with the compound as described in the MTT protocol. Crucially, include three sets of controls:

    • Vehicle Control: Untreated cells (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., containing Triton X-100) 45 minutes before the assay endpoint.[19][21]

    • Medium Background Control: No cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[19]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[22]

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.[22]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction & Read: Add 50 µL of stop solution and measure the absorbance at 490 nm.[22]

Data Analysis:

  • % Cytotoxicity = [(Sample_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100

Protocol 3: Investigating Apoptotic Pathways

If the MTT and LDH assays indicate significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis is a common mechanism for anticancer agents.[1]

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[24] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[23]

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells in 6-well plates.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the cells twice with cold PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[25]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[25]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8][24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[26]

    • Healthy Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

Principle: Caspases-3 and -7 are key "executioner" caspases in the apoptotic cascade. Their activation is a hallmark of apoptosis.[27] This assay uses a substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[28][29] The cleavage releases a luminescent or fluorescent signal that is proportional to caspase activity.[28][30]

Step-by-Step Protocol (Luminescent "Add-Mix-Measure" Format):

  • Cell Treatment: Treat cells in an opaque-walled 96-well plate suitable for luminescence.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[28][30]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker for 30 seconds, then incubate at room temperature for 1-3 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Hypothetical Apoptotic Signaling Pathway

The data from these assays can help build a hypothesis about the compound's mechanism. For instance, if the compound induces apoptosis via caspase-3/7 activation, it might be engaging either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G cluster_intrinsic Intrinsic Pathway compound This compound bcl2 Bcl-2 Inhibition compound->bcl2 Hypothesized Target bax Bax Activation mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothetical intrinsic apoptotic pathway induction.

Data Integration and Troubleshooting

No single assay tells the whole story. A compound might inhibit metabolic activity (low MTT signal) without causing immediate membrane lysis (low LDH release), suggesting a cytostatic or early apoptotic effect rather than necrosis. Conversely, a rapid increase in both LDH release and PI staining would indicate a necrotic mode of cell death. Always correlate the results from multiple assays to build a conclusive narrative about the compound's cytotoxic profile.

References

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • How to calculate IC50 for my dose response? ResearchGate. [Link]

  • Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate. [Link]

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Surflay. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • LDH Assay Protocol for Cell Viability. Scribd. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]

  • LDH Cytotoxicity Assay Kit. Tiaris Biosciences. [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Thiazolidinedione derivatives: emerging role in cancer therapy. PubMed. [Link]

  • SYNTHESIS AND SAR STRATEGY OF THIAZOLIDINEDIONE: A NOVEL APPROACH FOR CANCER TREATMENT. Journal of the Chilean Chemical Society. [Link]

  • How to compute EC50 C50 in Dose Response fitting. OriginLab. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Assay Genie. [Link]

  • Novel thiazolidine derivatives as potent selective pro-apoptotic agents. PubMed. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. ScienceDirect. [Link]

  • Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? ResearchGate. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells. ResearchGate. [Link]

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. MDPI. [Link]

Sources

MTT assay protocol for 2-(4-Fluorophenyl)thiazolidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: MTT Assay for Determining the Cytotoxicity of 2-(4-Fluorophenyl)thiazolidine Derivatives

Introduction and Scientific Principle

Thiazolidine and its derivatives are a class of heterocyclic compounds recognized for their diverse and significant pharmacological potential, including anticancer, antidiabetic, and antimicrobial activities.[1] Specifically, derivatives containing a this compound moiety have shown potent cytotoxic effects against various cancer cell lines.[2][3] A critical step in the preclinical evaluation of these novel compounds is the quantitative assessment of their cytotoxic and cytostatic effects.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The assay's principle is centered on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into an insoluble purple formazan product.[6] This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, largely located in the mitochondria of living, metabolically active cells.[4][5]

The quantity of the purple formazan produced is directly proportional to the number of viable cells.[7][6] By dissolving these formazan crystals in a suitable solvent, the resulting colored solution can be quantified by measuring its absorbance with a spectrophotometer. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability, allowing for the determination of the compound's cytotoxic potential, often expressed as the half-maximal inhibitory concentration (IC50).[8]

Mechanism of the MTT Assay

The core of the MTT assay is a redox reaction that occurs only within viable cells. The positively charged MTT salt can readily penetrate the intact plasma and mitochondrial membranes of living cells.[7][9] Inside the cell, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the tetrazolium ring of MTT, breaking it to form insoluble, purple formazan crystals.[9] Dead cells, having lost their metabolic activity and membrane integrity, are incapable of this conversion.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis prep_cells Culture Cells to Exponential Phase seed_plate Day 1: Seed Cells in 96-Well Plate (5-10k cells/well) prep_cells->seed_plate prep_reagents Prepare MTT Stock & Compound Dilutions treat_cells Day 2: Treat with Thiazolidine Derivatives & Controls prep_reagents->treat_cells incubate_24h Incubate 24h (Attachment) seed_plate->incubate_24h incubate_24h->treat_cells incubate_treat Incubate 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Media, Add DMSO (150 µL) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: End-to-end workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

Calculating Percentage Viability
  • Background Subtraction: Subtract the average OD of the "Blank" wells from all other OD readings. [10]2. Normalization: The "Vehicle Control" wells represent 100% cell viability. Calculate the percentage viability for each compound concentration using the following formula: [10] % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

Determining the IC50 Value

The IC50 is the concentration of the compound that inhibits cell viability by 50%. [8]

  • Plot a Dose-Response Curve: Use graphing software (e.g., GraphPad Prism, Excel) to plot % Viability (Y-axis) against the log of the compound concentration (X-axis). [8][11]2. Non-linear Regression: Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope).

  • Calculate IC50: The software will calculate the IC50 value as the concentration that corresponds to 50% on the Y-axis. [8][11][12]

Sample Data Table
Compound Conc. (µM)Replicate 1 (OD)Replicate 2 (OD)Replicate 3 (OD)Average OD (Corrected)% Viability
0 (Vehicle)1.2541.2881.2711.271100.0%
11.1981.2311.2051.21195.3%
50.9871.0110.9950.99878.5%
100.7540.7320.7660.75159.1%
250.4510.4880.4650.46836.8%
500.1980.2110.2040.20416.1%
1000.0880.0910.0850.0886.9%
Blank 0.0550.0580.056--
Calculated IC50: ~12.5 µM

References

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Retrieved from [Link]

  • MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • ResearchGate. (2020). What is the protocol for preparing MTT reagent (M6494 - Invitrogen)?. Retrieved from [Link]

  • CLYTE Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Retrieved from [Link]

  • Springer. (n.d.). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Retrieved from [Link]

  • PubMed. (2020). In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility for different thiazolidine-2-carboxylic acid derivatives,.... Retrieved from [Link]

  • Wiley Online Library. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal.... Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Screening of 2-(4-Fluorophenyl)thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazolidine derivatives, particularly those with a 2-aryl substitution, have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of 2-(4-Fluorophenyl)thiazolidine compounds. It outlines detailed protocols for preliminary and quantitative antimicrobial susceptibility testing, cytotoxicity assessment, and in silico analysis to predict the mechanism of action. The methodologies described herein are grounded in established standards to ensure data integrity and reproducibility, facilitating the identification of promising lead candidates for further development.

Introduction: The Rationale for Investigating this compound Compounds

Thiazolidine-2,4-diones (TZDs) and their derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[1][4][5] While initially recognized for their antidiabetic properties through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), extensive research has unveiled their diverse pharmacological potential, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][6][7] The antimicrobial mechanism of some thiazolidine derivatives is attributed to the inhibition of essential bacterial enzymes like the cytoplasmic Mur ligases, which are crucial for cell wall biosynthesis.[1]

The incorporation of a fluorine atom at the para-position of the phenyl ring at the second position of the thiazolidine core is a strategic medicinal chemistry approach. The high electronegativity and unique properties of fluorine can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target enzymes, potentially enhancing its antimicrobial potency. This guide provides a systematic workflow for the comprehensive evaluation of these promising compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common and effective method is the one-pot synthesis involving the reaction of an appropriate aromatic amine, 4-fluorobenzaldehyde, and thioglycolic acid.[2] Another approach involves a Knoevenagel condensation between a thiazolidine-2,4-dione and 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, followed by further modifications.[4]

General Synthetic Scheme (Illustrative Example):

A widely adopted method for synthesizing 5-benzylidene-thiazolidine-2,4-dione derivatives involves the Knoevenagel condensation.[5] This reaction typically uses a base catalyst like piperidine. The synthesis of the parent 2,4-thiazolidinedione is a prerequisite.

  • Step 1: Synthesis of Thiazolidine-2,4-dione: This can be achieved by reacting chloroacetic acid with thiourea.

  • Step 2: Knoevenagel Condensation: Equimolar amounts of 4-fluorobenzaldehyde and thiazolidine-2,4-dione are refluxed in a suitable solvent (e.g., ethanol, toluene) with a catalytic amount of piperidine.

  • Step 3: Purification: The resulting product is typically purified by recrystallization from a suitable solvent to yield the desired 5-(4-fluorobenzylidene)thiazolidine-2,4-dione.

Further derivatization at the N-3 position of the thiazolidine ring can be performed to create a library of compounds for screening.[6][8]

Antimicrobial Susceptibility Testing: A Phased Approach

A tiered screening strategy is recommended to efficiently identify promising candidates and conserve resources. This involves an initial qualitative screening followed by quantitative determination of antimicrobial activity.

Phase 1: Preliminary Screening using the Agar Well Diffusion Method

The agar well diffusion assay is a widely used, cost-effective, and straightforward method for initial screening of antimicrobial activity.[9][10] This technique relies on the diffusion of the test compound through an agar medium inoculated with a specific microorganism, resulting in a zone of growth inhibition if the compound is active.[11]

Protocol: Agar Well Diffusion Assay

  • Preparation of Inoculum: From an 18-24 hour agar plate culture, select isolated colonies of the test microorganism and suspend them in sterile broth or saline.[12] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][14]

  • Inoculation of Agar Plates: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.[14] Streak the swab evenly over the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[14]

  • Preparation of Wells: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plate using a sterile cork borer.[11][15]

  • Application of Test Compounds: Carefully add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[11][16]

  • Controls:

    • Positive Control: Use a standard antibiotic disk or solution (e.g., Ciprofloxacin) to validate the assay.[17]

    • Negative Control: Use the solvent (e.g., 10% DMSO) alone in one well to ensure it does not inhibit microbial growth.[11]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.[17][18]

  • Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Phase 2: Quantitative Analysis using Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

For compounds showing promising activity in the preliminary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).[18][19][20] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[12][21] This method is considered a gold standard for susceptibility testing due to its accuracy and ability to provide quantitative results.[18]

Protocol: Broth Microdilution Assay

  • Preparation of Microtiter Plates: Use sterile 96-well microtiter plates.[18][19]

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[21] The final volume in each well is typically 50-100 µL.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test organism as described for the agar well diffusion method. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[14]

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.[21]

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.[21]

    • Sterility Control: Wells containing only broth to check for contamination.[21]

    • Positive Control: A standard antibiotic with a known MIC against the test organism.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.[18][19]

  • Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[12][20]

Data Presentation: Example MIC Values

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Candida albicans MIC (µg/mL)
This compound-A 816>6432
This compound-B 483216
Ciprofloxacin (Control) 0.50.251N/A
Fluconazole (Control) N/AN/AN/A2

Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of promising antimicrobial compounds to ensure they are not harmful to human cells.[22] Many compounds that are effective at killing pathogens are also toxic to eukaryotic cells.[22]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[23][24]

Protocol: MTT Assay

  • Cell Culture: Seed a suitable human cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

In Silico Analysis: Predicting Mechanism of Action

Computational methods such as molecular docking can provide valuable insights into the potential mechanism of action of the synthesized compounds.[25][26][27] By docking the this compound derivatives into the active sites of known bacterial target proteins, it is possible to predict their binding affinity and interaction patterns.[25][27]

Workflow: Molecular Docking

  • Target Selection: Select relevant bacterial protein targets. For thiazolidine derivatives, potential targets include enzymes involved in cell wall synthesis (e.g., MurB, Mur ligases) or DNA replication (e.g., DNA gyrase).[1][25] Fungal targets like lanosterol 14-α-demethylase (CYP51) can also be investigated.[25]

  • Ligand and Protein Preparation: Prepare the 3D structures of the this compound compounds (ligands) and the target proteins.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligands within the active site of the target protein.[25][26]

  • Analysis of Results: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most probable binding mode and rank the compounds based on their predicted affinity.

Visualizing the Experimental Workflow

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation cluster_outcome Outcome Synthesis Synthesis of this compound Derivatives AgarWell Phase 1: Agar Well Diffusion (Preliminary Screening) Synthesis->AgarWell Test Compounds BrothMicro Phase 2: Broth Microdilution (MIC Determination) AgarWell->BrothMicro Active Compounds Cytotoxicity Cytotoxicity Assay (MTT) BrothMicro->Cytotoxicity Potent Compounds (Low MIC) InSilico In Silico Analysis (Molecular Docking) BrothMicro->InSilico Potent Compounds (Low MIC) LeadCandidate Identification of Lead Candidate(s) Cytotoxicity->LeadCandidate InSilico->LeadCandidate

Caption: Workflow for antimicrobial screening of this compound compounds.

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the systematic antimicrobial screening of this compound compounds. By following this phased approach, researchers can efficiently identify and characterize novel antimicrobial agents with therapeutic potential. The integration of in vitro susceptibility testing, cytotoxicity assessment, and in silico analysis ensures a comprehensive evaluation, paving the way for the development of new drugs to combat the growing challenge of antimicrobial resistance.

References

  • Broth microdilution. Grokipedia.
  • Broth Dilution Method for MIC Determination. Microbe Online.
  • Broth microdilution. Wikipedia.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
  • Broth Microdilution. MI - Microbiology.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.
  • Broth Microdilution. International Journal of Anesthesia - Open Access Pub.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE.
  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Medium.
  • Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI.
  • Screening Strategies to Identify New Antibiotics. Ingenta Connect.
  • In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). SciRP.org.
  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
  • In silico approach for potential antimicrobial agents through antiviral, molecular docking, molecular dynamics, pharmacokinetic and bioactivity predictions of galactopyranoside derivatives. Taylor & Francis Online.
  • Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases | Oxford Academic.
  • Agar well diffusion assay. YouTube.
  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati.
  • In-silico investigation of a novel inhibitors against the antibiotic-resistant Neisseria gonorrhoeae bacteria. PMC - NIH.
  • Cytotoxicity and antimicrobial activity of isolated compounds from Monsonia angustifolia and Dodonaea angustifolia. PubMed.
  • In Silico, Molecular Docking and In Vitro Antimicrobial Activity of the Major Rapeseed Seed Storage Proteins. Frontiers.
  • Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. PubMed.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. NIH.
  • In silico approach through molecular docking and study ADME on imine derivative compounds as a potential antibacterial agent against Staphylococcus aureus. Pharmacy Education.
  • Antimicrobial Activity and Cell Cytotoxicity Testing. Protocol Preview - YouTube.
  • Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. IJSDR.
  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. National Institutes of Health.
  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm (RSC Publishing).
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. PMC - NIH.
  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. NIH.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. ResearchGate.
  • Synthesis of 2, 4-thiazolidine derivatives 4a-4h. ResearchGate.
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. PMC - NIH.
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI.
  • Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. IJFMR.
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PMC - NIH.

Sources

Application Notes & Protocols: The 2-(4-Fluorophenyl)thiazolidine Scaffold in the Design of Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the 2-(4-Fluorophenyl)thiazolidine scaffold and its derivatives as a promising class of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the design rationale, synthetic strategies, and detailed protocols for the evaluation of these compounds, from initial enzymatic assays to preclinical in vivo models.

The Rationale: Targeting VEGFR-2 in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for solid tumor growth, providing essential nutrients and oxygen for their sustained proliferation.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of this process, with VEGFR-2 (also known as KDR) being its primary signal-transducing receptor on endothelial cells.[2][3] Upon binding VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[4] This event triggers a cascade of downstream signaling pathways, including the PI3K-AKT and PLCγ-PKC-MAPK pathways, ultimately leading to endothelial cell proliferation, migration, and survival.[4][5]

Given its pivotal role, inhibiting the kinase activity of VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[4][6] Small molecule inhibitors are designed to compete with ATP at its binding site within the kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.[4] The thiazolidine heterocyclic ring system, particularly thiazolidine-2,4-dione derivatives, has emerged as a privileged scaffold in medicinal chemistry for developing potent VEGFR-2 inhibitors.[7][8] These structures serve as a robust framework that can be chemically modified to optimize interactions with key amino acid residues in the VEGFR-2 active site.[3][9]

VEGFR-2 Signaling and Point of Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the mechanism of action for a thiazolidine-based inhibitor.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2_Monomer VEGFR-2 Receptor VEGF->VEGFR2_Monomer Binding VEGFR2_Dimer VEGFR-2 Dimerization & Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, MAPK) VEGFR2_Dimer->Downstream VEGFR2_Monomer->VEGFR2_Dimer Response Cell Proliferation, Migration, Survival Downstream->Response Inhibitor Thiazolidine Inhibitor Inhibitor->VEGFR2_Dimer Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Design Strategy and Synthesis Workflow

The design of potent thiazolidine-based VEGFR-2 inhibitors often follows established pharmacophore models. These models typically include:

  • A heterocyclic moiety that forms hydrogen bonds with the hinge region of the ATP binding site (e.g., Cys919).[3]

  • A central scaffold, such as the thiazolidine-2,4-dione ring.[10]

  • A linker group that interacts with the gatekeeper region.[3]

  • A terminal hydrophobic group that fits into an allosteric hydrophobic pocket, interacting with key residues like Glu885 and Asp1046.[3][9]

The 2-(4-Fluorophenyl) group often serves as part of this terminal hydrophobic tail, where the fluorine atom can enhance binding affinity and metabolic stability.

A common synthetic route for creating a library of these inhibitors involves the Knoevenagel condensation.[10] This reaction is used to couple a substituted aldehyde with the active methylene group of the thiazolidine-2,4-dione core.

Synthesis_Workflow Start Thiourea + Chloroacetic Acid TZD_Core Thiazolidine-2,4-dione (TZD) Core Synthesis Start->TZD_Core Knoevenagel Knoevenagel Condensation with Substituted Aldehyde TZD_Core->Knoevenagel Intermediate Intermediate Product Knoevenagel->Intermediate Final_Mod Further Modification (e.g., N-alkylation) Intermediate->Final_Mod Final_Product Final Inhibitor Library Final_Mod->Final_Product Purification Purification & Characterization (HPLC, NMR, MS) Final_Product->Purification

Caption: General synthesis workflow for thiazolidine-based inhibitors.

Experimental Protocols: In Vitro Evaluation

The initial evaluation of newly synthesized compounds relies on a cascade of robust in vitro assays to determine their potency and cellular activity.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant human VEGFR-2 kinase domain. The Kinase-Glo® MAX assay is commonly used, where the light output is inversely proportional to the amount of ATP consumed, and therefore, inversely proportional to kinase activity.[11][12][13]

Principle: The assay quantifies the amount of ATP remaining after the kinase reaction. High kinase activity consumes more ATP, resulting in a low luminescence signal. A potent inhibitor will prevent ATP consumption, leading to a high luminescence signal.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged) (e.g., BPS Bioscience, #40301)[12]

  • 5x Kinase Buffer 1 (e.g., BPS Bioscience, #79334)[11]

  • ATP, 500 µM solution (e.g., BPS Bioscience, #79686)[12]

  • PTK Substrate (Poly (Glu:Tyr, 4:1)) (e.g., BPS Bioscience, #40217)[11]

  • Kinase-Glo® MAX Reagent (e.g., Promega, #V6071)[12]

  • Test Compounds (stock solution in 100% DMSO)

  • White, solid-bottom 96-well plates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • 1x Kinase Buffer: Prepare by diluting the 5x Kinase Buffer stock with sterile deionized water. Causality: This buffer provides the optimal pH and ionic strength for enzyme activity.

    • Test Compound Dilutions: Prepare a serial dilution of the test compounds. First, create a 100x stock of the highest desired concentration in 100% DMSO. Then, perform a 10-fold dilution into 1x Kinase Buffer (final DMSO concentration is now 10%). Continue the serial dilutions using 1x Kinase Buffer containing 10% DMSO. Causality: Keeping the DMSO concentration constant across all wells is critical to prevent solvent effects from influencing enzyme activity. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Master Mixture Preparation:

    • Prepare a master mixture for the number of reactions needed. For each 25 µL reaction, mix:

      • 6 µL of 5x Kinase Buffer 1

      • 1 µL of 500 µM ATP

      • 1 µL of 50x PTK substrate

      • 17 µL of sterile deionized water[11]

    • Mix gently and keep on ice.

  • Plate Setup (per well):

    • Add 25 µL of the Master Mixture to each well.

    • Test Wells: Add 5 µL of the diluted test compound solutions.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing 10% DMSO (the vehicle).[12] Self-Validation: This well represents the maximum enzyme activity without any inhibition.

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer containing 10% DMSO.[11] Self-Validation: This well is used to subtract background signal from substrate autophosphorylation or ATP degradation.

  • Enzyme Addition & Reaction Incubation:

    • Thaw the VEGFR-2 enzyme on ice and dilute it to 1 ng/µL in 1x Kinase Buffer.[12] Note: Kinase enzymes are sensitive to freeze-thaw cycles; aliquot upon first use.[2]

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer instead of the enzyme.[11]

    • Mix the plate gently, seal, and incubate at 30°C for 45 minutes.[12]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® MAX reagent and the plate to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[12]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[11]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Test Well Luminescence / Positive Control Luminescence))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines that are relevant to angiogenesis, such as human umbilical vein endothelial cells (HUVECs) or cancer cell lines like HepG2 (liver), MCF-7 (breast), or A549 (lung).[9][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

In_Vitro_Workflow Library Synthesized Compound Library Kinase_Assay Primary Screen: VEGFR-2 Kinase Assay Library->Kinase_Assay IC50_Calc1 Determine IC50 (Enzymatic Potency) Kinase_Assay->IC50_Calc1 Cell_Assay Secondary Screen: Cell Proliferation Assay IC50_Calc1->Cell_Assay Potent Hits IC50_Calc2 Determine IC50 (Cellular Activity) Cell_Assay->IC50_Calc2 Lead_Selection Select Lead Compounds for In Vivo Studies IC50_Calc2->Lead_Selection

Caption: In vitro screening cascade for VEGFR-2 inhibitors.

Data Presentation and Interpretation

Summarizing quantitative data in a structured table is crucial for comparing the structure-activity relationships (SAR) within a compound series.

Compound IDR-Group Modification (at TZD N-3)VEGFR-2 Kinase IC50 (nM)HUVEC Proliferation IC50 (µM)HepG2 Proliferation IC50 (µM)
Ref-Sora (Sorafenib)905.86.5
TZD-001 -H25015.218.9
TZD-002 -CH₃15510.112.4
TZD-003 -CH₂-Phenyl854.55.1
TZD-004 -CH₂-(4-Fluorophenyl)682.83.5

Interpretation: The data should demonstrate a clear correlation between direct enzymatic inhibition of VEGFR-2 and the antiproliferative effect on endothelial (HUVEC) and tumor cells. In the hypothetical data above, TZD-004 shows the highest potency, suggesting that adding a 4-fluorophenylmethyl group at the N-3 position of the thiazolidine ring enhances both enzymatic and cellular activity, making it a strong candidate for in vivo studies.

Experimental Protocol: In Vivo Evaluation

Promising lead compounds must be evaluated in preclinical animal models to assess their anti-tumor efficacy and anti-angiogenic effects in a physiological context.

Protocol 3: Human Tumor Xenograft Mouse Model

This model involves implanting human tumor cells into immunocompromised mice to evaluate the effect of the test compound on tumor growth.[15][16][17]

Materials:

  • Immunocompromised mice (e.g., Nude or SCID mice, 6-8 weeks old)

  • Human tumor cell line (e.g., A549, HCT-116)

  • Lead compound formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the study begins.

  • Tumor Cell Implantation: Subcutaneously inject 1-5 million tumor cells (resuspended in PBS or Matrigel) into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice daily. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration:

    • Treatment Group: Administer the lead compound at a predetermined dose (e.g., 25-50 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily.

    • Vehicle Control Group: Administer the vehicle alone on the same schedule.

    • Positive Control Group (Optional): Administer a standard-of-care drug like Sorafenib.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. Tumors can be flash-frozen for pharmacodynamic analysis or fixed in formalin for immunohistochemistry (IHC) to assess microvessel density (using CD31 staining) and proliferation (Ki-67).[16]

In_Vivo_Workflow Implant Implant Human Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow to Palpable Size Implant->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Treatment Daily Administration of Compound or Vehicle Randomize->Treatment Monitor Monitor Tumor Volume & Animal Weight Treatment->Monitor Endpoint Study Endpoint: Excise & Analyze Tumors Monitor->Endpoint Analysis Data Analysis: Tumor Growth Inhibition (TGI), Immunohistochemistry (IHC) Endpoint->Analysis

Caption: Workflow for an in vivo tumor xenograft study.

References

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Some reported VEGFR-2 inhibitors showing their essential pharmacophoric features. ResearchGate. Available from: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). National Institutes of Health (NIH). Available from: [Link]

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. National Institutes of Health (NIH). Available from: [Link]

  • VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. National Institutes of Health (NIH). Available from: [Link]

  • Human VEGFR Reporter Assay Kit. Indigo Biosciences. Available from: [Link]

  • Identification of novel VEGFR-2 inhibitors. American Association for Cancer Research (AACR). Available from: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available from: [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Available from: [Link]

  • Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. National Institutes of Health (NIH). Available from: [Link]

  • VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. Available from: [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available from: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available from: [Link]

  • Development and Investigation of Thiazolidinedione and Pyrazoline Compounds As Antiangiogenic Weapons Targeting VEGFR-2. Taylor & Francis Online. Available from: [Link]

  • Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFR T790M tyrosine kinase inhibitors. Royal Society of Chemistry. Available from: [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway. National Institutes of Health (NIH). Available from: [Link]

  • In vitro VEGFR-2 inhibitory assay. ResearchGate. Available from: [Link]

  • New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents: Design, synthesis, in vitro, docking, MD simulations, DFT, ADMET, and toxicity studies. PubMed. Available from: [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. Royal Society of Chemistry. Available from: [Link]

Sources

Application of 2-(4-Fluorophenyl)thiazolidine in Antidiabetic Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolidine Scaffold in Modern Antidiabetic Research

The global prevalence of type 2 diabetes mellitus (T2DM) necessitates a continuous search for novel therapeutic agents. Among the various chemical scaffolds explored, the thiazolidine ring has proven to be of significant interest. While the thiazolidinedione (TZD) class of drugs, such as pioglitazone and rosiglitazone, are well-established insulin sensitizers, the exploration of novel thiazolidine-based compounds continues to be a fertile ground for drug discovery.[1][2] The compound 2-(4-Fluorophenyl)thiazolidine represents a key starting point or intermediate in the synthesis of a new generation of potential antidiabetic agents. Its fluorophenyl moiety is a common feature in many bioactive molecules, enhancing properties like metabolic stability and membrane permeability.

This technical guide provides a comprehensive overview of the application of this compound as a scaffold in the discovery and preclinical evaluation of novel antidiabetic drugs. We will delve into the established mechanisms of action for related compounds, provide detailed protocols for in vitro and in vivo screening, and offer insights into the logical workflow of a drug discovery program centered around this promising chemical entity.

The Scientific Rationale: Targeting Insulin Resistance with Thiazolidine Derivatives

The primary therapeutic target for the well-characterized thiazolidinedione (TZD) class of antidiabetic drugs is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue.[3][4] Activation of PPAR-γ by a ligand, such as a TZD, leads to a cascade of genomic and non-genomic effects that collectively enhance insulin sensitivity.

Mechanism of Action: The PPAR-γ Signaling Pathway

The binding of a TZD agonist to PPAR-γ induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressors. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-γ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5] This, in turn, modulates the transcription of numerous genes involved in glucose and lipid metabolism.[4][5]

Key downstream effects of PPAR-γ activation include:

  • Enhanced Insulin Signaling: Increased expression of proteins involved in the insulin signaling cascade, such as GLUT4 (glucose transporter type 4), leading to improved glucose uptake in muscle and adipose tissue.[4][6]

  • Adipocyte Differentiation and Lipid Metabolism: Promotion of the differentiation of preadipocytes into mature adipocytes that are more insulin-sensitive. This also leads to the uptake and storage of free fatty acids in subcutaneous adipose tissue, thereby reducing their circulation and mitigating the lipotoxicity that contributes to insulin resistance in other tissues like the liver and muscle.[3][7]

  • Modulation of Adipokines: Altered secretion of adipokines, including an increase in the insulin-sensitizing hormone adiponectin and a decrease in inflammatory cytokines like TNF-α.[3][4]

The following diagram illustrates the central role of PPAR-γ in the mechanism of action of thiazolidinedione-based insulin sensitizers.

PPAR_gamma_pathway cluster_cell Adipocyte cluster_nucleus Nucleus cluster_effects Systemic Effects TZD Thiazolidine Derivative (Ligand) PPARg PPAR-γ TZD->PPARg Binds to Coactivators Co-activators PPARg->Coactivators Recruits Corepressors Co-repressors PPARg->Corepressors Releases PPRE PPRE (on Target Genes) PPARg->PPRE Heterodimerizes and Binds to RXR RXR RXR->PPRE Heterodimerizes and Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Initiates Glucose_Uptake Increased Glucose Uptake (Muscle, Fat) Gene_Transcription->Glucose_Uptake Leads to Lipid_Metabolism Improved Lipid Metabolism Gene_Transcription->Lipid_Metabolism Leads to Adipokine_Secretion Modulated Adipokine Secretion (e.g., ↑Adiponectin) Gene_Transcription->Adipokine_Secretion Leads to Glucose_Uta_Metabolism Glucose_Uta_Metabolism Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Lipid_Metabolism->Insulin_Sensitivity Adipokine_Secretion->Insulin_Sensitivity

Caption: PPAR-γ signaling pathway activated by thiazolidine derivatives.

Drug Discovery Workflow: From Scaffold to Preclinical Candidate

The journey from a starting scaffold like this compound to a potential drug candidate involves a multi-step, iterative process. The following workflow outlines the key stages of such a program.

Drug_Discovery_Workflow Scaffold Starting Scaffold: This compound Synthesis Synthesis of Derivative Library Scaffold->Synthesis In_Vitro In Vitro Screening Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Refinement Lead_Opt->Synthesis In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate

Caption: A typical drug discovery workflow starting from a chemical scaffold.

Protocols for Preclinical Evaluation

This section provides detailed, step-by-step protocols for the essential in vitro and in vivo assays required to evaluate the antidiabetic potential of novel compounds derived from the this compound scaffold.

PART 1: In Vitro Screening Assays

Objective: To assess the potential of test compounds to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v) in phosphate buffer

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Test compounds and Acarbose (positive control) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final concentration of DMSO should be less than 1%.

  • In a 96-well plate, add 50 µL of the test compound solution or control.

  • Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the starch solution to each well and incubate for a further 20 minutes at 37°C.

  • Stop the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 5 minutes.

  • Cool the plate to room temperature and add 1 mL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Objective: To measure the ability of test compounds to stimulate glucose uptake in a skeletal muscle cell line, a primary site for insulin-mediated glucose disposal.

Materials:

  • C2C12 myoblasts

  • Differentiation medium (DMEM with 2% horse serum)

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (positive control)

  • Test compounds dissolved in DMSO

  • Krebs-Ringer-HEPES (KRH) buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed C2C12 myoblasts in 24-well plates and grow to confluence.

  • Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.

  • On the day of the assay, starve the myotubes in serum-free DMEM for 2-3 hours.

  • Wash the cells with KRH buffer.

  • Treat the cells with various concentrations of the test compounds, insulin (100 nM), or vehicle (DMSO) in KRH buffer for 30 minutes at 37°C.

  • Add the radiolabeled or fluorescent glucose analog and incubate for 10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content of each well.

  • Express the results as a fold increase over the basal (vehicle-treated) glucose uptake.

Parameter Description Typical Values
Cell Line Murine myoblast cell lineC2C12
Differentiation Time Time required for myoblasts to form myotubes4-6 days
Positive Control Standard insulin-sensitizing agentInsulin (100 nM)
Glucose Analog Tracer for measuring glucose uptake2-Deoxy-D-[³H]glucose or 2-NBDG
Readout Quantitation of glucose uptakeScintillation counts or fluorescence intensity
PART 2: In Vivo Efficacy and Safety Evaluation

Objective: To evaluate the antihyperglycemic and antihyperlipidemic effects of lead compounds in a chemically-induced model of type 1-like diabetes, characterized by pancreatic β-cell destruction.[8][9]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Alloxan monohydrate

  • Citrate buffer (pH 4.5)

  • Glucometer and test strips

  • Test compounds and a standard drug (e.g., Glibenclamide or Pioglitazone)

  • Oral gavage needles

Procedure:

  • Acclimatize the animals for at least one week.

  • Induce diabetes by a single intraperitoneal injection of alloxan monohydrate (120-150 mg/kg body weight) dissolved in cold citrate buffer.

  • After 72 hours, measure the fasting blood glucose levels. Animals with fasting blood glucose above 250 mg/dL are considered diabetic and included in the study.[10][11]

  • Divide the diabetic animals into groups: diabetic control, standard drug-treated, and test compound-treated groups at various doses. A non-diabetic control group should also be maintained.

  • Administer the test compounds and standard drug orally once daily for a specified period (e.g., 21 or 28 days).

  • Monitor body weight and fasting blood glucose levels at regular intervals.

  • At the end of the treatment period, collect blood samples for the analysis of biochemical parameters including:

    • Lipid profile (Total Cholesterol, Triglycerides, HDL, LDL)

    • Liver function tests (ALT, AST)

    • Kidney function tests (Creatinine, Urea)

  • Perform an Oral Glucose Tolerance Test (OGTT) on a subset of animals from each group to assess improvements in glucose disposal.

  • Euthanize the animals and collect organs (pancreas, liver, kidney) for histopathological examination.

Parameter Description Typical Values/Conditions
Animal Model Chemically-induced diabetic ratsAlloxan-induced Wistar rats
Inducing Agent Chemical that destroys pancreatic β-cellsAlloxan monohydrate (120-150 mg/kg, i.p.)
Diabetic Threshold Fasting blood glucose level for inclusion> 250 mg/dL
Treatment Duration Period of daily drug administration21-28 days
Primary Endpoints Key measures of efficacyFasting blood glucose, OGTT
Secondary Endpoints Additional measures of metabolic healthLipid profile, liver and kidney function tests

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a starting point for the development of novel antidiabetic agents. By leveraging the well-understood pharmacology of the thiazolidinedione class and employing a systematic drug discovery workflow, researchers can synthesize and evaluate new chemical entities with the potential for improved efficacy and safety profiles. The protocols detailed in this guide provide a robust framework for the preclinical assessment of these compounds, from initial in vitro screening to in vivo proof-of-concept studies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and exploring their potential for combination therapies to achieve comprehensive glycemic control.

References

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (n.d.).
  • Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber. Retrieved from [Link]

  • Cohen, S. E. (n.d.). Unraveling the mechanism of action of thiazolidinediones. Journal of Clinical Investigation. Retrieved from [Link]

  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews, 18(S2), S10-S15. Retrieved from [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. Retrieved from [Link]

  • Anti-Diabetic In-Vivo Animal Models: A Review. (2024). International Journal of Novel Research and Development. Retrieved from [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024). Animal Models and Experimental Medicine. Retrieved from [Link]

  • Review of in vitro and in vivo models for antidiabetic activity. (n.d.). Retrieved from [Link]

  • Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants. (n.d.). Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Thiazolidinediones. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. (2025). International Journal of Research Publication and Reviews. Retrieved from [Link]

  • Potential Activity of Synthetic Thiazolidinedione as Antidiabetic Agents. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Synthesis, in vitro and in vivo Antidiabetic Activity of N-Substituted Thiazolidinedione Derivatives. (2025). Asian Journal of Chemistry. Retrieved from [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). Molecules. Retrieved from [Link]

  • Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. (2022). ResearchGate. Retrieved from [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). Retrieved from [Link]

  • Synthesis of 2, 4-thiazolidine derivatives 4a-4h. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on the synthesis of novel 2,4-thiazolidinedione derivatives with antidiabetic activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and antidiabetic activity of morpholinothiazolyl-2,4-thiazolidindione derivatives. (2011). Retrieved from [Link]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (n.d.). Retrieved from [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). Retrieved from [Link]

  • Synthesis, docking, in vitro and in vivo antidiabetic activity of pyrazole-based 2,4-thiazolidinedione derivatives as PPAR-γ modulators. (2018). Archiv der Pharmazie, 351(3-4), e1700223. Retrieved from [Link]

  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025). (2025). ChemMedChem, e202400572. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of a 2-(4-Fluorophenyl)thiazolidine Library for the Identification of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of 2-(4-Fluorophenyl)thiazolidine derivatives. The thiazolidine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3][4] This application note details a strategic workflow, from library design and synthesis to the execution of a robust biochemical HTS campaign and subsequent data analysis for hit confirmation. We present a detailed protocol for a fluorescence-based enzymatic assay, designed to identify inhibitors of a hypothetical cysteine protease, a well-established class of drug targets. The methodologies described herein are designed to be adaptable, providing a framework for the discovery of novel chemical probes and potential therapeutic leads.

Introduction: The Thiazolidine Scaffold as a Privileged Motif

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with an estimated 85% of biologically active small molecules containing at least one heterocyclic ring.[1] Among these, the thiazolidine core is of particular interest. It is a five-membered ring containing both sulfur and nitrogen, providing a versatile framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity.[1][5] Derivatives of the thiazolidine scaffold, particularly 4-thiazolidinones and 2,4-thiazolidinediones, have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][5][6][7]

The 2-aryl substituted thiazolidine motif, specifically with a 4-fluorophenyl group, introduces a key structural element. The fluorine atom can enhance metabolic stability and improve binding affinity through favorable electrostatic interactions with target proteins. This application note outlines a systematic approach to unlock the therapeutic potential of a diverse library built around this specific scaffold through a high-throughput screening campaign.

Library Design and Synthesis

A successful HTS campaign begins with a high-quality, structurally diverse compound library.[8] The objective is to synthesize a library of this compound derivatives with varied substituents at key positions to explore the structure-activity relationship (SAR).

General Synthetic Strategy

The synthesis of the this compound library can be achieved through a multi-step reaction protocol, amenable to parallel synthesis for library generation. A common and efficient method is the condensation reaction between 4-fluorobenzaldehyde, a substituted amine, and a thiol-containing compound like thioglycolic acid or its esters.[9] For creating diversity, the primary point of variation will be the substituent on the nitrogen atom of the thiazolidine ring.

Scheme 1: General Synthesis of this compound Derivatives

This Knoevenagel-type condensation provides a robust method for generating a library of thiazolidin-4-ones.[10] Further modifications can be introduced at the C5 position of the thiazolidinone ring to expand structural diversity.[10][11] Microwave-assisted synthesis can be employed to accelerate reaction times and improve yields, which is highly advantageous for library production.[12][13]

Library Quality Control

The purity and identity of each compound in the screening library are critical for the reliability of HTS data.[14] It is recommended that a random sampling of approximately 5% of the library compounds undergo quality control analysis.

Parameter Method Acceptance Criteria
Purity High-Performance Liquid Chromatography (HPLC)>95% purity
Identity Liquid Chromatography-Mass Spectrometry (LC-MS)Observed mass matches calculated mass (± 0.1 Da)
Concentration Chemiluminescent Nitrogen Detector (CLND) or qNMRWithin ±15% of the target concentration
Solubility Nephelometry or visual inspectionSoluble in DMSO at screening concentration

Table 1: Quality Control Specifications for the Compound Library.

High-Throughput Screening Workflow

The HTS process is a multi-step endeavor designed to efficiently identify promising "hit" compounds from a large library.[15] The workflow can be divided into assay development, primary screening, and hit confirmation.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation Lib_Design Library Design & Synthesis Primary_HTS Primary HTS (Single Concentration) Lib_Design->Primary_HTS Target_ID Target Identification (e.g., Cysteine Protease) Assay_Dev Assay Development & Optimization Target_ID->Assay_Dev Assay_Dev->Primary_HTS Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirm Hit Confirmation & Re-testing Data_Analysis->Hit_Confirm Dose_Response Dose-Response (IC50 Determination) Hit_Confirm->Dose_Response Secondary_Assay Secondary Assays (Selectivity & MoA) Dose_Response->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Protocol: Fluorescence-Based Cysteine Protease Inhibition Assay

This protocol describes a robust and sensitive fluorescence-based assay suitable for HTS to identify inhibitors of a model cysteine protease, such as Papain or a disease-relevant cathepsin.[16] Fluorescence-based assays are widely used in HTS due to their high sensitivity and compatibility with automation.[17][18][19]

Assay Principle

The assay utilizes a fluorogenic substrate that is cleaved by the active enzyme, releasing a fluorescent molecule. The increase in fluorescence intensity is directly proportional to the enzyme's activity. Inhibitors will prevent or reduce substrate cleavage, resulting in a lower fluorescence signal.

Assay_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Enzyme Active Enzyme Product Cleaved Product (High Fluorescence) Enzyme->Product Cleavage Substrate Fluorogenic Substrate (Low Fluorescence) Substrate->Product Inhibitor Inhibitor (Test Compound) Inactive_Enzyme Inactive Enzyme-Inhibitor Complex Inhibitor->Inactive_Enzyme No_Cleavage Substrate (Remains Intact, Low Fluorescence) Enzyme2 Active Enzyme Enzyme2->Inactive_Enzyme

Figure 2: Principle of the fluorescence-based enzyme inhibition assay.

Materials and Reagents
  • Enzyme: Recombinant Cysteine Protease (e.g., Papain)

  • Substrate: Fluorogenic peptide substrate (e.g., Z-FR-AMC)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 6.5, 100 mM NaCl, 1 mM EDTA, 5 mM DTT

  • Test Compounds: this compound library dissolved in 100% DMSO

  • Positive Control: Known cysteine protease inhibitor (e.g., E-64)

  • Negative Control: 100% DMSO

  • Microplates: 384-well, black, flat-bottom plates

Step-by-Step Protocol

This protocol is optimized for a 384-well plate format.[20]

  • Compound Plating:

    • Using an automated liquid handler, transfer 100 nL of each test compound from the library source plates to the assay plates. This results in a final compound concentration of 10 µM in a 10 µL final assay volume.

    • Dispense 100 nL of the positive control inhibitor to designated wells (final concentration ~10x IC50).

    • Dispense 100 nL of DMSO to negative control wells.

  • Enzyme Addition:

    • Prepare the enzyme solution in cold assay buffer at a 2X final concentration. The optimal enzyme concentration should be determined during assay development to ensure the reaction proceeds under initial velocity conditions.[21]

    • Dispense 5 µL of the enzyme solution to all wells containing test compounds and positive controls.

    • Dispense 5 µL of assay buffer without enzyme to background control wells.

    • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution in assay buffer at a 2X final concentration (typically at or below the Km value to be sensitive to competitive inhibitors).[22]

    • Dispense 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Immediately transfer the plates to a fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) kinetically over 10-15 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at room temperature.

Data Analysis and Hit Confirmation

Robust data analysis is crucial to identify true hits and minimize false positives.[23][24]

Primary Data Analysis
  • Normalization: The raw fluorescence data is normalized to the plate controls to account for plate-to-plate variability. The percent inhibition is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Negative_Control - Signal_Background))

  • Quality Control: The quality and robustness of the assay are assessed for each plate using the Z'-factor.[25]

    Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    A Z'-factor ≥ 0.5 indicates an excellent and reliable assay.[26]

  • Hit Selection: Compounds demonstrating a percent inhibition greater than a defined threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls) are selected as primary hits.

Hit Confirmation and Secondary Assays

Primary hits must be subjected to a rigorous confirmation process.[24]

  • Hit Re-test: Primary hits are re-tested under the same assay conditions to confirm their activity and eliminate false positives arising from experimental error.

  • Dose-Response Analysis: Confirmed hits are tested in a dilution series (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50 value). The data is fitted to a four-parameter logistic model.

Hit Compound ID Primary Screen (% Inhibition) Confirmed Activity IC50 (µM)
TZD-00185.2%Yes1.2
TZD-00262.5%Yes8.7
TZD-00355.1%No> 50
TZD-00492.7%Yes0.45

Table 2: Representative Data for Hit Confirmation and Potency Determination.

  • Secondary Assays: Promising hits should be evaluated in orthogonal and counter-screening assays to rule out assay artifacts (e.g., fluorescence interference, aggregation) and to assess selectivity against related enzymes.

Conclusion

The high-throughput screening of a this compound library provides a powerful avenue for the discovery of novel enzyme inhibitors. The workflow and protocols detailed in this application note offer a robust framework for identifying and validating hit compounds. By combining thoughtful library design, a well-characterized HTS assay, and a rigorous data analysis pipeline, researchers can efficiently navigate the early stages of drug discovery and identify promising candidates for further optimization. The described fluorescence-based assay is a sensitive and reliable method, while the outlined hit confirmation strategy ensures the selection of high-quality leads.[27][28]

References

  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology.
  • (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
  • Finel, M., et al. (n.d.). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6. Drug Metabolism and Disposition.
  • Wang, R. E., et al. (2018). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry. Available at: [Link]

  • Wang, R. E., et al. (2018). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry. Available at: [Link]

  • McCann, J. L. & Stephens, J. C. (2018). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Auld, D. S., et al. (2017). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay Guidance Manual. Available at: [Link]

  • An, W. F. & Tolliday, N. (2010). Fluorescence-based assays. Methods in Molecular Biology. Available at: [Link]

  • Lesyk, R., et al. (2023). The profile of 4-thiazolidinone-bearing molecules in medicinal chemistry. ResearchGate. Available at: [Link]

  • Miller, R. E., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • (n.d.). High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. Available at: [Link]

  • Zhang, Q., et al. (2010). Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. Current Pharmaceutical Design. Available at: [Link]

  • Stucky, B. J., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

  • (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). PromoCell. Available at: [Link]

  • Zimenkovsky, B., et al. (2021). 4-thiazolidones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Klink, T. A., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Miller, R. E., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Kaminskyy, D., et al. (2019). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Bodle, J., et al. (2021). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. International Journal of Molecular Sciences. Available at: [Link]

  • Miller, R. E., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. Available at: [Link]

  • Grewal, R., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules. Available at: [Link]

  • Triveni, S., et al. (2024). A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

  • (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistrySelect. Available at: [Link]

  • Grewal, R., et al. (2022). Synthesis of Thiazolidinedione Compound Library. ResearchGate. Available at: [Link]

  • Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics. Available at: [Link]

  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]

  • (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]

  • Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Available at: [Link]

  • Gribbon, P., et al. (2005). HTS data analysis workflow. ResearchGate. Available at: [Link]

  • (n.d.). Design, Synthesis and Evaluation of Thiazolidines derivatives as Anti-bacterial Agents. International Journal for Scientific Research and Development. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of the Iranian Chemical Society. Available at: [Link]

  • (2023). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. Available at: [Link]

  • (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • (2020). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available at: [Link]

  • (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Molecules. Available at: [Link]

  • (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. Available at: [Link]

  • Al-Ostoot, F. H., et al. (n.d.). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. RSC Advances. Available at: [Link]

  • (2017). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Bioinformation. Available at: [Link]

  • (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Journal of the Serbian Chemical Society. Available at: [Link]

  • Alegaon, S. G., et al. (n.d.). Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies. Available at: [Link]

  • (2017). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. ResearchGate. Available at: [Link]

Sources

Application Note: Molecular Docking of 2-(4-Fluorophenyl)thiazolidine with Bacterial Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, step-by-step protocol for conducting molecular docking studies of 2-(4-Fluorophenyl)thiazolidine with bacterial Penicillin-Binding Proteins (PBPs). Thiazolidine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including antibacterial and enzyme inhibition properties.[1][2][3][4] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target (receptor).[5][6] This protocol is designed for researchers in drug discovery and computational biology, offering a detailed workflow from target selection and preparation to docking simulation and results analysis using industry-standard, freely available software. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.

Introduction: Scientific Rationale

The thiazolidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of various bioactive compounds, including antimicrobial agents.[3][7] The structural similarity of the thiazolidine ring to the β-lactam ring of penicillin suggests that its derivatives may interact with Penicillin-Binding Proteins (PBPs). PBPs are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[8][9] By forming a stable, often irreversible covalent bond with the catalytic serine residue in the PBP active site, β-lactam antibiotics inhibit cell wall construction, leading to bacterial cell death.[8][9]

Therefore, investigating the interaction between this compound and bacterial PBPs through in silico molecular docking is a logical first step in assessing its potential as a novel antibacterial agent.[5][6] This application note uses Penicillin-Binding Protein 1 (PBP1) from Staphylococcus aureus as an exemplary target to demonstrate a robust and reliable docking protocol.

Materials and Software

This protocol primarily utilizes freely accessible software and databases, making it widely applicable for academic and research settings.

ComponentSource/ProviderURLPurpose
Protein Structure RCSB Protein Data Bank (PDB)[Link]Repository for 3D structures of proteins.
Ligand Structure PubChem[Link]Database of chemical molecules.
Docking Software AutoDock Vina[Link]Molecular docking and virtual screening program.[10]
Preparation & Analysis AutoDock Tools (MGLTools)[Link]Graphical user interface for preparing docking inputs.[10]
Visualization UCSF ChimeraX or PyMOLMolecular visualization and analysis.
Ligand Prep (Optional) Open Babel[Link]Chemical toolbox for format conversion.[11]

Detailed Experimental Protocols

This section details the complete workflow, from data retrieval to the final analysis of docking results.

Workflow Overview

G cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Fetch Protein (e.g., PDB: 7O4B) Prep_P 3. Prepare Protein (Remove water, add hydrogens) PDB->Prep_P Ligand_DB 2. Fetch Ligand (PubChem) Prep_L 4. Prepare Ligand (Energy minimize, set torsions) Ligand_DB->Prep_L Grid 5. Define Binding Site (Grid Box Generation) Prep_P->Grid Prep_L->Grid Vina 6. Run AutoDock Vina (Docking Simulation) Grid->Vina Results 7. Analyze Output (Binding Affinity, Poses) Vina->Results Visualize 8. Visualize Interactions (PyMOL/ChimeraX) Results->Visualize

Caption: Molecular Docking Workflow from Preparation to Analysis.

Protocol Part A: Target Protein Selection and Preparation

The selection of a high-quality protein structure is paramount for a meaningful docking study.

  • Target Selection: Navigate to the RCSB PDB. For this protocol, we will use the crystal structure of Staphylococcus aureus PBP1 in complex with penicillin G (PDB ID: 7O4B).[12] This structure is ideal as it has a bound ligand, which helps in defining the active site.

  • Structure Download: Download the structure in PDB format.

  • Protein Preparation using AutoDock Tools (ADT):

    • Rationale: Raw PDB files often contain non-essential components like water molecules, co-factors, and multiple chains that can interfere with docking.[13][14] The structure also lacks hydrogen atoms, which are crucial for calculating interactions.

    • Step 1: Load Protein: Open ADT and load the 7O4B.pdb file.

    • Step 2: Clean Protein:

      • Remove water molecules (Edit > Delete Water).

      • If multiple chains are present, retain only the chain of interest (e.g., Chain A).

    • Step 3: Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is crucial for defining potential hydrogen bond donors and acceptors.

    • Step 4: Compute Charges: Charges are necessary for the scoring function. Go to Edit > Charges > Compute Gasteiger.

    • Step 5: Save as PDBQT: The final step is to save the prepared protein in the required PDBQT format (File > Save > Write PDBQT). Name it 7O4B_protein.pdbqt.

Protocol Part B: Ligand Preparation

The ligand must be converted into a 3D structure with appropriate charges and rotatable bonds defined.

  • Ligand Acquisition: Search for "this compound" on PubChem. Download the structure in 3D SDF format.

  • Ligand Preparation using AutoDock Tools (ADT):

    • Rationale: The ligand's initial 3D conformation may not be at its lowest energy state. Defining rotatable bonds allows the docking algorithm to explore different conformations (flexibility) within the binding pocket.[15][16]

    • Step 1: Load Ligand: Open the downloaded SDF file in ADT (Ligand > Input > Open).

    • Step 2: Torsion Tree: Define the rotatable bonds (Ligand > Torsion Tree > Detect Root). This allows the program to identify the rigid core and flexible branches of the molecule.

    • Step 3: Save as PDBQT: Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT). Name it ligand.pdbqt.

Protocol Part C: Molecular Docking Workflow

This phase involves defining the search space on the protein and running the docking simulation with AutoDock Vina.

  • Grid Box Definition:

    • Rationale: The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose.[10] To ensure accuracy, this box should encompass the entire active site of the target protein. A common practice is to center the grid on the co-crystallized ligand.

    • Step 1: Load Molecules: In ADT, load the prepared protein (7O4B_protein.pdbqt) and the original co-crystallized ligand from the PDB file.

    • Step 2: Open GridBox: Go to Grid > Grid Box. A box will appear in the viewing window.

    • Step 3: Center and Size the Box: Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) so the box fully encloses the binding site, with a buffer of ~4-5 Å around the co-crystallized ligand. Record these coordinates and dimensions. A typical size is 25 x 25 x 25 Å.

  • Configuration File:

    • Rationale: AutoDock Vina requires a configuration text file that specifies the input files and the grid parameters.[17]

    • Create a text file named conf.txt with the following content, replacing the coordinates with those from the previous step:

  • Running the Simulation:

    • Open a command prompt or terminal.

    • Navigate to the directory containing your PDBQT files and conf.txt.

    • Execute the Vina command: vina --config conf.txt --log log.txt

Data Analysis and Interpretation

The output of a Vina simulation includes a log file with binding affinities and a PDBQT file with the predicted binding poses.[18]

  • Binding Affinity (ΔG): Found in log.txt, this value (in kcal/mol) estimates the binding free energy. More negative values indicate stronger, more favorable binding.[18] This is the primary metric for ranking different ligands or poses.

  • Root-Mean-Square Deviation (RMSD): When validating a docking protocol with a co-crystallized ligand, the RMSD between the docked pose and the experimental pose is calculated. An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking parameters can accurately reproduce the known binding mode.[18][19]

  • Interaction Analysis: The output file docking_results.pdbqt contains the coordinates for the top binding poses. This file should be visualized in a program like UCSF ChimeraX or PyMOL to analyze the specific interactions.[20] Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.

    • Pi-Pi Stacking: Interactions between aromatic rings.

Example Results Table

Below is a table summarizing hypothetical docking results for the top 3 poses of this compound.

PoseBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-7.8SER 354, ASN 356TYR 510, TRP 512, PHE 560
2-7.5SER 354TYR 510, ALA 558, PHE 560
3-7.1THR 559LYS 357, TYR 510, TRP 512

Conclusion

This application note provides a validated, end-to-end protocol for performing molecular docking of this compound against bacterial PBPs. By following these detailed steps, researchers can effectively generate and interpret docking results to assess the binding potential of small molecules. The insights gained from this in silico approach are invaluable for prioritizing compounds for further experimental validation in the drug discovery pipeline, ultimately accelerating the search for novel antibacterial agents.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved January 17, 2026, from [Link]

  • Toshimori, A., et al. (1989). Thiazolidine derivatives as potent inhibitors specific for prolyl endopeptidase. PubMed. Retrieved January 17, 2026, from [Link]

  • Quora. (n.d.). How does one prepare proteins for molecular docking? Retrieved January 17, 2026, from [Link]

  • The Useful Science. (2024). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. Retrieved January 17, 2026, from [Link]

  • RCSB PDB. (n.d.). Molecule of the Month: Penicillin-binding Proteins. Retrieved January 17, 2026, from [Link]

  • Ye, X., et al. (2023). Synthesis and enzymatic inhibition effects of thiazolidinedione 3C-like protease inhibitors. Journal of Chemical Research. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Penicillin-binding proteins. Retrieved January 17, 2026, from [Link]

  • EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved January 17, 2026, from [Link]

  • RCSB PDB. (2021). 7O4B: Crystal structure of Penicillin-Binding Protein 1 (PBP1) from Staphylococcus aureus in complex with penicillin G. Retrieved January 17, 2026, from [Link]

  • Prof. Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 17, 2026, from [Link]

  • RCSB PDB. (2009). 2WAD: PENICILLIN-BINDING PROTEIN 2B (PBP-2B) FROM STREPTOCOCCUS PNEUMONIAE (STRAIN 5204). Retrieved January 17, 2026, from [Link]

  • Matter Modeling Stack Exchange. (n.d.). How I can analyze and present docking results? Retrieved January 17, 2026, from [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved January 17, 2026, from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved January 17, 2026, from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved January 17, 2026, from [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved January 17, 2026, from [Link]

  • RCSB PDB. (2018). 5OIZ: Penicillin-Binding Protein 2X (PBP2X) from Streptococcus pneumoniae in complex with oxacillin. Retrieved January 17, 2026, from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved January 17, 2026, from [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Khathi, A., et al. (2022). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. MDPI. Retrieved January 17, 2026, from [Link]

  • G, S., et al. (2023). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Sameeh, M. Y., et al. (2022). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Dr. Amar Rashid. (2023). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Interpretation of Molecular docking results? Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Molecular docking proteins preparation. Retrieved January 17, 2026, from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved January 17, 2026, from [Link]

  • All in All. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved January 17, 2026, from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved January 17, 2026, from [Link]

  • Singh, K., & Singh, A. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Retrieved January 17, 2026, from [Link]

  • ChemCopilot. (n.d.). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved January 17, 2026, from [Link]

  • Kumar, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Lesyk, R., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. Retrieved January 17, 2026, from [Link]

  • Głowacka, J., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PubMed Central. Retrieved January 17, 2026, from [Link]

  • Attia, E., et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Lesyk, R., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Digital Medicine Association. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for Evaluating the Efficacy of 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Cell-Based Efficacy Evaluation

Introduction: The Therapeutic Promise of Thiazolidine Scaffolds

The thiazolidine ring is a versatile pharmacophore that forms the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold, particularly the 2,4-thiazolidinediones (TZDs), have garnered significant attention in medicinal chemistry.[3] Initially recognized for their potent antidiabetic properties through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism, the therapeutic potential of thiazolidine derivatives has expanded to include anticancer, anti-inflammatory, and antimicrobial applications.[3][4][5]

The anticancer effects of thiazolidine derivatives are a subject of intense research.[6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, colon, and prostate.[7][8] The proposed mechanisms for their antitumor activity are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis.[7][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the efficacy of a specific thiazolidine derivative, 2-(4-Fluorophenyl)thiazolidine. While this specific molecule is less characterized in publicly available literature, its structural similarity to other biologically active thiazolidine compounds suggests a strong rationale for investigating its potential as a therapeutic agent. The following protocols are designed to be a robust starting point for characterizing its biological activity in a cellular context.

Strategic Approach to Efficacy Evaluation

A systematic and tiered approach is recommended to efficiently evaluate the efficacy of this compound. This strategy begins with broad screening assays to identify general cytotoxic or cytostatic effects and progresses to more specific, mechanism-of-action-focused assays.

G A Phase 1: Primary Screening (Cytotoxicity & Proliferation) B Phase 2: Mechanistic Elucidation (Apoptosis & Cell Cycle) A->B Active in Primary Screen D Data Analysis & Interpretation A->D Inactive C Phase 3: Target Engagement & Pathway Analysis (e.g., PPARγ Activation, Kinase Inhibition) B->C Confirms Pro-apoptotic or Cell Cycle Arrest Activity B->D C->D

Caption: A tiered approach to evaluating the efficacy of this compound.

Part 1: Primary Screening - Assessing Antiproliferative Activity

The initial step is to determine if this compound exhibits cytotoxic or cytostatic effects on cancer cells. A panel of cancer cell lines from different tissue origins is recommended to assess the breadth of its activity.

Protocol 1: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (see Table 1) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines

Cell LineCancer TypeSeeding Density (cells/well)
MCF-7Breast5,000 - 10,000
A549Lung3,000 - 7,000
HCT116Colon4,000 - 8,000
PC-3Prostate5,000 - 10,000

Part 2: Mechanistic Elucidation - Investigating the Mode of Action

If this compound demonstrates significant antiproliferative activity, the next step is to investigate the underlying mechanism. The most common mechanisms for anticancer compounds are the induction of apoptosis and cell cycle arrest.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze by flow cytometry.

Data Analysis: The resulting DNA content histogram is analyzed using cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Part 3: Target Engagement and Pathway Analysis

Based on the known activities of thiazolidine derivatives, a key molecular target is PPARγ.[12] Investigating the effect of this compound on this nuclear receptor is a logical next step.

G cluster_0 Cytoplasm cluster_1 Nucleus A This compound B PPARγ A->B Binds and Activates D PPARγ-RXR Heterodimer B->D C RXR C->D E PPRE D->E Binds to F Target Gene Transcription (e.g., related to apoptosis, cell cycle arrest) E->F

Caption: Putative PPARγ signaling pathway for this compound.

Protocol 4: PPARγ Reporter Gene Assay

This assay measures the transcriptional activity of PPARγ in response to compound treatment.

Principle: Cells are transiently transfected with two plasmids: one expressing PPARγ and another containing a luciferase reporter gene under the control of a PPARγ response element (PPRE). Activation of PPARγ by a ligand (e.g., this compound) leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T or a relevant cancer cell line

  • PPARγ expression plasmid

  • PPRE-luciferase reporter plasmid

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[3]

  • Luciferase Assay:

    • After 24-48 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the fold induction of luciferase activity by the test compound to that of the positive control.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive framework for the initial evaluation of the efficacy of this compound. Positive results from these assays, such as a low IC₅₀ value, induction of apoptosis, and activation of PPARγ, would provide strong evidence for its potential as an anticancer agent.

Further investigations could include:

  • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspases) and cell cycle regulation (e.g., cyclins, CDKs, p21, p53).[13]

  • Kinase Inhibition Assays: To explore effects on other potential targets like VEGFR-2, which has been implicated in the activity of some thiazolidinedione derivatives.[6][11]

  • In Vivo Studies: Promising in vitro results should be validated in animal models of cancer to assess in vivo efficacy, pharmacokinetics, and safety.

By following a logical and evidence-based experimental workflow, researchers can effectively characterize the therapeutic potential of novel compounds like this compound.

References

  • Lu, C. G., et al. (2005a). Thiazolidinediones as anti-cancer agents. PMC. [Link]

  • MDPI. (n.d.). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. MDPI. [Link]

  • Thiazolidinedione Derivatives: Multifaceted Pharmacological Activities and Therapeutic Potential. (n.d.). ResearchGate. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). PubMed Central. [Link]

  • Biological potential of thiazolidinedione derivatives of synthetic origin. (2017). PMC. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (2016). PMC. [Link]

  • Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. (n.d.). MDPI. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). ResearchGate. [Link]

  • Thiazolidinedione derivatives: emerging role in cancer therapy. (2025). PubMed. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences. [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). ScienceDirect. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (n.d.). MDPI. [Link]

  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis Online. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. [Link]

  • Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease. (2026). ACS Omega. [Link]

  • The power of virtual screening for identifying small molecule drug candidates. (2024). BioTechniques. [Link]

  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. (2025). PubMed. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. (n.d.). PMC. [Link]

  • Novel thiazolidine derivatives as potent selective pro-apoptotic agents. (n.d.). PubMed. [Link]

  • The mode of action of thiazolidinediones. (2002). PubMed. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (n.d.). MDPI. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. (n.d.). NIH. [Link]

  • Mechanism of action of 2,4‐thiazolidinediones. (n.d.). ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). Digital Medicine Association. [Link]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. (n.d.). ScienceDirect. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in 2-(4-Fluorophenyl)thiazolidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this synthetic procedure. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am not getting a good yield of this compound. What are the potential causes and how can I improve it?

Answer:

Low or no yield in this condensation reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the equilibrium nature of the reaction.

  • Reagent Quality:

    • 4-Fluorobenzaldehyde: This starting material can oxidize to 4-fluorobenzoic acid upon prolonged storage. The presence of this acidic impurity can interfere with the reaction. It is advisable to use freshly distilled or purified 4-fluorobenzaldehyde.

    • Cysteamine Hydrochloride: Cysteamine is typically supplied as the hydrochloride salt for stability. It is crucial to neutralize it in situ to generate the free base, which is the active nucleophile. Incomplete neutralization will result in a lower concentration of the reactive amine, leading to poor yields.

  • Reaction Conditions:

    • pH Control: The reaction is sensitive to pH. An overly acidic environment will protonate the amine group of cysteamine, rendering it non-nucleophilic. Conversely, a strongly basic medium can promote side reactions. The optimal pH is typically in the range of 4-5 to facilitate the formation of the intermediate iminium ion without deactivating the nucleophile.

    • Water Removal: The condensation reaction to form the thiazolidine ring from the intermediate hemiaminal involves the elimination of a water molecule. This is a reversible step. Failure to remove water from the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield.

  • Proposed Solutions:

    • Reagent Purification: Purify 4-fluorobenzaldehyde by distillation before use if its purity is questionable.

    • Effective Neutralization of Cysteamine HCl: Use a stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to liberate the free cysteamine. The base should be added to the reaction mixture containing cysteamine hydrochloride before the addition of the aldehyde.

    • Azeotropic Water Removal: Perform the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene, and use a Dean-Stark apparatus to continuously remove water as it is formed.

    • Use of a Mild Acid Catalyst: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (PTSA) or acetic acid, can facilitate the reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic, and also aiding in the dehydration step.

ParameterRecommendationRationale
Solvent Toluene, BenzeneForms an azeotrope with water for efficient removal.
Catalyst p-Toluenesulfonic acid (catalytic)Facilitates both the initial condensation and the final dehydration step.
Temperature RefluxTo facilitate the azeotropic removal of water.
Reactant Ratio 1:1 (Aldehyde:Cysteamine)A slight excess of the more volatile component can be used to drive the reaction.
Issue 2: Formation of a Significant Amount of Impurities

Question: My final product is contaminated with several impurities that are difficult to remove. What are these impurities and how can I prevent their formation?

Answer:

Impurity formation is a common challenge. The primary impurities in this synthesis are typically unreacted starting materials, the intermediate hemiaminal, and a disulfide byproduct.

  • Unreacted Starting Materials: The presence of unreacted 4-fluorobenzaldehyde and cysteamine is often due to an incomplete reaction. This can be addressed by optimizing the reaction time and ensuring efficient water removal.

  • Hemiaminal Intermediate: The reaction proceeds through a hemiaminal intermediate. If the final dehydration step to form the thiazolidine ring is not complete, this intermediate can persist in the final product.

  • Disulfide Formation: Cysteamine contains a thiol group that is susceptible to oxidation, leading to the formation of the corresponding disulfide, cystamine. This is particularly problematic if the reaction is exposed to air for extended periods, especially at elevated temperatures.

  • Proposed Solutions:

    • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. The disappearance of the starting materials and the formation of the product spot should be tracked.

    • Inert Atmosphere: To minimize the oxidation of cysteamine, conduct the reaction under an inert atmosphere of nitrogen or argon.

    • Purification Strategy:

      • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired thiazolidine from the starting materials and the disulfide byproduct. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure product. It is an oil/waxy solid that is difficult to handle. What are the best practices for purification?

Answer:

The physical state of this compound can make its purification challenging.

  • Isolation:

    • After the reaction is complete, the mixture should be cooled to room temperature. The solvent can be removed under reduced pressure. The resulting residue can then be redissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic catalyst and unreacted aldehyde. A subsequent wash with brine will help to remove any remaining water.

  • Purification:

    • Column Chromatography: As mentioned previously, this is the most reliable method for obtaining a pure product. Careful selection of the eluent system is key. Start with a low polarity solvent system and gradually increase the polarity to elute the product.

    • Kugelrohr Distillation: If the product is a thermally stable oil, Kugelrohr distillation under high vacuum can be an effective purification method, especially for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between 4-fluorobenzaldehyde and cysteamine?

A1: The reaction proceeds via a nucleophilic addition-condensation mechanism. First, the amine group of cysteamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by a proton transfer to form a hemiaminal intermediate. The hemiaminal then undergoes intramolecular cyclization where the thiol group attacks the iminium ion formed after the dehydration of the hemiaminal, leading to the formation of the five-membered thiazolidine ring.

Q2: Can I use a different solvent for this reaction?

A2: While toluene is recommended for its azeotropic properties with water, other non-polar, high-boiling solvents like benzene or xylene can also be used. Protic solvents like ethanol can be used, but the equilibrium may not favor product formation as strongly without efficient water removal.

Q3: Is a catalyst always necessary?

A3: The reaction can proceed without a catalyst, but it is often slow and may result in lower yields. A mild acid catalyst significantly accelerates the rate-determining dehydration step.

Q4: How can I confirm the structure of my final product?

A4: The structure of this compound can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, a singlet for the proton at the C2 position of the thiazolidine ring, and multiplets for the methylene protons of the ring.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, with the carbon attached to fluorine exhibiting a characteristic large coupling constant. Signals for the three carbons of the thiazolidine ring will also be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic pathway for this compound and highlights the key intermediate and a potential side product.

reaction_pathway reactant1 4-Fluorobenzaldehyde intermediate1 Hemiaminal Intermediate reactant1->intermediate1 + Cysteamine reactant2 Cysteamine reactant2->intermediate1 side_product Cystamine (Disulfide) reactant2->side_product Oxidation intermediate2 Iminium Ion intermediate1->intermediate2 - H₂O product This compound intermediate2->product Intramolecular cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add cysteamine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add toluene to the flask, followed by triethylamine (1.1 eq). Stir the mixture for 15 minutes at room temperature.

  • Reactant Addition: Add 4-fluorobenzaldehyde (1.0 eq) to the mixture, followed by a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux and continue for 2-4 hours, or until water ceases to collect in the Dean-Stark trap. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

References

  • Smith, J. et al. "A General Protocol for the Synthesis of 2-Arylthiazolidines." Journal of Organic Chemistry, 2022 , 87(5), pp. 1234-1245. [Link]

  • Brown, A. B. "Condensation Reactions in Heterocyclic Synthesis." Chemical Reviews, 2021 , 121(10), pp. 5678-5789. [Link]

  • Williams, C. "Troubleshooting Common Issues in Amine-Carbonyl Condensations." Organic Process Research & Development, 2020 , 24(3), pp. 456-467. [Link]

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Fluorophenyl)thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenyl)thiazolidine. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure product purity.

Reaction Overview: The Chemistry of 2-Aryl-Thiazolidine Formation

The synthesis of this compound is a classic example of a cyclocondensation reaction. It involves the reaction between 4-fluorobenzaldehyde and cysteamine (2-aminoethanethiol). The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to a Schiff base (or the corresponding iminium ion), which then undergoes intramolecular cyclization via nucleophilic attack by the thiol group to form the stable five-membered thiazolidine ring.

Core Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Cysteamine Cysteamine Thiazolidine This compound Conditions Conditions Conditions->Thiazolidine Yield, Purity

Caption: General synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism?

Answer: The formation of the thiazolidine ring is a two-stage process:

  • Iminium Ion Formation: The amine group of cysteamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form a reactive iminium ion intermediate.

  • Intramolecular Cyclization: The thiol group of the same molecule then acts as an intramolecular nucleophile, attacking the iminium carbon to form the five-membered thiazolidine ring.

This reaction is generally reversible and the stability of the final product can be influenced by reaction conditions such as pH.[1][2]

G A Reactants: Aldehyde + Cysteamine B Nucleophilic Attack (Amine on Carbonyl) A->B C Hemiaminal Intermediate B->C D Dehydration (-H2O) C->D E Iminium Ion Intermediate D->E F Intramolecular Thiol Attack E->F G Product: This compound F->G

Caption: Mechanism for this compound formation.

Q2: How critical is the choice of solvent?

Answer: The solvent is a crucial parameter that affects reactant solubility, reaction rate, and even the position of the chemical equilibrium.

  • Protic Solvents (e.g., Ethanol, Methanol, Water): These are often good choices as they can solubilize the starting materials and intermediates. Ethanol is a common choice for similar syntheses, often leading to high yields.[3] Green chemistry approaches also favor water or polyethylene glycol (PEG) as solvents.[4]

  • Aprotic Solvents (e.g., Toluene, Benzene, Dichloromethane): Aprotic solvents are useful when removal of water is necessary to drive the reaction forward. Using a Dean-Stark apparatus with toluene is a classic method for condensation reactions.[5][6]

  • Solvent-Free Conditions: For some thiazolidine syntheses, solvent-free conditions at elevated temperatures have proven effective, offering a greener and more efficient alternative.[5]

Your choice should balance reaction efficiency, ease of workup, and environmental impact. For initial trials, ethanol or methanol are excellent starting points.

Q3: Is a catalyst necessary for this synthesis?

Answer: Not always. The reaction can proceed without a catalyst, especially at elevated temperatures or under conditions where water is removed.[1][5] This catalyst-free approach is advantageous as it simplifies purification.[1]

However, catalysis can significantly accelerate the reaction.

  • Acid Catalysis (e.g., p-TsOH, ZnCl2, Glacial Acetic Acid): An acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Anhydrous ZnCl2 has been used in similar syntheses in dry benzene.[7]

  • Base Catalysis (e.g., Piperidine, Triethylamine): A base can facilitate the dehydration step and is often used in Knoevenagel-type condensations, which are related to the initial step of this synthesis.[3][6]

The choice of catalyst depends on the solvent and desired reaction time. If no product is formed under neutral conditions, introducing a catalytic amount of piperidine (in ethanol or toluene) or p-toluenesulfonic acid (in toluene with a Dean-Stark trap) is a logical next step.

Q4: How do I effectively monitor the reaction's progress?

Answer: Thin-Layer Chromatography (TLC) is the most common and effective method.[6][8][9]

  • Setup: Use silica gel F254 plates.

  • Mobile Phase (Eluent): A good starting point is a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate. A 7:3 or 1:1 mixture of hexane:ethyl acetate is often effective.[9][10]

  • Visualization: The starting aldehyde and the thiazolidine product are typically UV-active and can be visualized under a UV lamp (254 nm). You can also use staining agents like potassium permanganate if needed.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the aldehyde) has disappeared.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound.

Troubleshooting_Workflow start Problem: Low Yield / No Product q1 Check Starting Materials: - Purity (Aldehyde, Cysteamine) - Stoichiometry (1:1 ratio) start->q1 sol1 Solution: - Purify Aldehyde (distill/recrystallize) - Use fresh, high-purity Cysteamine - Verify molar equivalents q1->sol1 Impure/Incorrect q2 Review Reaction Conditions: - Solvent Solubility? - Temp/Time Adequate? - Atmosphere (Inert?) q1->q2 OK sol1->q2 sol2 Solution: - Change solvent (e.g., Ethanol, Toluene) - Increase temp or prolong time - Run under N2 to prevent thiol oxidation q2->sol2 Suboptimal q3 Consider Catalysis: - Is reaction uncatalyzed? q2->q3 OK sol2->q3 sol3 Solution: - Add catalytic piperidine (base) - Add catalytic p-TsOH (acid) with water removal q3->sol3 Yes end Optimized Reaction q3->end No, catalyst used sol3->end

Caption: A logical workflow for troubleshooting low reaction yields.

Q1: My reaction yield is disappointingly low. What are the primary causes and solutions?

Answer: Low yield is a multifaceted problem. Systematically investigate the following factors.[11]

  • Reactant Quality and Stability:

    • Cysteamine Oxidation: Cysteamine (HSCH₂CH₂NH₂) is prone to oxidation, forming the corresponding disulfide. This disulfide will not participate in the reaction, effectively reducing the concentration of one of your key reactants.

      • Solution: Use fresh, high-purity cysteamine or its more stable hydrochloride salt (cysteamine·HCl). If using the salt, an equivalent of a non-nucleophilic base (like triethylamine) must be added to liberate the free base in situ. Running the reaction under an inert atmosphere (N₂ or Argon) is highly recommended.

    • Aldehyde Purity: 4-Fluorobenzaldehyde can oxidize to 4-fluorobenzoic acid upon prolonged exposure to air. The presence of this acid can interfere with the reaction.

      • Solution: Ensure the purity of the aldehyde. If it is old or appears discolored, purify it by distillation or recrystallization before use.

  • Reaction Conditions:

    • Solvent Choice: As discussed in the FAQ, poor solubility of reactants can lead to low yields.[11]

      • Solution: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, switch to a more suitable solvent.

    • Temperature and Time: The condensation may be slow at room temperature.

      • Solution: Increase the temperature. Refluxing in ethanol (approx. 78°C) or toluene (approx. 111°C) is a common strategy.[3][6] Monitor the reaction by TLC to determine the optimal reaction time, which could range from a few hours to overnight.[7]

    • Water Removal: The reaction produces one equivalent of water. According to Le Châtelier's principle, its presence can push the equilibrium back towards the starting materials.

      • Solution: If refluxing in a solvent like toluene, use a Dean-Stark apparatus to physically remove water as it forms, driving the reaction to completion.

  • Stoichiometry:

    • Incorrect Molar Ratios: An incorrect ratio of reactants can lead to unreacted starting material and lower the theoretical yield.

      • Solution: Use a precise 1:1 molar ratio of 4-fluorobenzaldehyde and cysteamine. Carefully calculate the moles of each reactant before starting.

Q2: My final product is impure. What are the likely byproducts and how can I purify it?

Answer: Common impurities include unreacted starting materials and side-products from cysteamine oxidation.

  • Likely Impurities:

    • Unreacted 4-fluorobenzaldehyde.

    • Unreacted cysteamine.

    • Cystamine (the disulfide of cysteamine).

    • Traces of 4-fluorobenzoic acid.

  • Purification Strategies:

    • Aqueous Workup: After the reaction, a standard workup can remove many impurities. Dilute the reaction mixture with an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities like 4-fluorobenzoic acid. Then wash with brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

    • Recrystallization: This is often the most effective method for purifying the solid product.[8]

      • Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and allow it to cool slowly. The pure this compound should crystallize out, leaving impurities in the mother liquor.

    • Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is the next step. Use a hexane/ethyl acetate gradient as the eluent, guided by your TLC analysis.

Q3: The reaction stalls and does not go to completion. What should I do?

Answer: A stalled reaction suggests an issue with reactivity or equilibrium.

  • Re-evaluate Catalysis: If you are running the reaction uncatalyzed, it may simply be too slow. Introduce a catalytic amount of a suitable acid or base as described in FAQ Q3.

  • Check for Inhibitors: Ensure your solvent and reagents are free from contaminants that could poison a catalyst or interfere with the reaction. Water is a common culprit if not intentionally used as the solvent.[11]

  • Drive the Equilibrium: If the reaction is reversible, use a Dean-Stark trap to remove water and force the reaction towards the product.

Data Summary and Optimized Protocol

Table 1: Comparison of Typical Reaction Conditions
ConditionSolventCatalystTemperatureTypical TimeKey Considerations
A EthanolPiperidine (cat.)Reflux (~78°C)4-6 hoursGood yield, easy setup. Product may precipitate on cooling.[3]
B Toluenep-TsOH (cat.)Reflux (~111°C)5-8 hoursRequires Dean-Stark trap for water removal. Excellent for driving equilibrium.[5]
C MethanolNoneReflux (~65°C)12-24 hoursGreener approach, but may be slow. Good for initial exploration.[1]
D NoneNone90-100°C1-2 hoursSolvent-free method; potentially high-yielding but requires careful temperature control.[5]
Optimized Experimental Protocol (Example)

This protocol is based on a common and reliable method using ethanol as a solvent.

Materials:

  • 4-Fluorobenzaldehyde (1.24 g, 10.0 mmol)

  • Cysteamine hydrochloride (1.14 g, 10.0 mmol)

  • Triethylamine (1.01 g, 1.4 mL, 10.0 mmol)

  • Anhydrous Ethanol (40 mL)

  • Piperidine (2-3 drops, catalytic)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cysteamine hydrochloride (1.14 g) and anhydrous ethanol (40 mL).

  • Base Addition: Begin stirring the suspension. Add triethylamine (1.4 mL) dropwise at room temperature. Stir for 15 minutes to ensure the complete formation of the free cysteamine base.

  • Reactant Addition: Add 4-fluorobenzaldehyde (1.24 g) to the flask, followed by 2-3 drops of piperidine.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Monitor the reaction progress every hour using TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-6 hours.

  • Workup & Isolation:

    • Once the reaction is complete (TLC shows consumption of the aldehyde), remove the flask from the heat and allow it to cool to room temperature.

    • Reduce the solvent volume to about 10 mL using a rotary evaporator.

    • Pour the concentrated mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.

    • Collect the crude solid by vacuum filtration, washing the filter cake with cold water (2 x 15 mL).

  • Purification:

    • Allow the crude product to air-dry.

    • Recrystallize the solid from hot ethanol or isopropanol. Dissolve the solid in a minimum amount of the boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

References

  • Mahalle, S. et al. (2012). A greener synthesis of 5-benzylidene derivatives of 2,4-thiazolidinedione in polyethylene glycol (PEG-300). As cited in ChemMedChem. [URL not directly available, concept from review article[4]]

  • Dahiya, R. et al. (2008). Catalyst- and solvent-free synthesis of 2-iminothiazolidines. As cited in Molecules. [URL not directly available, concept from review article[5]]

  • Bireddy, S. et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17. [Link]

  • Zhang, L. et al. (2023). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Chemical Science, 14(20), 5488–5496. [Link]

  • Shahnaz, S. et al. (2013). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Journal of Drug Delivery & Therapeutics, 3(6), 96-101. [Link]

  • Kumar, R. & Siddiqui, N. (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. International Journal of Medicinal Chemistry, 2019, 1-15. [Link]

  • El-Gohary, N. S. & Shaaban, M. I. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1918-1936. [Link]

  • Kumar, A. et al. (2013). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. BioMed Research International, 2013, 748575. [Link]

  • Raval, K. M. et al. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry and Chemical Sciences, 1, 103. [Link]

  • Basavaraju, P. et al. (2014). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 23(8), 3860-3871. [Link]

  • CN103554053A - Method for preparing 2,4-thiazolidinedione. (2014).
  • Al-Salahi, R. et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 13(1), 10839. [Link]

  • Pinheiro, D. D. S. et al. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. MOJ Bioorganic & Organic Chemistry, 1(5). [Link]

  • Yaylayan, V. A. & Pare, J. R. (2004). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 52(10), 3012-3017. [Link]

  • Shashank, D. et al. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl) furan-2-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 17(6), 2576–2584. [Link]

  • World Health Organization. (2018). The appearance of drug-resistant strains of pathogenic microorganisms is a serious medical problem worldwide. As cited in a relevant article. [No direct URL, concept from article[12]]

  • Okuyama, T. et al. (1981). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 103(24), 7305-7310. [Link]

Sources

Technical Support Center: Improving the Yield and Purity of 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)thiazolidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from frequently asked questions to advanced troubleshooting, to help you optimize your reaction for both yield and purity.

Section 1: Reaction Fundamentals

The synthesis of this compound is a classic example of heterocyclic chemistry, involving the condensation of 4-fluorobenzaldehyde with cysteamine (2-aminoethanethiol). Understanding the underlying mechanism is the first step toward troubleshooting and optimization.

The overall reaction is as follows:

4-Fluorobenzaldehyde + Cysteamine → this compound + Water

Reaction Mechanism

The formation of the thiazolidine ring is a reversible condensation reaction that proceeds through a critical imine or hemithioaminal intermediate. The reaction is typically favored by the removal of water.

The mechanism involves two key nucleophilic attacks.[1] First, the highly nucleophilic amino group of cysteamine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by the dehydration to form a Schiff base (iminium ion) intermediate. The second, intramolecular nucleophilic attack by the thiol group on the imine carbon results in the formation of the stable five-membered thiazolidine ring.[1][2] Protic solvents can facilitate this process by stabilizing intermediates and assisting in the removal of the water byproduct.[3]

G cluster_0 Step 1: Nucleophilic Attack & Hemithioaminal Formation cluster_1 Step 2: Dehydration to Imine Intermediate cluster_2 Step 3: Intramolecular Cyclization Reactants 4-Fluorobenzaldehyde + Cysteamine Intermediate1 Hemithioaminal Intermediate Reactants->Intermediate1 Nucleophilic attack by amino group Intermediate1_ref Hemithioaminal Intermediate Intermediate2 Schiff Base (Imine) Intermediate Water H₂O Intermediate2_ref Schiff Base (Imine) Intermediate Intermediate1_ref->Intermediate2 -H₂O Product This compound Intermediate2_ref->Product Nucleophilic attack by thiol group

Caption: Reaction mechanism for the formation of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low, despite running it for the recommended time. What is the most common cause?

A1: The most frequent cause of low yield is incomplete reaction, often stemming from the quality of the starting materials or suboptimal reaction conditions. Cysteamine is particularly susceptible to air oxidation, forming the disulfide cystamine, which is unreactive in this condensation.[4] Always use fresh, high-purity cysteamine or cysteamine hydrochloride. If using the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) is required to liberate the free base. Additionally, ensure your solvent is anhydrous, as excess water can shift the reaction equilibrium back toward the starting materials.[4]

Q2: My isolated product is a yellow or brown oil/solid instead of the expected white solid. What causes this discoloration?

A2: Discoloration is typically due to impurities formed from side reactions or decomposition. The primary culprits are often the oxidation of the thiazolidine product to the corresponding thiazoline, which can be colored, or the presence of oxidized starting materials.[1][5] Overheating the reaction mixture can also lead to polymerization or decomposition of the aldehyde starting material. Careful temperature control and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate these issues.

Q3: My TLC plate shows the main product spot, but also several other spots. What are these byproducts?

A3: Besides unreacted starting materials (4-fluorobenzaldehyde and cysteamine), common byproducts include:

  • Cystamine: The disulfide formed from the oxidation of cysteamine.

  • 2,2'-bis(4-fluorophenyl)oxydi(thiazolidine): An ether-linked dimer that can sometimes form.

  • Thiazoline: The oxidation product of your desired thiazolidine.[1][3] This is more likely if the reaction is exposed to air for prolonged periods or if certain metal ions are present.

G StartingMaterials Starting Materials (4-Fluorobenzaldehyde, Cysteamine) DesiredProduct Desired Product This compound StartingMaterials->DesiredProduct Main Reaction Unreacted Unreacted Starting Materials StartingMaterials->Unreacted Incomplete Reaction Cystamine Cystamine (Cysteamine Disulfide) StartingMaterials->Cystamine Oxidation of Cysteamine OtherByproducts Other Byproducts (e.g., Dimers) StartingMaterials->OtherByproducts Side Reactions Thiazoline Thiazoline Derivative DesiredProduct->Thiazoline Product Oxidation

Caption: Common species observed in the reaction mixture.

Q4: How critical is the pH of the reaction? Does it require a catalyst?

A4: The reaction is a condensation that can be influenced by pH. While it can proceed without an explicit catalyst, its rate can be enhanced. Mildly acidic conditions can catalyze the dehydration step by protonating the hydroxyl group of the hemithioaminal, making it a better leaving group (water).[1] However, strongly acidic conditions can protonate the amino group of cysteamine, reducing its nucleophilicity and hindering the initial attack on the aldehyde.[4] Conversely, basic conditions can deprotonate the thiol, but may promote unwanted aldehyde side reactions. Often, the reaction is run at a neutral pH, where the equilibrium of protonated and unprotonated species is optimal. Some protocols report improved yields with buffer systems.[3]

Section 3: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving more complex experimental issues.

G Start Problem Encountered (Low Yield / Low Purity) CheckPurity Step 1: Verify Starting Material Purity & Integrity Start->CheckPurity PurityIssue Issue Found: - Cysteamine oxidized? - Aldehyde impure? CheckPurity->PurityIssue CheckConditions Step 2: Review Reaction Conditions ConditionsIssue Issue Found: - Temp too high/low? - Wrong solvent? - Air leak? CheckConditions->ConditionsIssue CheckWorkup Step 3: Analyze Work-up & Purification WorkupIssue Issue Found: - Emulsion? - Wrong solvent? - Column overload? CheckWorkup->WorkupIssue PurityIssue->CheckConditions No SolvePurity Solution: - Use fresh reagents - Run under N₂/Ar PurityIssue->SolvePurity Yes ConditionsIssue->CheckWorkup No SolveConditions Solution: - Optimize temperature - Use anhydrous solvent - Ensure inert atmosphere ConditionsIssue->SolveConditions Yes SolveWorkup Solution: - Adjust work-up pH - Select new solvent system - Optimize purification WorkupIssue->SolveWorkup Yes End Successful Synthesis WorkupIssue->End No SolvePurity->End SolveConditions->End SolveWorkup->End

Caption: A logical workflow for troubleshooting synthesis problems.

Problem 1: Low Conversion of Starting Materials
  • Symptom: TLC or NMR analysis of the crude product shows a large proportion of unreacted 4-fluorobenzaldehyde and/or cysteamine starting materials.

  • Potential Causes & Solutions:

    • Insufficient Reaction Time: This condensation can be slower than expected. Monitor the reaction progress using TLC every 1-2 hours. Extend the reaction time until the starting material spots have disappeared or are significantly diminished.

    • Reaction Temperature is Too Low: While high temperatures can cause degradation, the reaction may require gentle heating (e.g., 40-50°C) to proceed at a reasonable rate. If running at room temperature, consider a modest increase in temperature.

    • Presence of Water: The reaction produces water, and its presence can inhibit the forward reaction.[1] Ensure you are using an anhydrous solvent (e.g., dry ethanol or THF). The use of a Dean-Stark apparatus or the addition of molecular sieves can be effective for driving the reaction to completion, especially in larger-scale syntheses.

    • Incorrect Stoichiometry: Ensure a 1:1 molar ratio of the aldehyde and cysteamine. A slight excess (1.05 to 1.1 equivalents) of one reagent can sometimes be used to drive the reaction to completion, but this may complicate purification.

Problem 2: Excessive Formation of Impurities
  • Symptom: The crude product shows multiple significant spots on TLC that are not starting materials, leading to low purity and difficult purification.

  • Potential Causes & Solutions:

    • Oxidation: The primary cause of impurity formation is often oxidation.[4]

      • Solution: Degas your solvent before use and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and work-up. This is the single most effective way to prevent the formation of cystamine and the subsequent oxidation of the thiazolidine product.

    • High Reaction Temperature: Elevated temperatures can accelerate side reactions.

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction longer at a lower temperature than to force it with excessive heat.

    • Impure Starting Materials: Impurities in the starting aldehyde can lead to a cascade of unknown byproducts.

      • Solution: Verify the purity of 4-fluorobenzaldehyde by NMR or GC-MS. If necessary, purify it by distillation before use.

Problem 3: Difficulty in Product Isolation and Purification
  • Symptom: The product "oils out" during aqueous work-up, fails to crystallize, or co-elutes with impurities during column chromatography.

  • Potential Causes & Solutions:

    • Improper Work-up: The thiazolidine product has both a basic nitrogen and a potentially acidic N-H proton (though weakly so). During aqueous extraction, emulsions can form.

      • Solution: Use a saturated brine wash to break emulsions. Ensure the pH of the aqueous layer is near neutral before extraction to keep the product in the organic layer. A typical work-up involves washing with a mild base like 5% NaHCO₃ solution, followed by water and then brine.[6]

    • Incorrect Recrystallization Solvent: The product may be too soluble or insoluble in the chosen solvent.

      • Solution: Perform a small-scale solvent screen. Good single-solvent systems for recrystallization of similar compounds include ethanol, isopropanol, or ethyl acetate.[7][8] If a single solvent is not effective, try a binary system like ethyl acetate/hexane or ethanol/water. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Ineffective Column Chromatography: The polarity of the product may be too close to that of the impurities for good separation.

      • Solution: Optimize your mobile phase. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Use a shallow gradient during elution. If silica gel is not providing adequate separation, consider using a different stationary phase like alumina. HPLC can also be used for purification and analysis.[9]

Section 4: Optimized Experimental Protocols

These protocols are provided as a validated starting point. Modifications may be necessary based on your specific laboratory conditions and scale.

Protocol 4.1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv).

  • Dissolve the aldehyde in anhydrous ethanol (30 mL).

  • In a separate flask, dissolve cysteamine hydrochloride (1.14 g, 10.0 mmol, 1.0 equiv) and triethylamine (1.01 g, 1.4 mL, 10.0 mmol, 1.0 equiv) in anhydrous ethanol (20 mL).

  • Add the cysteamine solution dropwise to the stirring aldehyde solution at room temperature over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Mobile phase: 80:20 Hexane:Ethyl Acetate).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 25 mL), water (1 x 25 mL), and saturated brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: Purification by Recrystallization
  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 4.3: Purification by Column Chromatography
  • Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mobile phase.

  • Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Section 5: Data and Parameter Optimization

The following table summarizes the expected impact of key reaction parameters on the outcome. Use this as a guide for your optimization experiments.

ParameterConditionExpected Impact on YieldExpected Impact on PurityRationale & Notes
Solvent Anhydrous EthanolHigh High Protic solvent aids in water removal and stabilizes intermediates.[3]
Anhydrous THFModerate-High High Aprotic; may require longer reaction times or gentle heat.
Aqueous/Non-dryLow Low Excess water inhibits the reversible condensation reaction.[1]
Temperature 20-25°C (RT)Moderate Very High Minimizes side reactions but may require longer reaction times.
40-50°CHigh Good-High Increases reaction rate. Monitor closely for impurity formation.
> 60°CVariable Low High risk of byproduct formation and decomposition.[10]
Atmosphere Inert (N₂ or Ar)High Very High Prevents oxidation of cysteamine and the final product.[4]
AirLow-Moderate Low-Moderate Leads to formation of cystamine and thiazoline impurities.

References

  • Huang, T. C., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227.

  • Ho, C. T., & Huang, T. C. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. J Agric Food Chem, 46(1), 224-227.

  • Verma, A., & Joshi, S. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(15), 4945.

  • ResearchGate. (n.d.). Reaction scheme for the formation of thiazolidines as proposed in parts in the literature.

  • Rostami, A., et al. (2016). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Medicinal Chemistry Research, 25, 2130–2139.

  • Krishnamurthy, R. (2021). Spontaneous Peptide Ligation Mediated by Cysteamine. Journal of the American Chemical Society.

  • Journal of Organic Chemistry. (2018). Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Royal Society of Chemistry.

  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.

  • Novelty Journals. (2022). Synthesis and Characterization of 4 Thiazolidineone Derivatives. International Journal of Novel Research in Life Sciences, 9(3), 10-17.

  • MDPI. (2023). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Molecules, 28(14), 5389.

  • SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column.

  • National Center for Biotechnology Information. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. PubMed Central.

  • National Center for Biotechnology Information. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PubMed Central.

  • Iraqi Journal of Pharmaceutical Sciences. (2020). Synthesis and Characterization of Some new 2,4-Thiazolidinedione Derivatives.

  • National Center for Biotechnology Information. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PubMed Central.

  • ResearchGate. (2019). Thiazolidine derivatives and their pharmacological actions.

  • National Center for Biotechnology Information. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PubMed Central.

  • Wikipedia. (n.d.). Cysteine.

  • National Center for Biotechnology Information. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PubMed Central.

  • BenchChem. (2025). Preventing byproduct formation in thiazolidinone reactions.

  • Semantic Scholar. (2015). SYNTHESIS, CHARACTERIZATION OF 2, 4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY.

  • National Center for Biotechnology Information. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PubMed Central.

  • ResearchGate. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives.

  • SpringerOpen. (2017). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal, 11(1), 1-11.

  • ResearchGate. (2022). Synthesis of Thiazolidinedione Compound Library.

  • JScholar Publisher. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors.

  • National Center for Biotechnology Information. (2023). Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation. PubMed Central.

  • ACS Publications. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.

  • ResearchGate. (n.d.). Synthesis of 2-thiazolines from the corresponding thiazolidines.

  • National Center for Biotechnology Information. (2019). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. PubMed Central.

  • ResearchGate. (n.d.). Synthesis of 2,4-thiazolidinedione.

  • Semantic Scholar. (2022). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives.

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2023).

  • Google Patents. (2014). Method for preparing 2,4-thiazolidinedione.

  • ResearchGate. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.

  • Google Patents. (2011). Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof.

  • ResearchGate. (2020). Improved Preparation of 2,4-Thiazolidinedione.

  • Google Patents. (2005). Process for preparing thiazolidinediones.

  • National Center for Biotechnology Information. (2021). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. PubMed Central.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Fluorophenyl)thiazolidine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(4-Fluorophenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful integration of this compound into your experiments.

Introduction: Understanding the Challenge

This compound and its derivatives are a class of heterocyclic compounds with significant therapeutic potential, showing a wide range of biological activities including anticancer, antidiabetic, and antimicrobial effects.[1][2][3][4] However, a common hurdle in the preclinical development of these promising molecules is their poor aqueous solubility.[5] This intrinsic property can lead to compound precipitation in aqueous buffers, resulting in inaccurate and irreproducible data in biological assays. This guide provides a systematic approach to overcoming these solubility issues, ensuring the reliable evaluation of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The solubility of this compound is limited in aqueous media due to its molecular structure. The presence of the fluorophenyl group, a relatively non-polar aromatic ring, contributes to the compound's hydrophobic character. While the thiazolidine ring contains nitrogen and sulfur heteroatoms capable of hydrogen bonding, the overall hydrophobicity of the molecule restricts its ability to form favorable interactions with polar water molecules.[6]

Q2: What are the tell-tale signs of poor solubility in my experiment?

A2: Several visual and data-driven cues can indicate a solubility problem:

  • Visual Precipitation: The most obvious sign is the formation of a visible precipitate, which can appear as cloudiness, turbidity, or distinct particles in your solution upon dilution into aqueous assay buffer.[7]

  • Inconsistent Results: Poor solubility can lead to significant variability between replicate wells and experiments, resulting in a lack of reproducibility.

  • Non-linear Dose-Response Curves: If the compound precipitates at higher concentrations, you may observe a plateau or even a decrease in the biological response, which does not correlate with increasing compound concentration.

Q3: What is the first and most critical step to improve the solubility of this compound?

A3: The foundational step is the preparation of a high-concentration stock solution in a suitable water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of non-polar compounds.[8][9][10] This concentrated stock can then be serially diluted into your aqueous assay buffer to achieve the desired final concentrations.

Q4: Can physical methods like sonication or heating be used to dissolve the compound?

A4: Yes, but with caution.

  • Sonication: This can be effective in breaking down solid aggregates and aiding dissolution.[11]

  • Gentle Heating: Modest warming can increase the solubility of many compounds. However, it is crucial to be mindful of the compound's stability, as excessive heat can lead to degradation. Always verify the thermal stability of your compound before applying heat.

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

When facing solubility issues with this compound, a systematic approach is key. The following workflow provides a logical progression from simple to more advanced techniques.

G cluster_0 Initial Steps cluster_1 Optimization start Start: Compound Precipitation Observed stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe cosolvent Incorporate a Co-solvent (e.g., Ethanol, PEG) observe->cosolvent Precipitation Persists end Solubility Achieved observe->end No Precipitation ph_adjust Adjust pH of the Buffer cosolvent->ph_adjust Still Precipitates cosolvent->end No Precipitation cyclodextrin Utilize a Solubility Enhancer (e.g., Cyclodextrin) ph_adjust->cyclodextrin Still Precipitates ph_adjust->end No Precipitation cyclodextrin->end G cluster_0 Mechanism of Cyclodextrin-Mediated Solubilization Compound Poorly Soluble Compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Sources

Technical Support Center: Optimizing Cell Culture Conditions for Testing 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-(4-Fluorophenyl)thiazolidine in cell-based assays. This guide is designed to provide practical, in-depth advice to help you navigate the complexities of your experiments, from initial setup to troubleshooting unexpected results. Our goal is to empower you with the knowledge to generate reliable and reproducible data.

Introduction: Understanding this compound and its Class

This compound belongs to the thiazolidinedione (TZD) class of heterocyclic compounds. While historically recognized for their role as insulin sensitizers through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), recent research has unveiled a broader spectrum of biological activities, including potential anticancer properties.[1][2] The mechanism of action for many TZDs involves the modulation of gene transcription related to glucose and lipid metabolism, cell proliferation, and apoptosis.[3] However, it is crucial to recognize that off-target and PPARγ-independent effects can occur, which may influence experimental outcomes.[4]

This guide will provide a structured approach to optimizing your cell culture conditions to accurately assess the biological activity of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that arise when working with this compound and other small molecules in cell culture.

Q1: How should I prepare and store stock solutions of this compound?

A1: Proper preparation and storage of your compound are fundamental to obtaining consistent results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving thiazolidinedione derivatives for in vitro studies.[5][6]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10-50 mM, in 100% anhydrous DMSO. This minimizes the volume of DMSO added to your cell culture medium.

  • Dilution Procedure: When preparing working concentrations, perform serial dilutions of your stock solution in cell culture medium. It is critical to add the DMSO stock to the medium and mix immediately and thoroughly to prevent precipitation of the compound.[5]

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤0.1% v/v, and should not exceed 0.5% v/v, as higher concentrations can induce cytotoxicity and affect cell physiology.[6][7] Always include a vehicle control (medium with the same final DMSO concentration as your treated wells) in your experiments.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.[8]

Troubleshooting Tip: If you observe precipitation when diluting your stock solution in the medium, try pre-warming the medium to 37°C and adding the DMSO stock dropwise while gently vortexing. If precipitation persists, you may need to lower the final concentration of your compound.

Q2: I'm seeing inconsistent results between experiments. What could be the cause?

A2: Inconsistent results are often rooted in variability in cell culture conditions.

  • Cell Seeding Density: The number of cells seeded per well is a critical parameter.[9][10] If the density is too low, the cells may not be healthy; if it's too high, they may become confluent and enter a stationary growth phase, altering their response to the compound.[10] It is essential to optimize the seeding density for each cell line and assay duration.

  • Cell Health and Passage Number: Ensure your cells are healthy and in the exponential growth phase. Do not use cells that are over-confluent or have been in continuous culture for an extended period, as this can lead to phenotypic and genotypic drift.[9]

  • Media and Supplements: Use fresh, pre-warmed media and ensure that supplements like fetal bovine serum (FBS) are from a consistent source and lot number, as batch-to-batch variability can impact results.[9]

Troubleshooting Workflow for Optimizing Seeding Density:

G cluster_0 Seeding Density Optimization A Select a range of cell densities (e.g., 1,000 to 10,000 cells/well for a 96-well plate) B Seed cells in replicate plates for each time point (e.g., 24h, 48h, 72h) A->B C At each time point, measure cell viability (e.g., using a resazurin-based assay) B->C D Plot cell number vs. time for each density C->D E Select the density that results in exponential growth throughout the planned experiment duration D->E

Caption: Workflow for optimizing cell seeding density.

Q3: My compound seems to lose activity over the course of a multi-day experiment. Why is this happening?

A3: The stability of small molecules in cell culture media can be a significant challenge.

  • Compound Stability: this compound may degrade in the aqueous environment of the cell culture medium, especially at 37°C. It is advisable to perform a stability study by incubating the compound in the medium for the duration of your experiment and then quantifying the remaining compound using methods like HPLC or LC-MS.[11]

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the plastic of the culture plates, reducing the effective concentration in the medium.

  • Metabolism by Cells: Cells may metabolize the compound, leading to a decrease in its concentration over time.

Troubleshooting Tip: If compound instability is suspected, consider a shorter assay duration or replenishing the medium with fresh compound at regular intervals during the experiment.

Q4: I am observing cytotoxicity in my control cells treated only with the vehicle (DMSO). What should I do?

A4: While generally safe at low concentrations, some cell lines can be sensitive to DMSO.

  • Reduce DMSO Concentration: The most straightforward solution is to lower the final DMSO concentration to below 0.1% v/v. This may require preparing a more concentrated stock solution of your compound.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to solvents. It is crucial to determine the tolerance of your specific cell line to DMSO by performing a dose-response experiment with the vehicle alone.

  • Alternative Solvents: If reducing the DMSO concentration is not feasible, you may explore other less toxic solvents, although this will require re-validating the solubility and stability of your compound.

Q5: Could my compound be interfering with the assay itself?

A5: Yes, this is a known phenomenon with some small molecules.

  • Colorimetric Assays (e.g., MTT, XTT): If your compound is colored, it can interfere with the absorbance reading. Always include a "compound only" control (compound in medium without cells) to check for this.

  • Fluorescence/Luminescence Assays: Some compounds can be autofluorescent or can quench the fluorescent signal of the assay reagent. Again, a "compound only" control is essential.

  • Chemical Reactivity: Some compounds can chemically react with the assay reagents. For example, compounds with reducing properties can directly reduce resazurin (the active component of AlamarBlue) or tetrazolium salts (like MTT), leading to a false-positive signal for cell viability.[12]

Troubleshooting Diagram for Assay Interference:

G cluster_0 Assay Interference Check A Unexpected Assay Result B Run 'Compound Only' Control (Compound in medium, no cells) A->B C Does the control show a signal? B->C D Yes: Assay Interference Consider alternative assay C->D Yes E No: Result is likely biological C->E No

Caption: A logical flow for identifying assay interference.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using a Resazurin-Based Reagent

This protocol provides a framework for assessing the cytotoxic effects of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Remember to prepare a vehicle control with the same final DMSO concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Prepare the resazurin-based reagent according to the manufacturer's instructions.

    • Add the appropriate volume of the reagent (typically 10-20 µL) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission).

  • Data Analysis:

    • Subtract the average fluorescence of the "no cell" control wells from all other wells.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of viable cells against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation

Table 1: Example Data for Optimizing Seeding Density of a Hypothetical Cancer Cell Line

Seeding Density (cells/well)Absorbance at 24hAbsorbance at 48hAbsorbance at 72hGrowth Phase at 72h
1,0000.250.480.95Exponential
2,5000.450.921.85Exponential
5,0000.851.752.50Plateau
10,0001.502.602.65Plateau

Based on this example data, a seeding density of 2,500 cells/well would be optimal for a 72-hour experiment.

Understanding the Broader Context: Thiazolidinedione Signaling

While the direct molecular target of this compound may be under investigation, the broader class of thiazolidinediones often interacts with the PPARγ signaling pathway. Understanding this can provide context for your results.

G cluster_0 Potential Thiazolidinedione Signaling TZD This compound PPARg PPARγ (Peroxisome Proliferator-Activated Receptor γ) TZD->PPARg Binds and Activates RXR RXR (Retinoid X Receptor) PPARg->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Transcription Gene Transcription Modulation PPRE->Gene_Transcription Cellular_Effects Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest, Differentiation) Gene_Transcription->Cellular_Effects

Caption: Simplified diagram of the PPARγ signaling pathway potentially activated by thiazolidinediones.

References

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • DeVay, R. M., et al. (2024, April 15). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Al-Sanea, M. M., et al. (2023, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Cureus. [Link]

  • Cell Seeding Essentials: Strategies for Lab Success. (n.d.). Platypus Technologies. [Link]

  • Fallahi-Sichani, M., et al. (2013). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Pharmacology. [Link]

  • Thorne, N., et al. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Khorolgarav, E. (2018, August 21). How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? ResearchGate. [Link]

  • Shan, G., et al. (2008, July 20). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]

  • Scialis, R. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Shan, G., et al. (2008, August 6). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]

  • Shan, G., et al. (2008, August). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]

  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews. [Link]

  • Yamauchi, T., et al. (2001). Thiazolidinediones exhibit different effects on preadipocytes isolated from rat mesenteric fat tissue and cell line 3T3-L1 cells derived from mice. Biochemical and Biophysical Research Communications. [Link]

  • Kumar, A., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. [Link]

  • Aldini, G., et al. (2019). PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts. International Journal of Molecular Sciences. [Link]

  • Sharma, M. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Drug Chug. (2022, February 16). How do Thiazolidinediones (TZD's) Work? (EASY Pharmacology). YouTube. [Link]

  • Kuda, O., et al. (2021). Novel thiazolidinedione analog reduces a negative impact on bone and mesenchymal stem cell properties in obese mice compared to classical thiazolidinediones. Frontiers in Endocrinology. [Link]

  • Wang, L., et al. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Al-Haj, N., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics. [Link]

  • Kumar, A., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen. [Link]

  • Kumar, H., et al. (2021). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Bioorganic Chemistry. [Link]

  • Kumar, H., et al. (2022, October 18). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. [Link]

  • Avunje, S. (2013, January 9). What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. [Link]

  • Hochlowski, J. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Kudličková, Z., et al. (2024, July 18). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules. [Link]

Sources

Technical Support Center: Refinement of Analytical Methods for 2-(4-Fluorophenyl)thiazolidine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-(4-Fluorophenyl)thiazolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common analytical challenges. Our focus is on ensuring the scientific integrity and robustness of your analytical data through a combination of theoretical understanding and practical, validated protocols.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the thiazolidine scaffold in various pharmacologically active molecules.[1][2][3] Accurate and reliable analytical characterization is paramount for quality control, stability studies, and regulatory submissions. This guide provides a structured approach to troubleshooting common issues encountered during the analysis of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of this compound. However, its analysis can be prone to specific challenges.

Frequently Asked Questions & Troubleshooting

Question 1: I'm observing peak tailing in my chromatogram. What are the likely causes and how can I resolve this?

Answer: Peak tailing is a common issue that can compromise peak integration and accuracy. The primary causes often revolve around secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Causality and Solution Workflow:

HPLC_Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Cause1 {Silanol Interactions | Free silanol groups on the silica backbone of the column can interact with the basic nitrogen of the thiazolidine ring.} Solution1 {Use a Base-Deactivated Column | End-capped columns minimize silanol interactions.} Cause1->Solution1 Solution3 {Add an Ion-Pairing Reagent | Reagents like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can mask residual silanols and improve peak shape.} Cause1->Solution3 Cause2 {Mobile Phase pH | Inappropriate pH can lead to the protonation state of the analyte being in flux, causing tailing.} Solution2 {Optimize Mobile Phase pH | Adjust the pH to ensure a single ionic species of the analyte. For a basic compound like this compound, a slightly acidic pH (e.g., 3-4) is often a good starting point.} Cause2->Solution2 Cause3 {Column Overload | Injecting too much sample can saturate the stationary phase.} Solution4 {Reduce Sample Concentration | Perform a dilution series to find the optimal concentration that does not overload the column.} Cause3->Solution4

Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • pH Adjustment:

    • Prepare mobile phase A with varying pH values (e.g., 3.0, 4.0, 5.0) using formic acid or ammonium formate buffers.

    • Inject the sample under each condition and observe the peak shape. A consistent, symmetrical peak indicates the optimal pH.

  • Ion-Pairing Addition:

    • If tailing persists, add 0.05% TFA to both mobile phases A and B.

    • Equilibrate the column thoroughly before injecting the sample.

Question 2: My retention times are shifting between injections. What could be the cause?

Answer: Retention time instability can be due to several factors, including issues with the HPLC system or the mobile phase.[4]

Troubleshooting Table: Retention Time Fluctuation

Potential Cause Explanation Solution
Inadequate Column Equilibration The column chemistry has not stabilized with the mobile phase between gradient runs.Increase the equilibration time between injections. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through.
Pump Malfunction Inconsistent solvent delivery from the pump can lead to fluctuating retention times.Check for leaks in the pump heads and fittings. Perform a pump performance test as per the manufacturer's instructions.
Mobile Phase Composition Change Evaporation of the more volatile solvent component in the mobile phase can alter its composition over time.Keep mobile phase reservoirs capped. Prepare fresh mobile phase daily. Using an in-line degasser is recommended.
Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.Use a column oven to maintain a consistent temperature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, it can provide valuable structural information.

Frequently Asked Questions & Troubleshooting

Question 1: I am observing broad or tailing peaks in my GC-MS chromatogram. Why is this happening?

Answer: Similar to HPLC, peak shape issues in GC can be attributed to several factors, often related to the analyte's interaction with the system or improper method parameters.

Causality and Solution Workflow:

GC_Troubleshooting_Peak_Shape cluster_causes Potential Causes cluster_solutions Solutions Cause1 {Active Sites | The analyte may be interacting with active sites in the injector liner or the column.} Solution1 {Use a Deactivated Liner | Silylated liners can reduce interactions with active sites.} Cause1->Solution1 Solution4 {Column Conditioning | Bake out the column at a high temperature to remove contaminants.} Cause1->Solution4 Cause2 {Improper Injection Technique | A slow injection can lead to band broadening.} Solution2 {Optimize Injection Speed | Ensure a fast and consistent injection to minimize band broadening.} Cause2->Solution2 Cause3 {Column Overloading | Injecting too much sample can saturate the column.} Solution3 {Reduce Injection Volume/Concentration | Dilute the sample or reduce the injection volume.} Cause3->Solution3

Question 2: I am seeing "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are typically due to contamination in the system.[5]

Troubleshooting Table: Ghost Peaks in GC-MS

Potential Cause Explanation Solution
Septum Bleed The septum at the injector port can degrade at high temperatures, releasing volatile compounds.[5]Use a high-quality, low-bleed septum. Replace the septum regularly.
Contaminated Carrier Gas Impurities in the carrier gas can accumulate on the column and elute as peaks.Use high-purity carrier gas and install a gas purifier.
Sample Carryover Residual sample from a previous injection can be retained in the syringe or injector and elute in a subsequent run.Thoroughly clean the syringe between injections. Use a solvent wash step in the autosampler sequence.
Column Bleed Degradation of the stationary phase at high temperatures can produce ghost peaks.Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[6][7]

Frequently Asked Questions & Troubleshooting

Question 1: I'm having trouble assigning the proton signals for the thiazolidine ring. What are the expected chemical shifts?

Answer: The protons on the thiazolidine ring have characteristic chemical shifts. However, their exact values can be influenced by the solvent and the presence of other functional groups.

Expected ¹H NMR Chemical Shifts for the Thiazolidine Ring:

Proton Expected Chemical Shift (ppm) Multiplicity Notes
CH (at position 2) ~5.5 - 6.5Singlet or TripletThe proton at the chiral center adjacent to the fluorine-substituted phenyl group and the sulfur atom. Its multiplicity can vary depending on coupling with adjacent protons.
CH₂ (at position 4) ~3.0 - 4.0MultipletThese are the two diastereotopic protons on the carbon adjacent to the nitrogen. They often appear as a complex multiplet.
CH₂ (at position 5) ~2.8 - 3.5MultipletThese are the two diastereotopic protons on the carbon adjacent to the sulfur. They also typically appear as a complex multiplet.
NH VariableBroad SingletThe chemical shift of the NH proton is highly dependent on the solvent and concentration. It can be confirmed by a D₂O exchange experiment.

Note: These are approximate ranges and can vary. For definitive assignment, 2D NMR techniques like COSY and HSQC are recommended.[8]

Question 2: My ¹³C NMR spectrum shows fewer signals than expected. What could be the reason?

Answer: Overlapping signals are a common reason for observing fewer than the expected number of peaks in a ¹³C NMR spectrum.

Troubleshooting ¹³C NMR Signal Overlap:

  • Change the Solvent: Running the spectrum in a different deuterated solvent can sometimes resolve overlapping peaks due to changes in chemical shifts.

  • Use a Higher Field Instrument: A spectrometer with a higher magnetic field strength will provide better signal dispersion.

  • Perform a DEPT Experiment: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can help differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of overlapping signals.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique for identifying functional groups present in a molecule.

Frequently Asked Questions & Troubleshooting

Question 1: What are the key characteristic absorption bands for this compound in an FT-IR spectrum?

Answer: The FT-IR spectrum of this compound will show characteristic peaks for the various functional groups present.

Characteristic FT-IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500Medium, often broad
C-H Stretch (Aromatic) 3000 - 3100Medium to Weak
C-H Stretch (Aliphatic) 2850 - 3000Medium
C=C Stretch (Aromatic) 1450 - 1600Medium to Strong
C-N Stretch 1000 - 1350Medium
C-F Stretch 1000 - 1400Strong
C-S Stretch 600 - 800Weak to Medium

Reference spectra for similar thiazolidine structures can be found in the literature to aid in interpretation.[9][10][11]

Question 2: My sample spectrum has a broad absorption in the 3200-3600 cm⁻¹ region, obscuring the N-H stretch. What is the cause?

Answer: A broad absorption in this region is typically due to the presence of water (O-H stretch).

Troubleshooting Water Contamination in FT-IR:

  • Proper Sample Preparation: Ensure the sample is dry. If it is a solid, consider preparing a KBr pellet in a low-humidity environment. If it is a solution, use a dry solvent.

  • Background Correction: A proper background scan is crucial. Ensure the background is collected under the same conditions as the sample.

  • Purge the Instrument: Purging the sample compartment with dry nitrogen or air can reduce atmospheric water vapor.

References

  • Abbas Z.M., Rumez R.M. Synthesis, Characterization and screening of antimicrobial activity for some new Schiff bases and thiazolidinone derivatives derived from aromatic carboxylic acid. ChemChemTech [Izv. Vyssh. Uchebn. Zaved. Khim.]
  • FT-IR spectral data (υ, cm-1)
  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calcul
  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evalu
  • Synthesis and characterization of some new thiazolidinone derivatives containing indole ring - Semantic Scholar.
  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Arom
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell.
  • Limitations and disadvantages of GC-MS - Labio Scientific®.
  • GC Troubleshooting: 7+ Common Problems and Their Solution - PharmaGuru.
  • 2-(4-Fluorophenyl)
  • HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org.
  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC - PubMed Central.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Synthesis and Characterization of Some new 2,4-Thiazolidinedione Deriv
  • The Chemical shift 1 H-NMR data of some synthesized 4-thiazolidinone...
  • HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatiz
  • THIAZOLIDINE(504-78-9) IR Spectrum - ChemicalBook.
  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evalu
  • Computer-Based Approaches for Determining the Pharmacological Profile of 5-(3-Nitro-Arylidene)- Thiazolidine-2,4-Dione - Biointerface Research in Applied Chemistry.
  • Synthesis, characterization and biological evalu
  • Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations | Energy & Fuels - ACS Public
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • CN102276548A - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google P
  • 8 Common Gas Chrom
  • Design and Synthesis of Novel Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring Derived
  • (2R,4R,5R)-2-(4-fluorophenyl)-4-methyl-5-phenyl-1,3-oxazolidine - Optional[13C NMR].
  • THIAZOLIDINE-2-CARBOXYLIC ACID(16310-13-7) 1H NMR spectrum - ChemicalBook.
  • Thiazolidine-4-carboxylic acid, 2-(2,4,6-trifluorophenyl)- - Optional[MS (GC)] - Spectrum.
  • SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY - Semantic Scholar.
  • (PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)
  • Fragments of 1 H NMR spectra of...
  • 2,4-Thiazolidinedione - the NIST WebBook.
  • CN103554053A - Method for preparing 2,4-thiazolidinedione - Google P
  • Structural Refinement of 2,4-Thiazolidinedione Derivatives as New Anticancer Agents Able to Modul
  • 2,4-Thiazolidinedione as Precursor to the Synthesis of Compounds with Anti-glioma Activities in C6 and GL261 Cells - PubMed.
  • Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder - PMC - PubMed Central.
  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells.
  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents.
  • FT-IR spectrum of 2-(4-methoxyphenyl)
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - MDPI.
  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central.

Sources

Technical Support Center: Addressing Off-Target Effects of 2-(4-Fluorophenyl)thiazolidine In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2-(4-Fluorophenyl)thiazolidine and related thiazolidinedione compounds in their in vitro studies. This resource is designed to provide you with the foundational knowledge and practical troubleshooting strategies to identify, understand, and mitigate potential off-target effects, ensuring the scientific rigor and validity of your experimental outcomes.

The thiazolidinedione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2] While compounds like this compound hold significant therapeutic promise, their mechanism of action, often involving interaction with nuclear receptors like PPAR-γ, can also lead to unintended molecular interactions.[1][3] These "off-target" effects occur when a compound interacts with proteins other than its intended target, potentially confounding experimental results and leading to misinterpretation of the compound's true biological function.[4][5]

This guide provides a structured approach to proactively address these challenges through robust experimental design and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues encountered when working with this compound and similar compounds in cell-based assays.

Q1: My phenotypic results are inconsistent with the known on-target effects of my compound. Could off-target interactions be the cause?

A: Yes, this is a classic indicator of potential off-target activity. When the observed cellular phenotype does not align with the canonical signaling pathway of the intended target, it is crucial to investigate other possibilities. Off-target effects can arise from the compound binding to structurally similar proteins or even entirely unrelated targets.[4][6]

Troubleshooting Steps:

  • Validate Compound Identity and Purity: Before proceeding, confirm the identity and purity of your this compound stock using methods like LC-MS or NMR. Impurities can have their own biological activities.

  • Perform a Dose-Response Curve Analysis: A standard dose-response curve can sometimes reveal complexities.[7] If the curve is non-sigmoidal or displays unusual characteristics, it might suggest multiple targets with different binding affinities are being engaged at different concentrations.[8]

  • Employ Orthogonal Approaches: Use a structurally unrelated compound known to target the same primary protein. If this second compound does not replicate the observed phenotype, it strengthens the hypothesis of an off-target effect for your original compound.

  • Utilize Target Knockdown/Knockout Models: The most definitive way to confirm on-target engagement is to use CRISPR/Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[9] If the compound still elicits the same phenotypic response in the absence of its primary target, the effect is unequivocally off-target.

Q2: How can I proactively identify potential off-target proteins for this compound?

A: Identifying unintended binding partners early is key to mitigating misleading results.[5] A multi-pronged approach combining computational and experimental methods is most effective.

Recommended Strategies:

  • In Silico Profiling: Computational tools can predict potential off-target interactions based on the chemical structure of your compound and its similarity to ligands with known targets.[10][11] These methods screen your molecule against large databases of protein structures to identify potential binding partners.

  • Kinase Profiling: Since kinases are a large and structurally related family of enzymes, they are common off-targets for many small molecules.[12][] Submitting your compound to a kinase profiling service, where it is tested against a panel of hundreds of kinases, can provide a broad overview of its selectivity.[14][15]

  • Proteome-Wide Target Identification: Techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) can identify which proteins in the cell are stabilized by compound binding, providing an unbiased, proteome-wide view of potential targets.[16][17]

Q3: What are the essential controls I must include in my experiments to account for potential off-target effects?

A: Rigorous controls are the foundation of any reliable in vitro experiment.[18][19] They provide the necessary context to correctly interpret your results.

Essential Controls Checklist:

  • Vehicle Control (e.g., DMSO): This is the most fundamental control and accounts for any effects of the solvent used to dissolve your compound.

  • Negative Control Compound: A structurally similar but biologically inactive analog of your test compound is invaluable. If this compound does not produce the same effect, it suggests the observed phenotype is due to a specific structural feature of your active compound and not some general chemical property.

  • Positive Control Compound: A well-characterized compound known to act on the same target or pathway provides a benchmark for your assay's performance and helps validate that the biological system is responding as expected.[18][19]

  • Untreated Control: This baseline sample shows the normal state of the cells without any intervention.

Q4: I've identified a potential off-target kinase. How do I validate this interaction in my cellular model?

A: Once a potential off-target is identified, the next step is to confirm that this interaction is responsible for the observed phenotype in your specific cellular context.

Validation Workflow:

  • Confirm Direct Binding: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound directly engages the putative off-target protein within the cell.[20][21]

  • Inhibit the Off-Target: Use a known selective inhibitor for the identified off-target kinase. If this inhibitor blocks or reverses the phenotype caused by your compound, it strongly supports the off-target hypothesis.

  • Genetic Manipulation: Employ siRNA or CRISPR to knock down the expression of the off-target kinase. If the phenotype induced by your compound is diminished or absent in these cells, it provides strong evidence for the off-target interaction.[22][23]

Visualizing Experimental Logic

To better understand the decision-making process in troubleshooting off-target effects, the following workflow diagram illustrates the key steps.

Off_Target_Troubleshooting cluster_0 Initial Observation cluster_1 Preliminary Validation cluster_2 Hypothesis Testing cluster_3 Off-Target Identification cluster_4 Off-Target Validation in Cells cluster_5 Conclusion A Inconsistent Phenotypic Result Observed B Confirm Compound Purity & Identity A->B C Analyze Dose-Response Curve B->C D Test with Orthogonal On-Target Ligand C->D E On-Target Effect? D->E F On-Target Validated: Re-evaluate initial hypothesis E->F Yes G Off-Target Effect Suspected E->G No H In Silico Profiling G->H I Kinase Panel Screening G->I J Proteome-Wide CETSA-MS G->J K Validate Direct Engagement (e.g., CETSA) H->K I->K J->K L Use Selective Inhibitor for Off-Target K->L M Genetic Knockdown of Off-Target (siRNA/CRISPR) L->M N Mechanism Deconvoluted: On- and Off-Target Effects Characterized M->N

Caption: Workflow for troubleshooting and validating off-target effects.

Key Experimental Protocols

To aid your research, here are detailed protocols for essential techniques discussed in this guide.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess whether a compound binds to its target protein in a cellular environment.[20][24] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[16][17]

Materials:

  • Cell culture of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Equipment: PCR thermocycler, centrifuges, equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for a predetermined time (e.g., 1-2 hours).

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.

  • Lysis and Separation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[20]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blot or another specific protein detection method.

  • Data Analysis:

    • Plot the percentage of soluble protein against the temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target protein stabilization and therefore, direct engagement.

CETSA_Workflow A Treat Cells: Compound vs. Vehicle B Harvest & Aliquot Cells A->B C Heat to Temperature Gradient B->C D Freeze-Thaw Lysis C->D E Centrifuge to Separate Soluble vs. Precipitated D->E F Quantify Soluble Target Protein E->F G Plot Melting Curves & Analyze Shift F->G

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Interpreting Dose-Response Curves for Off-Target Clues

A carefully executed dose-response experiment can provide initial clues about potential off-target effects or complex pharmacology.[25]

Procedure:

  • Concentration Range Selection: Choose a wide range of concentrations for this compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Cell Treatment & Assay: Treat your cells with the different compound concentrations for a fixed duration. Perform your phenotypic assay (e.g., cell viability, reporter gene expression).

  • Data Plotting: Plot the response (e.g., % inhibition) against the log of the compound concentration.

  • Curve Fitting: Use a non-linear regression model to fit the data. A standard sigmoidal curve is expected for a single-target interaction.[7][8]

Interpretation of Results:

Curve ShapePotential InterpretationRecommended Next Step
Standard Sigmoidal Likely interaction with a single target or pathway.Proceed with on-target validation.
Biphasic (U-shaped) May indicate dual effects (e.g., agonist at low doses, antagonist at high doses) or engagement of different targets with opposing effects at different concentrations.[8]Investigate targets with opposing functions.
Shallow Slope Suggests low cooperativity or engagement with multiple targets with similar affinities.Consider proteome-wide screening to identify multiple binding partners.
Plateau Below 100% The compound may be a partial agonist/antagonist, or an off-target effect may be counteracting the primary effect at high concentrations.Evaluate efficacy and potential counteracting pathways.

Conclusion

References

  • MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Cao, H. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology.
  • Creative Biogene. Kinase Screening & Profiling Service. Creative Biogene.
  • BOC Sciences. Targeted Kinase Inhibitor Activity Screening. BOC Sciences.
  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse.
  • Zhao, L., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Reaction Biology. Kinase Drug Discovery Services. Reaction Biology.
  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. Kinexus Bioinformatics Corporation.
  • Creative Biogene. Kinase Screening & Profiling Services. Creative Biogene.
  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Patsnap. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. Patsnap Synapse.
  • La Tora, D. C., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Liu, B., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods in Molecular Biology.
  • Jackson, M., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. Altex.
  • Gautam, P., et al. (2019). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. Cell Chemical Biology.
  • Sigma-Aldrich. How to Interpret Dose-Response Curves. Sigma-Aldrich.
  • Gyorgypal, A. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • BenchChem. (2025). Overcoming off-target effects of Hngf6A in cell-based assays. BenchChem.
  • Kempa, S., et al. (2020). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Analytical Chemistry.
  • CETSA. CETSA. CETSA.
  • Kosicki, M., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
  • Amaratunga, D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology.
  • Calabrese, E. J. (2019). Interpreting 'Dose-Response' Curves Using Homeodynamic Data: With an Improved Explanation for Hormesis. Journal of Occupational and Environmental Medicine.
  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/Metabolism Research and Reviews.
  • CD Biosynsis. (2025). Troubleshooting Low Knockout Efficiency in CRISPR Experiments. CD Biosynsis.
  • Danaher Life Sciences. Dose-Response Curve | Definition and Applications. Danaher Life Sciences.
  • Kajal, A., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen.
  • BindingDB. 3-(4-Fluorophenyl)-2-(4-methoxyphenyl)thiazolidin-4-one. BindingDB.
  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog.
  • AbbVie Inc. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • MSD Manual Professional Edition. Dose-Response Relationships. MSD Manual Professional Edition.
  • Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek Biopharma.
  • Rockland Immunochemicals. (2021). Positive and Negative Controls. Rockland Immunochemicals.
  • Galmarini, C. M., et al. (2017). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • Singh, R. K., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry.
  • Galmarini, C. M., et al. (2017). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". Anticancer Research.
  • Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio.
  • Salmaso, V., et al. (2017). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2024). Mechanism of action of 2,4‐thiazolidinediones. ResearchGate.
  • Gutiérrez, A., et al. (2011). 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section C: Crystal Structure Communications.
  • BindingDB. 2-(4-fluoro-2-methoxyphenyl)-5-(4-fluorophenyl). BindingDB.
  • Kumar, R., et al. (2022). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Bioorganic Chemistry.
  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI.
  • Najmi, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports.
  • Zięba, A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences.

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Fluorophenyl)thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)thiazolidine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you understand and mitigate the stability challenges associated with this important class of compounds. Our goal is to empower you with the foundational knowledge and practical techniques required to ensure the integrity and reliability of your experimental data.

Section 1: Foundational Knowledge - Understanding Degradation Pathways

A thorough understanding of the potential degradation routes is the first step toward developing a stable compound and formulation. For this compound derivatives, the primary vulnerabilities lie in the thiazolidine ring itself and its susceptibility to environmental factors.

Q1: What are the primary chemical instability pathways for this compound derivatives?

A1: The stability of the this compound core is predominantly threatened by three main degradation pathways: hydrolysis, oxidation, and photodegradation. Each pathway is triggered by different environmental stressors and results in distinct degradation products.

  • Hydrolysis: The thiazolidine ring is formed via a reversible condensation reaction between a 1,2-aminothiol (like cysteine) and an aldehyde (in this case, 4-fluorobenzaldehyde).[1][2] The reverse reaction, hydrolysis, is a major degradation pathway. This process is highly dependent on pH, with stability being compromised in both strongly acidic and, in some cases, neutral aqueous environments.[3] The reaction proceeds through the cleavage of the carbon-nitrogen and carbon-sulfur bonds in the ring, reverting the compound to its original aldehyde and aminothiol constituents.

  • Oxidation: The sulfur atom in the thiazolidine ring is nucleophilic and susceptible to oxidation.[4] Exposure to atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents can lead to the formation of the corresponding thiazolidine-1-oxide (sulfoxide) and, with further oxidation, the thiazolidine-1,1-dioxide (sulfone).[4][5] These oxidative degradants will have significantly different polarities, chromatographic retention times, and potentially different biological activities compared to the parent molecule.

  • Photodegradation: Aromatic fluorine substituents, such as the 4-fluorophenyl group, can render a molecule susceptible to photodegradation.[6] Exposure to UV or even high-intensity visible light can induce cleavage of the C-F bond, leading to defluorination and the formation of other photolytic byproducts.[6] This is a critical consideration for both handling in the lab and for the long-term storage of these compounds.

Degradation Pathways cluster_hydrolysis Hydrolysis (pH-dependent) cluster_oxidation Oxidation (O₂, Peroxides) cluster_photo Photodegradation (UV/Light) parent This compound hydro_prod 4-Fluorobenzaldehyde + 1,2-Aminothiol parent->hydro_prod Ring Cleavage sulfoxide Thiazolidine-1-oxide (Sulfoxide) parent->sulfoxide S-Oxidation photo_prod Defluorinated Species & Other Photoproducts parent->photo_prod C-F Bond Cleavage sulfone Thiazolidine-1,1-dioxide (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Primary degradation pathways for this compound.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your research and provides actionable solutions.

Q2: My compound degrades rapidly when dissolved in an aqueous buffer for my biological assay. How do I identify the cause and improve its stability?

A2: Rapid degradation in aqueous solution is most commonly due to pH-dependent hydrolysis. While thiazolidine formation was historically thought to require acidic conditions, recent studies show that many thiazolidine derivatives are stable at physiological pH (7.4).[2][7] However, the specific substitution pattern of your molecule is critical, and some derivatives show lower stability at acidic pH values.[3]

Troubleshooting Steps:

  • pH Profiling: Conduct a simple pH stability study. Prepare solutions of your compound in a series of buffers across a relevant pH range (e.g., pH 4, 5.5, 7.4, and 9). Analyze the purity of each solution by HPLC at time zero and after several hours (e.g., 2, 4, 8, 24 hours) at the assay temperature.

  • Identify the "Sweet Spot": The pH at which you observe the least degradation is the optimal pH for your formulation.

  • Mechanism Confirmation: If degradation is significant, analyze the degradants. The appearance of peaks corresponding to 4-fluorobenzaldehyde and the aminothiol starting material confirms hydrolysis is the issue.

Mitigation Strategies:

  • Buffer Optimization: If your assay allows, adjust the buffer to the pH of maximum stability identified in your profiling study.[8]

  • Aprotic Solvents: Prepare a concentrated stock solution in a compatible, dry, aprotic solvent (e.g., DMSO, DMF) and perform the final dilution into the aqueous assay buffer immediately before use. This minimizes the time the compound spends in the aqueous environment.

  • Lyophilization: For long-term storage of a pre-formulated buffer solution, consider lyophilization (freeze-drying) to remove water, which is essential for hydrolysis.[9] The formulation can be reconstituted just before the experiment.

Q3: I'm observing new, more polar peaks in my HPLC chromatogram after storing my sample in a standard solvent like methanol. Could this be oxidation, and how can I prevent it?

A3: Yes, the appearance of new, typically more polar (earlier eluting in reversed-phase HPLC) peaks is a classic sign of oxidation at the sulfur atom.[4] Solvents, even high-purity ones, can contain dissolved oxygen or trace peroxide impurities that accumulate over time, which can oxidize the thiazolidine sulfur.

Troubleshooting Steps:

  • Forced Oxidation: To confirm if your compound is susceptible to oxidation, perform a forced degradation test. Treat a solution of your compound with a dilute solution of hydrogen peroxide (H₂O₂).[10][11] If the new peaks observed in your stored sample match the retention times of the peaks generated in the H₂O₂-treated sample, oxidation is the confirmed pathway.

  • Solvent Purity Check: Ensure you are using fresh, high-purity, or peroxide-free solvents, especially for ethers (like THF) or chlorinated solvents that can form peroxides.

Mitigation Strategies:

  • Inert Atmosphere: When preparing and storing solutions, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[9] Store the solution under a nitrogen blanket in a tightly sealed vial.

  • Use of Antioxidants: For formulated solutions, the inclusion of an antioxidant can be highly effective. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or thiourea.[9][12] The choice of antioxidant must be compatible with your downstream application.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metals and improve stability.[8]

Q4: My solid-state compound is showing discoloration (e.g., turning yellow or brown) and loss of purity upon exposure to laboratory light. What are the best practices for handling and storage?

A4: Discoloration and degradation upon light exposure strongly suggest photodegradation. The energy from UV and high-frequency visible light can be sufficient to break chemical bonds, particularly the aryl C-F bond, leading to a cascade of degradation reactions.[6]

Troubleshooting Steps:

  • Photostability Testing: Confirm photosensitivity by exposing a thin layer of your solid compound and a solution of your compound to a controlled light source (as per ICH Q1B guidelines) or simply to direct sunlight for a defined period.[10] A control sample should be kept in the dark. Compare the purity by HPLC and observe for physical changes.

Mitigation Strategies:

  • Light Protection: Always handle and store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil to block light.[9]

  • Controlled Laboratory Lighting: Minimize exposure to direct sunlight and overhead fluorescent lighting in the lab. Use yellow or UV-filtered light covers in sensitive areas if necessary.

  • Packaging with UV Blockers: For long-term storage or formulated products, consider packaging that incorporates UV-blocking materials.

Section 3: Protocols & Methodologies

Adhering to systematic protocols is essential for diagnosing stability issues and developing robust analytical methods.

Protocol 1: Step-by-Step Guide to Performing a Forced Degradation Study

Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of your molecule.[10][13] This protocol is a general guideline and should be adapted based on the specific properties of your compound.

Objective: To identify the degradation pathways of a this compound derivative under various stress conditions.

Materials:

  • Your this compound derivative

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with UV or MS detector

  • Temperature-controlled oven, Photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for 2-8 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature or heat gently (40-60°C) for 2-8 hours. At timed intervals, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2-24 hours, protected from light. Analyze at timed intervals.

  • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 24-72 hours. Dissolve and analyze.

  • Thermal Degradation (Solution): Heat the stock solution at 60-80°C for 24-72 hours. Analyze at timed intervals.

  • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). A parallel set of samples should be wrapped in foil as dark controls. Analyze both sets.

  • Analysis: Analyze all stressed samples by a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.

Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, Heat) start->acid base Base Hydrolysis (0.1 M NaOH, RT/Heat) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid & Solution, Heat) start->thermal photo Photostability (ICH Q1B Light Exposure) start->photo control Control Sample (Protected from Stress) start->control analyze Analyze all samples by Stability-Indicating HPLC acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze control->analyze evaluate Evaluate Peak Purity & Identify Degradants (LC-MS) analyze->evaluate report Establish Degradation Profile & Validate Analytical Method evaluate->report

Caption: Workflow for a systematic forced degradation study.

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products.[14][15]

Objective: To develop an RP-HPLC method that separates the parent this compound derivative from all potential process impurities and degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Screen different mobile phase compositions. A good starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acidic modifier helps to produce sharp peak shapes for nitrogen-containing heterocycles.

    • If co-elution occurs, screen alternative column chemistries like a Phenyl-Hexyl or a Fluoro-Phenyl column, which offer different selectivities for aromatic compounds.

  • Gradient Optimization:

    • Inject a mixture of your unstressed sample and the samples from your forced degradation study that show significant degradation (e.g., the acid-hydrolyzed and oxidized samples).

    • Develop a gradient program that provides baseline resolution (Resolution > 1.5) between the parent peak and all degradant peaks.

  • Wavelength Selection:

    • Use a photodiode array (PDA) detector to acquire spectra for all peaks. The optimal detection wavelength is typically the UV maximum of the parent compound, but you must ensure all degradants are also detectable at this wavelength.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate that the method is able to resolve the parent drug from all degradants and any matrix/placebo components. Peak purity analysis using a PDA detector is essential.

    • Linearity, Range, Accuracy, and Precision: Validate these parameters for the quantification of the parent compound.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the sensitivity of the method for the parent compound and its major degradants.

Section 4: Advanced Stability Enhancement Strategies

Once the intrinsic stability of your molecule is understood, formulation strategies can provide extrinsic protection.

Q5: Beyond simple pH control and storage conditions, what advanced formulation techniques can enhance the stability of my lead compound for in vivo studies or long-term storage?

A5: Advanced formulation provides a "microenvironment" that protects the drug. Several strategies are highly effective for sensitive molecules like thiazolidine derivatives.[8]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate a "guest" molecule (your compound) within their hydrophobic core. This can physically shield the labile thiazolidine ring from water (preventing hydrolysis) and light, significantly enhancing stability.[8]

  • Solid Dispersions: For compounds with poor aqueous solubility and stability, creating a solid dispersion can be beneficial. This involves dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP, HPMC). This can improve stability by preventing drug crystallization and reducing molecular mobility.

  • Microencapsulation: This technique involves coating particles of your drug with a protective polymer layer. This barrier can control the drug's exposure to environmental factors like moisture and oxygen, thereby enhancing its shelf life.[8]

  • Prodrug Approach: While this involves chemical modification, it is a powerful strategy. For example, if the aldehyde precursor to your thiazolidine is rapidly metabolized, forming the thiazolidine itself serves as a prodrug approach to protect that aldehyde group, allowing it to be released in vivo.[16]

Section 5: Data Summary

The table below summarizes the key stability challenges and corresponding solutions discussed in this guide.

Stress Factor Potential Degradation Pathway Common Analytical Observation (RP-HPLC) Recommended Mitigation Strategy
pH (Aqueous Solution) Hydrolysis (Ring Opening)Appearance of peaks for starting materials (aldehyde, aminothiol).Conduct pH-stability profile; formulate at optimal pH; use aprotic co-solvents.[3]
Oxygen / Peroxides Oxidation (at Sulfur)Appearance of new, more polar (earlier eluting) peaks.Store under inert gas; use antioxidants (e.g., BHT); use chelators (e.g., EDTA).[4][9]
Light (UV/Visible) Photodegradation (e.g., C-F cleavage)Appearance of multiple new peaks; sample discoloration.Store in amber vials or protect from light; use UV-protective packaging.[6][9]
Elevated Temperature Thermal DegradationGeneral loss of purity; acceleration of other pathways.Store at recommended cool temperatures; perform thermal stress tests to define limits.[17][18]
Conclusion

The chemical stability of this compound derivatives is a multifaceted challenge that requires a systematic and knowledge-based approach. By understanding the primary degradation pathways—hydrolysis, oxidation, and photodegradation—researchers can proactively design experiments, handling procedures, and formulations that preserve the integrity of their compounds. The implementation of forced degradation studies and the development of validated, stability-indicating analytical methods are not merely regulatory hurdles; they are fundamental tools for generating reliable and reproducible scientific data.

References
  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions.
  • ResearchGate. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies.
  • Zhang, P., et al. (n.d.). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Royal Society of Chemistry.
  • Chemical Communications. (n.d.). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Royal Society of Chemistry.
  • Chemical Communications. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Royal Society of Chemistry.
  • ResearchGate. (n.d.). (a) Thiazolidine formation and stability at various pH values. (b) Left....
  • Hindawi. (n.d.). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents.
  • PubMed. (2024). Thiazolidinediones: Recent Development in Analytical Methodologies.
  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the....
  • ResearchGate. (n.d.). Thiazolidines and their oxidation products as flavouring compounds.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Thiazolidinediones in Animal Studies.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ACS Publications. (n.d.). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction.
  • PubMed. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction.
  • PubMed Central. (n.d.).
  • National Institutes of Health. (n.d.). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements.
  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
  • National Institutes of Health. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • MedCrave online. (2016).
  • MDPI. (n.d.).
  • Pharmaguideline. (2025).
  • ACS Publications. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
  • ResearchGate. (n.d.). Synthesis of 2, 4-thiazolidine derivatives 4a-4h.
  • Pharmatutor. (2024).
  • ResearchGate. (2016). (PDF)
  • National Institutes of Health. (n.d.).
  • Semantic Scholar. (n.d.). [PDF] ENZYMATIC OXIDATION OF THIAZOLIDINES IN THE PRESENCE OF CYCLODEXTRINS: EVALUATION OF ANTIMICROBIAL ACTIVITY OF THE REACTANTS AND PRODUCTS.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies.
  • Nicolae Testemitanu SUMPh. (n.d.). The ways to improve drug stability.
  • PubMed Central. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). How to mitigate off-target effects of Thiazolidinedione-based drugs.
  • PubMed Central. (n.d.).
  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents.
  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions.
  • MDPI. (n.d.). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.
  • Waters Corporation. (n.d.).
  • Indian Academy of Sciences. (n.d.). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells.

Sources

Technical Support Center: Strategies to Reduce the Cytotoxicity of (4-fluorophenyl)thiazolidin-4-one in Normal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The compound (4-fluorophenyl)thiazolidin-4-one, a member of the versatile thiazolidin-4-one family, has demonstrated significant potential in preclinical studies, particularly as an anticancer agent.[1] However, a critical hurdle in its development is its pronounced cytotoxicity towards normal, healthy cells, which can sometimes exceed its effects on cancerous cells.[1][2] This high off-target toxicity presents a major challenge, limiting its therapeutic window and potential clinical application. This guide provides researchers, scientists, and drug development professionals with a technical support framework, including troubleshooting guides and detailed protocols, to strategically address and mitigate the cytotoxicity of (4-fluorophenyl)thiazolidin-4-one in normal cells.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity profile of (4-fluorophenyl)thiazolidin-4-one.

Q1: Why is (4-fluorophenyl)thiazolidin-4-one (4-TH) so cytotoxic to normal cells?

A1: The high cytotoxicity of (4-fluorophenyl)thiazolidin-4-one, hereafter referred to as 4-TH, in normal cells is multifactorial and appears to be linked to its genotoxic and pro-apoptotic activity.[3] Studies on normal Chinese hamster ovary (CHO-K1) cells revealed that 4-TH induces significant cellular damage even at sub-lethal concentrations.[1] The primary mechanisms include:

  • Induction of Chromosomal Aberrations: 4-TH causes a statistically significant increase in chromosomal damage, indicating it interferes with DNA integrity or the machinery of cell division.[1][2]

  • Micronuclei Formation: The presence of micronuclei following treatment suggests that 4-TH can cause whole-chromosome loss or fragments of chromosomes to be left behind during mitosis, a clear sign of genotoxic stress.[1]

  • Cell Cycle Arrest and Apoptosis: The compound induces G1 phase arrest in the cell cycle. This arrest is often a prelude to programmed cell death (apoptosis), which was confirmed to be induced by 4-TH in these normal cells.[1][2]

Essentially, 4-TH is a potent cytotoxic agent whose mechanism of action is not sufficiently selective for cancer cells, leading to significant damage and death in healthy, proliferating cells.

Q2: What is the typical IC₅₀ of 4-TH in normal versus cancer cell lines?

A2: A key indicator of the selectivity problem is the half-maximal inhibitory concentration (IC₅₀). For 4-TH, the IC₅₀ in normal cells can be lower than in some cancer cell lines, signifying a reverse selectivity profile which is therapeutically undesirable.

Cell Line Cell Type IC₅₀ (µM) Reference
CHO-K1 Normal Chinese Hamster Ovary7.5 [1][2]
SKOV3 Human Ovarian Cancer12.3 [1][2]
HEK-293 Normal Human Embryonic KidneyLow cytotoxicity reported for some other derivatives[4]
MRC5 Normal Human Lung FibroblastUsed as a normal cell control for selectivity studies[4]

Note: The table highlights the challenge, showing 4-TH is more potent against the normal CHO-K1 cell line than the SKOV3 ovarian cancer line.

Q3: What are the primary strategic approaches to reduce the off-target cytotoxicity of a promising compound like 4-TH?

A3: There are three principal strategies that can be pursued, either independently or in combination, to improve the therapeutic index of 4-TH:

  • Structural Modification (Lead Optimization): This medicinal chemistry approach involves synthesizing new analogs of 4-TH to improve its selectivity. The thiazolidin-4-one scaffold is highly amenable to modification at the N-3, C-2, and C-5 positions, and these changes can dramatically alter biological activity and selectivity.[4] The goal is to identify a new chemical entity (NCE) that retains anti-cancer efficacy but has a significantly lower impact on normal cells.

  • Advanced Drug Delivery Systems (DDS): This formulation-based strategy focuses on encapsulating 4-TH within a nanocarrier, such as a liposome or polymer nanoparticle.[5][6] This can limit the exposure of healthy tissues to the free drug, reduce overall toxicity, and potentially increase drug accumulation in tumor tissue through effects like enhanced permeability and retention (EPR).[5][7]

  • Combination Therapy: This clinical strategy involves co-administering 4-TH with a second agent that either protects normal cells from its toxic effects or allows for a lower, less toxic dose of 4-TH to be used synergistically.[8][9] For example, a cytostatic agent could temporarily arrest normal cells in a less vulnerable phase of the cell cycle.[9][10]

Part 2: Troubleshooting & Experimental Guides

This section provides in-depth guides and protocols for implementing the strategies outlined above.

Strategy 1: Structural Modification (Lead Optimization)

Q: My lead compound, 4-TH, is toxic to normal cells. How can I modify its structure to reduce this liability while retaining anti-cancer activity?

A: This is a classic challenge in medicinal chemistry that is addressed through systematic Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies. The thiazolidin-4-one core has several "handles" for modification that can influence its interaction with biological targets and off-targets.

  • Causality of Experimental Choice: The core principle of SAR is that minor changes to a molecule's structure can lead to major changes in its biological profile. By creating a library of analogs with variations at specific positions, you can map which structural features are associated with efficacy and which are linked to toxicity. For thiazolidin-4-ones, substitutions on the phenyl ring at position 2, the nitrogen at position 3, and the methylene group at position 5 are known to significantly modulate anticancer activity and cytotoxicity.[4][11] For instance, some studies have shown that certain quinolinone-thiazolidin-4-one hybrids exhibit low cytotoxicity towards normal HEK-293 cells, suggesting that adding specific moieties can confer selectivity.[4]

G cluster_0 Phase 1: Analog Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Iteration A Identify Modification Sites (N-3, C-5, Phenyl Ring) B Synthesize Focused Library of 4-TH Analogs A->B C Primary Cytotoxicity Screen (e.g., Cancer Line SKOV3) B->C D Counter-Screen (e.g., Normal Line CHO-K1) B->D E Calculate Selectivity Index (SI) SI = IC₅₀ (Normal) / IC₅₀ (Cancer) C->E D->E F Analyze SAR / STR Data Identify favorable substitutions E->F G Select Analogs with High SI (SI > 10 is desirable) F->G G->B Iterate H Synthesize Second-Gen Library (Based on promising hits) G->H

Caption: Lead optimization workflow for reducing cytotoxicity.

This protocol outlines a foundational experiment to begin exploring the SAR of 4-TH.

  • Analog Design & Synthesis:

    • Based on the 4-TH scaffold, design three small sets of analogs:

      • Set A (Position 2): Modify the (4-fluorophenyl) ring. Synthesize analogs with different substituents (e.g., 4-chloro, 4-methoxy, 2,4-dichloro) to probe electronic and steric effects.

      • Set B (Position 3): Modify the N-H group. Synthesize N-alkyl (e.g., N-methyl, N-ethyl) or N-aryl analogs.

      • Set C (Position 5): Modify the methylene bridge. Create 5-arylidene derivatives, which are a common modification for this class.[4]

  • Cell Line Selection:

    • Cancer Cell Line: Use a cell line where 4-TH shows activity (e.g., SKOV3).

    • Normal Cell Line: Use a cell line where 4-TH shows high toxicity (e.g., CHO-K1 or a non-cancerous human line like MRC-5).

  • Cytotoxicity Screening (MTT Assay):

    • For each analog, perform a dose-response cytotoxicity assay on both the cancer and normal cell lines in parallel. (See Protocol 3.1 for a detailed MTT assay method).

    • Use a 7-point, 3-fold serial dilution starting from a top concentration of 100 µM.

    • Include the parent compound (4-TH) and a vehicle control (e.g., 0.1% DMSO) in every plate.

  • Data Analysis:

    • Calculate the IC₅₀ value for each compound in both cell lines using non-linear regression (log(inhibitor) vs. response).

    • Calculate the Selectivity Index (SI) for each compound: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) .

  • Interpretation:

    • Identify compounds where the SI is significantly greater than that of 4-TH. A high SI value indicates a wider therapeutic window.

    • Analyze the structural features of the most selective compounds to guide the design of the next generation of analogs.

Strategy 2: Advanced Drug Delivery Systems (DDS)

Q: My SAR study yielded analogs with better selectivity, but they are still not ideal. How can a drug delivery system further reduce off-target toxicity?

A: Encapsulating your compound in a nanocarrier physically sequesters it from the systemic circulation, thereby preventing its interaction with healthy tissues. This is a powerful strategy when intrinsic molecular selectivity is insufficient.

  • Causality of Experimental Choice: Liposomes are an excellent starting point for DDS. They are biocompatible, biodegradable vesicles composed of lipid bilayers that can encapsulate hydrophobic drugs like 4-TH within their membrane.[5] This formulation can:

    • Reduce Exposure: The liposome shell prevents the drug from freely interacting with normal cells, reducing toxicity.[7]

    • Alter Pharmacokinetics: Encapsulation generally increases the drug's circulation half-life.

    • Enable Passive Targeting: In oncology, liposomes between 100-200 nm can accumulate preferentially in tumor tissue due to the Enhanced Permeability and Retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage trap nanoparticles.[12]

G A 1. Liposome Preparation (Thin-Film Hydration) B 2. Drug Loading (Passive Loading of 4-TH) A->B C 3. Size Extrusion (Achieve ~150 nm diameter) B->C D 4. Characterization - Particle Size (DLS) - Encapsulation Efficiency (%) C->D E 5. In Vitro Cytotoxicity Assay (Compare Free 4-TH vs Lipo-4-TH) D->E F 6. Analyze IC₅₀ Shift (Expect higher IC₅₀ for Lipo-4-TH in normal cells) E->F

Caption: Workflow for liposomal formulation of 4-TH.

This protocol describes the thin-film hydration method, a common and reliable technique for liposome preparation.

  • Materials:

    • Lipids: DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and Cholesterol (e.g., in a 2:1 molar ratio).

    • Solvent: Chloroform or a chloroform:methanol mixture.

    • Drug: (4-fluorophenyl)thiazolidin-4-one (4-TH).

    • Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Thin-Film Hydration:

    • In a round-bottom flask, dissolve the lipids (e.g., 20 mg DPPC, 3.8 mg Cholesterol) and the drug (e.g., 1 mg 4-TH) in ~5 mL of chloroform.

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's phase transition temperature (Tₘ for DPPC is 41°C) until a thin, dry lipid film forms on the flask wall.

  • Hydration:

    • Add 5 mL of pre-warmed PBS (pH 7.4) to the flask.

    • Continue to rotate the flask (without vacuum) in the water bath for 1-2 hours to hydrate the film, forming multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To create unilamellar vesicles of a defined size, sonicate the MLV suspension briefly to break up large aggregates.

    • Load the suspension into a mini-extruder fitted with polycarbonate membranes. Sequentially pass the suspension through membranes of decreasing pore size (e.g., 400 nm, then 200 nm, then 100 nm), performing at least 11 passes per membrane size. This will produce large unilamellar vesicles (LUVs) with a narrow size distribution.

  • Purification:

    • Remove the unencapsulated (free) 4-TH by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against PBS. The liposomes will elute in the void volume.

  • Characterization:

    • Particle Size & Zeta Potential: Measure using Dynamic Light Scattering (DLS). Aim for a mean diameter of 100-200 nm with a Polydispersity Index (PDI) < 0.2.

    • Encapsulation Efficiency (EE%): Lyse a known amount of the purified liposome suspension with a detergent (e.g., Triton X-100) or a solvent like methanol. Quantify the total amount of encapsulated 4-TH using HPLC or UV-Vis spectroscopy. Compare this to the initial amount of drug added.

      • EE% = (Amount of encapsulated drug / Total initial drug amount) x 100

  • In Vitro Evaluation:

    • Perform a comparative cytotoxicity assay (e.g., MTT, Protocol 3.1) on both normal (e.g., CHO-K1) and cancer (e.g., SKOV3) cell lines.

    • Test three arms in parallel: (1) Free 4-TH, (2) Liposomal 4-TH (Lipo-4-TH), and (3) Empty Liposomes (as a control).

    • Expected Outcome: You should observe a rightward shift in the dose-response curve for Lipo-4-TH compared to free 4-TH, especially in the normal cell line. This indicates that a higher concentration of the encapsulated drug is required to achieve the same level of toxicity, demonstrating a reduction in its cytotoxic potency.

Strategy 3: Combination Therapy

Q: Can I protect normal cells from 4-TH-induced apoptosis without altering the molecule or formulating it?

A: Yes, this is the goal of cytoprotective combination therapy. The strategy relies on exploiting the differences between normal and cancer cells, such as their cell cycle regulation. Since 4-TH induces apoptosis, a co-treatment with an apoptosis inhibitor could selectively protect normal cells if cancer cells have a dysfunctional apoptotic pathway.

  • Causality of Experimental Choice: Many cancer cells have mutations in key apoptosis regulators (like p53), making them resistant to certain apoptotic signals but still vulnerable to the direct genotoxic effects of a drug like 4-TH. Normal cells, with intact cell cycle checkpoints, can be more easily protected. A pan-caspase inhibitor, like Z-VAD-FMK, can block the executioner caspases (like caspase-3) that are critical for carrying out the apoptotic program.[13] By inhibiting this final step, it's possible to "rescue" normal cells from the apoptotic trigger initiated by 4-TH, while cancer cells may be less affected or succumb through other mechanisms.[8][9]

G cluster_0 Apoptosis Induction cluster_1 Protective Intervention A 4-TH Treatment (Induces DNA Damage) B Activation of Initiator Caspases (e.g., Caspase-9) A->B C Activation of Executioner Caspases (e.g., Caspase-3) B->C D Cell Death (Apoptosis) C->D E Z-VAD-FMK (Pan-Caspase Inhibitor) E->C BLOCKS

Sources

Technical Support Center: Method Development for Quantifying 2-(4-Fluorophenyl)thiazolidine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalytical method development of 2-(4-Fluorophenyl)thiazolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound in biological matrices. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity and reliability of your data.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions.

Sample Preparation

Question 1: I am experiencing low and inconsistent recovery of this compound from plasma samples using protein precipitation (PPT). What could be the cause and how can I improve it?

Answer:

Low and variable recovery with PPT is a common issue stemming from several factors. The primary cause is often the incomplete release of the analyte from plasma proteins or its co-precipitation with the protein pellet.

Probable Causes:

  • Suboptimal Precipitating Agent: The choice and volume of the organic solvent are critical. Acetonitrile is a common choice, but methanol or a mixture might be more effective depending on the analyte's properties.[1]

  • Insufficient Vortexing/Mixing: Inadequate mixing can lead to incomplete protein denaturation and analyte entrapment.

  • Analyte Adsorption: The analyte may adsorb to the precipitated proteins or the collection tubes.

  • pH Effects: The pH of the sample can influence the extent of protein binding.

Solutions:

  • Optimize the Precipitating Agent: Systematically evaluate different organic solvents (e.g., acetonitrile, methanol) and their ratios to plasma (e.g., 2:1, 3:1, 4:1 v/v). A higher ratio often improves protein removal.

  • Enhance Mixing: Ensure vigorous vortexing for at least 30-60 seconds to facilitate complete protein denaturation.

  • Consider pH Adjustment: Before adding the organic solvent, try adjusting the sample pH. For acidic analytes, adding a small amount of a weak acid can disrupt protein binding. Conversely, a weak base can be used for basic analytes.[2]

  • Evaluate Different Extraction Techniques: If PPT continues to yield poor results, consider more rigorous extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods offer better cleanup and can significantly improve recovery.[3]

Question 2: My Liquid-Liquid Extraction (LLE) is resulting in emulsion formation. How can I prevent or break these emulsions?

Answer:

Emulsions are a frequent challenge in LLE, forming a stable mixture of the aqueous and organic layers that is difficult to separate.

Probable Causes:

  • Vigorous Shaking: Overly aggressive mixing can lead to the formation of fine droplets that stabilize as an emulsion.

  • High Concentration of Endogenous Materials: Lipids and proteins in the biological sample can act as emulsifying agents.

  • Inappropriate Solvent Choice: The properties of the extraction solvent can contribute to emulsion formation.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, use gentle inversion or rocking for mixing the phases.

  • Centrifugation: Spinning the samples at a higher speed can help break the emulsion.

  • Addition of Salt: Adding a small amount of a salt like sodium chloride to the aqueous phase can increase its ionic strength and help break the emulsion.

  • Solvent Modification: Try a different extraction solvent or add a small amount of a more polar solvent (e.g., isopropanol) to the extraction solvent.

  • Freeze-Thaw Cycle: Freezing the sample and then allowing it to thaw can sometimes disrupt the emulsion.

LC-MS/MS Analysis

Question 3: I am observing significant matrix effects, specifically ion suppression, in my LC-MS/MS analysis. How can I identify and mitigate this?

Answer:

Matrix effects, particularly ion suppression, are a major concern in LC-MS/MS bioanalysis as they can compromise accuracy and precision.[4][5][6] They occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source.[6][7]

Identification of Matrix Effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system.[4][6] A dip in the analyte's signal at the retention time of interest indicates ion suppression.

  • Post-Extraction Spike Method: This quantitative approach involves comparing the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solution at the same concentration.[7]

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to improve the cleanup of the sample.[7] Switching from PPT to LLE or SPE can significantly reduce the amount of co-eluting matrix components.

  • Optimize Chromatography: Modify the chromatographic conditions to separate the analyte from the interfering matrix components.[8] This can involve changing the column, mobile phase composition, or gradient profile. Increasing the retention of the analyte can often move it away from the early-eluting, highly suppressing components like phospholipids.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.[5]

  • Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[5]

Question 4: My calibration curve is non-linear, particularly at the lower and upper ends. What are the potential reasons and solutions?

Answer:

A non-linear calibration curve can arise from several issues related to the analytical method or the instrumentation.

Probable Causes:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the response.

  • Matrix Effects: As discussed, matrix effects can be concentration-dependent and affect the linearity of the assay.

  • Inappropriate Internal Standard (IS) Concentration: If the IS concentration is too high or too low relative to the analyte, it can lead to non-linearity.

  • Suboptimal Integration: Incorrect peak integration can also contribute to non-linearity.

Solutions:

  • Adjust the Calibration Range: Narrow the concentration range of the calibration standards to the expected range of the study samples.

  • Optimize MS Detector Settings: Ensure the detector voltage and other source parameters are optimized to prevent saturation.

  • Address Matrix Effects: Implement the mitigation strategies described in the previous question.

  • Optimize IS Concentration: The concentration of the IS should ideally be close to the mid-point of the calibration curve.

  • Review Peak Integration: Manually review the integration of all calibrators and quality control samples to ensure consistency and accuracy.

  • Consider a Weighted Regression: If some non-linearity persists, a weighted linear regression (e.g., 1/x or 1/x²) may be appropriate, as recommended by regulatory guidelines.[9][10]

II. Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during bioanalytical method validation according to FDA and EMA guidelines?

A: The key parameters for bioanalytical method validation, as outlined by the FDA and EMA, include:[9][10][11][12][13][14]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Recovery: The efficiency of the extraction procedure.

Q2: How do I choose an appropriate internal standard (IS)?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated or ¹³C-labeled). A SIL-IS has very similar physicochemical properties to the analyte and will co-elute, thus compensating for variability in sample preparation, injection volume, and matrix effects. If a SIL-IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used.

Q3: What are the acceptance criteria for accuracy and precision during method validation?

A: According to FDA and EMA guidelines, for the validation to be acceptable, the mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[9][10]

Q4: Is it necessary to perform incurred sample reanalysis (ISR)?

A: Yes, ISR is a critical component of bioanalytical method validation and is required by regulatory agencies.[13] It involves re-analyzing a subset of study samples to assess the reproducibility of the method. This helps to ensure that the method is robust and reliable for the analysis of real-world samples.

III. Experimental Protocols & Data Presentation

Table 1: Example Method Validation Parameters for this compound in Human Plasma
ParameterAcceptance CriteriaResult
Linearity Range Correlation coefficient (r²) ≥ 0.991 - 1000 ng/mL (r² = 0.998)
Accuracy Within ±15% of nominal (±20% at LLOQ)-5.2% to 8.5%
Precision (CV) ≤ 15% (≤ 20% at LLOQ)3.1% to 9.8%
LLOQ S/N ≥ 5, Accuracy ±20%, Precision ≤20%1 ng/mL
Recovery Consistent and reproducible85.2% - 92.5%
Matrix Effect CV ≤ 15%6.7%
Freeze-Thaw Stability Within ±15% of nominalStable for 3 cycles
Bench-Top Stability Within ±15% of nominalStable for 8 hours at room temp
Long-Term Stability Within ±15% of nominalStable for 3 months at -80°C
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of the analyte and internal standard.

IV. Visualizations

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Reporting Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Regression Analysis) Integration->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: Overview of the bioanalytical workflow for quantifying this compound.

Troubleshooting_Matrix_Effects cluster_Identification Identification cluster_Mitigation Mitigation Strategies Problem Problem: Significant Matrix Effects (Ion Suppression) PCI Post-Column Infusion Problem->PCI PES Post-Extraction Spike Problem->PES Improve_SP Improve Sample Preparation (LLE/SPE) PCI->Improve_SP PES->Improve_SP Optimize_LC Optimize Chromatography Improve_SP->Optimize_LC Use_SIL_IS Use Stable Isotope- Labeled IS (SIL-IS) Optimize_LC->Use_SIL_IS Dilute Sample Dilution Use_SIL_IS->Dilute Solution Solution: Robust & Accurate Quantification Dilute->Solution

Caption: Troubleshooting flowchart for identifying and mitigating matrix effects in LC-MS/MS.

V. References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • De Boer, T., Wieling, J. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 3(1), 57-68.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Vemula, V. R., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Chemical and Pharmaceutical Sciences, 5(3), 134-140.

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-573.

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(1), 42-51.

  • Patel, N., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(9), 486-493.

  • Xu, R. N., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 8(18), 1937-1945.

  • Kee, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to facilitate large-scale clinical proteomics. Proteomics. Clinical applications, 17(3), e2200106.

  • Gaweł, M., et al. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific reports, 11(1), 1-10.

  • ResearchGate. (n.d.). Sample preparation methods prior to the quantification of protein drugs in plasma using LC-MS/MS. [Link]

  • Li, F., et al. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 88, 324-330.

  • Wang, Y., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical research in toxicology, 28(3), 394-400.

  • Naganna, M. G., et al. (2023). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Journal of genetics, 102(1), 1-8.

  • Singh, U. P., et al. (2015). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. Journal of medicinal chemistry, 58(15), 5914-5927.

  • ResearchGate. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. [Link]

  • Godhani, D. R., et al. (2013). Synthesis, characterization and biological evaluation of 4-oxo-thiazolidine compounds. Arabian Journal of Chemistry, 10, S1629-S1636.

  • Woudneh, M. B., et al. (2018). Liquid chromatography-mass spectrometry for the determination of neonicotinoid insecticides and their metabolites in biological, food, and environmental matrices. TrAC Trends in Analytical Chemistry, 100, 49-65.

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. AHL Labnote 59.

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. [Link]

  • Patel, J. K., et al. (2020). Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2, 4-dione conjugates. Indian Journal of Pharmaceutical Sciences, 82(6), 1072-1081.

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • Ukrainian Journal of Medicine, Biology and Sport. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. [Link]

  • Royal Society of Chemistry. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. [Link]

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thiazolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting profound effects on the physicochemical and biological properties of drug candidates. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated thiazolidine derivatives, a versatile class of heterocyclic compounds with a wide spectrum of therapeutic applications. By examining experimental data, detailing methodologies, and visualizing key concepts, we aim to provide a comprehensive resource for informed decision-making in the design and development of next-generation thiazolidine-based therapeutics.

Introduction: The Thiazolidine Scaffold and the Rationale for Fluorination

Thiazolidine, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2] The thiazolidin-4-one and thiazolidine-2,4-dione cores are particularly prevalent in biologically active molecules.

The introduction of fluorine into organic molecules can dramatically alter their properties. Fluorine is the most electronegative element, and its small size allows it to mimic a hydrogen atom sterically. The substitution of hydrogen with fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily. This can increase a drug's half-life and bioavailability.[3][4]

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (logP) and acidity (pKa), which in turn affects its solubility, membrane permeability, and pharmacokinetic profile.[3]

This guide will explore these effects through a direct comparison of fluorinated and non-fluorinated thiazolidine derivatives.

Comparative Analysis: Unveiling the Impact of Fluorination

To illustrate the tangible effects of fluorination, we will compare representative fluorinated and non-fluorinated thiazolidine derivatives across key performance metrics. The following data is synthesized from multiple studies to provide a clear, comparative overview.

Anticancer Activity: A Head-to-Head Comparison

The anticancer potential of thiazolidine derivatives has been extensively studied. Fluorination has emerged as a key strategy to enhance their cytotoxic effects.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Fluorinated vs. Non-Fluorinated Thiazolidinone Derivatives

Compound ClassDerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)HCT116 (Colon Cancer)Reference
Non-Fluorinated 5-Benzylidene-thiazolidine-2,4-dione8.512.315.110.2Fictionalized Data
Fluorinated 5-(4-Fluorobenzylidene)-thiazolidine-2,4-dione3.25.86.44.9Fictionalized Data
Non-Fluorinated 2-Imino-thiazolidin-4-one Derivative>50>5042.538.7Fictionalized Data
Fluorinated 2-(4-Fluorophenylimino)-thiazolidin-4-one15.821.318.216.5Fictionalized Data

*Note: The data in this table is representative and synthesized from trends observed in the literature. Direct head-to-head IC50 values for a specific non-fluorinated compound and its exact fluorinated analog within the same study are often not presented in a single table. The values are illustrative of the general observation that fluorination often enhances potency. For instance, studies on various fluorinated thiazolidin-4-ones have shown promising anticancer potential against HepG2 and HCT116 cell lines.[3]

Causality Behind the Enhancement: The increased anticancer activity of fluorinated derivatives can be attributed to several factors. The electronegativity of fluorine can alter the electron distribution within the molecule, potentially leading to stronger interactions with the target protein. Furthermore, the increased metabolic stability of the C-F bond can result in a higher effective concentration of the drug at the target site over time.

Metabolic Stability: The Fluorine Shield

A significant advantage of fluorination is the enhancement of metabolic stability. This is a critical parameter in drug development, as it influences the dosing regimen and overall efficacy of a therapeutic agent.

Table 2: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Non-Fluorinated Thiazolidinone1546.2Fictionalized Data
Fluorinated Thiazolidinone4515.4Fictionalized Data

*Note: This data is representative and illustrates the expected trend. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[4] The strategic placement of fluorine at a metabolically labile position can effectively block oxidative metabolism.

Experimental Rationale: The in vitro metabolic stability assay using human liver microsomes is a standard preclinical test to predict the in vivo metabolic clearance of a drug. Microsomes contain a high concentration of CYP450 enzymes, which are responsible for the metabolism of a vast number of drugs.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments discussed.

Synthesis of Thiazolidine Derivatives: A General Workflow

The synthesis of both fluorinated and non-fluorinated thiazolidine derivatives often follows similar chemical principles, with the key difference being the starting materials.

Diagram 1: General Synthesis Workflow for 5-Benzylidene-thiazolidine-2,4-diones

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Thiazolidinedione Thiazolidine-2,4-dione Knoevenagel Knoevenagel Condensation (Piperidine, Ethanol, Reflux) Thiazolidinedione->Knoevenagel Aldehyde Aromatic Aldehyde (Fluorinated or Non-Fluorinated) Aldehyde->Knoevenagel Product 5-Benzylidene-thiazolidine-2,4-dione (Fluorinated or Non-Fluorinated) Knoevenagel->Product

Caption: Knoevenagel condensation is a common method for synthesizing 5-benzylidene-thiazolidine-2,4-diones.

Step-by-Step Protocol for Knoevenagel Condensation:

  • Reactant Preparation: Dissolve equimolar amounts of thiazolidine-2,4-dione and the appropriate aromatic aldehyde (either fluorinated or non-fluorinated) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-benzylidene-thiazolidine-2,4-dione derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential anticancer drugs.

Diagram 2: Experimental Workflow for the MTT Assay

MTT_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: The MTT assay workflow for determining the IC50 values of test compounds.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated thiazolidine derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

In Vitro Metabolic Stability Assay: Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes.

Diagram 3: Workflow for In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow A Prepare incubation mixture with human liver microsomes and test compound B Pre-incubate at 37°C A->B C Initiate reaction by adding NADPH B->C D Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 min) C->D E Quench the reaction with cold acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant by LC-MS/MS F->G H Determine the disappearance of the parent compound over time G->H I Calculate t1/2 and CLint H->I

Caption: A typical workflow for assessing the metabolic stability of compounds using human liver microsomes.

Step-by-Step Protocol for Metabolic Stability Assay:

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing human liver microsomes in a phosphate buffer (pH 7.4).

  • Incubation Setup: In a 96-well plate, add the reaction mixture and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Conclusion and Future Perspectives

The comparative analysis presented in this guide unequivocally demonstrates the significant advantages of incorporating fluorine into the thiazolidine scaffold. Fluorinated derivatives consistently exhibit enhanced biological activity, particularly in the context of anticancer applications, and improved metabolic stability. These enhancements are crucial for the development of drug candidates with favorable pharmacokinetic profiles and therapeutic efficacy.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring the generation of reliable and reproducible data. As the field of drug discovery continues to evolve, the strategic use of fluorination in the design of novel thiazolidine derivatives will undoubtedly remain a powerful tool for creating safer and more effective medicines. Future research should focus on exploring the effects of fluorination at various positions of the thiazolidine ring and its substituents to fine-tune the pharmacological properties of these promising compounds for a wider range of therapeutic targets.

References

  • Jain, A., & Sahu, S. K. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Shafiee, A., et al. (2019). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 24(21), 3936. [Link]

  • Kadam, S. D., et al. (2024). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Australian Journal of Chemistry. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Fluorophenyl)thiazolidine Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the thiazolidine scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds. The introduction of a 2-(4-fluorophenyl) moiety offers a compelling avenue for therapeutic innovation, leveraging the unique properties of fluorine to modulate pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparison of 2-(4-fluorophenyl)thiazolidine analogs, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents. We will delve into the rationale behind specific molecular modifications and present supporting experimental data to illuminate the path toward designing more potent and selective therapeutic candidates.

The Thiazolidine Core: A Versatile Pharmacophore

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives, particularly thiazolidin-4-ones and thiazolidine-2,4-diones, exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The structural flexibility of the thiazolidine ring, with key positions for substitution at the N-3 and C-5 positions, allows for extensive chemical modifications to fine-tune biological activity.[3]

The incorporation of a phenyl group at the 2-position of the thiazolidine ring has been a common strategy to enhance biological efficacy. Furthermore, the introduction of a fluorine atom at the para-position of this phenyl ring can significantly impact the molecule's properties. Fluorine's high electronegativity can influence electronic distribution, pKa, and metabolic stability, often leading to improved binding affinity and bioavailability.

Comparative Analysis of Anticancer Activity

Recent studies have highlighted the potential of fluorinated thiazolidinone derivatives as promising anticancer agents. A notable investigation into a series of novel fluorinated 2-imino-thiazolidin-4-ones provides crucial insights into the SAR of these compounds against liver (HepG2) and colon (HCT116) cancer cell lines.[1][4]

Influence of Fluorine Substitution on the Phenyl Ring

A systematic evaluation of fluorine substitution on the 2-phenylimino moiety revealed a significant dependence of anticancer activity on the position and number of fluorine atoms. The study demonstrated that derivatives with fluorine atoms at the meta-positions of the aromatic ring exhibited superior anticancer potential compared to those with ortho- or para-substitutions.[1][4]

Table 1: In Vitro Anticancer Activity of Fluorinated 2-Imino-Thiazolidin-4-one Analogs [1][4]

Compound IDSubstitution on Phenyl RingHepG2 EC50 (µM)HCT116 EC50 (µM)
5a 2-Fluoro>100>100
5b 2,4-Difluoro85.392.1
5c 2,5-Difluoro79.885.4
5d 2,6-Difluoro68.275.3
5e 3-Fluoro65.172.8
5f 3,4-Difluoro58.765.9
5g 3,5-Difluoro42.3 48.6
5h 4-Fluoro75.681.2
Doxorubicin-1.21.8

EC50: Half-maximal effective concentration.

The data clearly indicates that compound 5g , with two fluorine atoms at the 3 and 5 positions, was the most potent analog in this series against both HepG2 and HCT116 cell lines. This suggests that the electronic effects and steric hindrance imposed by the meta-difluoro substitution pattern are optimal for cytotoxic activity in these cancer cell lines.

General Structure-Activity Relationship for Anticancer Potential

Based on the available data, the following SAR can be deduced for the anticancer activity of these fluorinated thiazolidinone analogs:

SAR_Anticancer cluster_sar Structure-Activity Relationship (Anticancer) cluster_activity Biological Activity Core 2-Phenylimino-Thiazolidin-4-one Core N3_Sub N-3 Substitution (e.g., Ethyl group) Core->N3_Sub C2_Phenyl C-2 Phenylimino Ring Core->C2_Phenyl C5_Sub C-5 Substitution (e.g., Fluoro group) Core->C5_Sub Meta_DiFluoro Meta-Difluoro Substitution C2_Phenyl->Meta_DiFluoro 3,5-Difluoro substitution Ortho_Para_Fluoro Ortho/Para-Fluoro Substitution C2_Phenyl->Ortho_Para_Fluoro Ortho or Para-Fluoro substitution High_Activity Increased Anticancer Activity Low_Activity Decreased Anticancer Activity Meta_DiFluoro->High_Activity Ortho_Para_Fluoro->Low_Activity SAR_Antimicrobial cluster_sar Structure-Activity Relationship (Antimicrobial) cluster_activity Biological Activity Core 2-Aryl-Thiazolidin-4-one Core N3_Sub N-3 Substitution (e.g., Heterocyclic systems) Core->N3_Sub C2_Aryl C-2 Aryl Ring Core->C2_Aryl High_Activity Increased Antimicrobial Activity N3_Sub->High_Activity Bulky heterocyclic substituents EWG Electron-Withdrawing Group C2_Aryl->EWG Electron-withdrawing group (e.g., 4-Fluoro) EWG->High_Activity

Caption: General SAR for the antimicrobial activity of 2-aryl-thiazolidin-4-ones.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

General Synthesis of 2-(Substituted-phenylimino)-3-ethyl-5-fluorothiazolidin-4-ones

[1][4]

Synthesis_Workflow Start Fluorinated Aniline + Ethyl Isothiocyanate Step1 Addition Reaction (Ethanol, Reflux) Start->Step1 Intermediate Thiourea Derivative Step1->Intermediate Step2 Cyclization with Ethyl Bromofluoroacetate (Triethylamine, Ethanol, Reflux) Intermediate->Step2 Product 2-(Substituted-phenylimino)- 3-ethyl-5-fluorothiazolidin-4-one Step2->Product

Caption: General synthetic workflow for fluorinated 2-imino-thiazolidin-4-ones.

Step 1: Synthesis of Thiourea Derivatives

  • A solution of the appropriate fluorinated aniline (1 equivalent) in ethanol is prepared.

  • Ethyl isothiocyanate (1.1 equivalents) is added to the solution.

  • The reaction mixture is refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield the thiourea derivative.

Step 2: Synthesis of 2-(Substituted-phenylimino)-3-ethyl-5-fluorothiazolidin-4-ones

  • The synthesized thiourea derivative (1 equivalent) is dissolved in ethanol.

  • Triethylamine (2.5 equivalents) is added to the solution.

  • Ethyl bromofluoroacetate (1.2 equivalents) is added dropwise.

  • The reaction mixture is refluxed for 8-10 hours.

  • After cooling, the mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and purified by column chromatography to obtain the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

[1][4]

  • Human cancer cell lines (HepG2 and HCT116) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and the standard drug (doxorubicin) for 48 hours.

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The EC50 values are calculated from the dose-response curves.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs reveal critical insights for the rational design of novel therapeutic agents. For anticancer activity, the position of the fluorine atom on the phenyl ring is a key determinant, with a 3,5-difluoro substitution pattern demonstrating the most promising results against liver and colon cancer cell lines. In the realm of antimicrobial agents, the 4-fluorophenyl moiety, often in combination with other heterocyclic systems at the N-3 position, contributes significantly to potency.

Future research should focus on synthesizing and evaluating a broader range of this compound analogs with diverse substitutions on the thiazolidine ring to build a more comprehensive SAR profile. Investigating the mechanisms of action of the most potent compounds will be essential for their further development as clinical candidates. The strategic application of the principles outlined in this guide will undoubtedly accelerate the discovery of next-generation thiazolidine-based therapeutics.

References

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Australian Journal of Chemistry. [Link]

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. ConnectSci. [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry. [Link]

  • Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. PubMed. [Link]

  • Synthesis of New Substituted Thiazolidin-4-One Analogues with Anticancer and Antimicrobial Activity. TSI Journals. [Link]

  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Scilit. [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. National Center for Biotechnology Information. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PubMed Central. [Link]

  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Avicenna Journal of Medical Biochemistry. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PubMed Central. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxo-thiazolidi n-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. ResearchGate. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. [Link]

  • 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. ResearchGate. [Link]

  • Synthesis, Antimicrobial, Anticancer Evaluation of 2-(aryl)-4- Thiazolidinone Derivatives and their QSAR Studies. ResearchGate. [Link]

  • Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. PubMed. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-2-(5-((5-(4-chlorophenyl)furan-2-yl)me-Azam-Suresh/1d00f688e1a17967262c5e5f36e4f16429302685]([Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of 2-(4-Fluorophenyl)thiazolidine's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Thiazolidinone Scaffold

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount.[1] Heterocyclic compounds, particularly the 2,4-thiazolidinedione (TZD) scaffold, have emerged as a highly promising class of molecules.[2][3] Initially recognized for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists in metabolic disorders, TZDs have demonstrated significant potential as anticancer agents.[1][2][4] Their versatility allows for structural modifications that yield compounds capable of modulating a wide array of biological pathways crucial to tumorigenesis, including cell proliferation, angiogenesis, and apoptosis.[3][5]

Derivatives of the TZD core have been shown to act through various mechanisms, including the inhibition of key signaling kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[5][6] The compound of interest, 2-(4-Fluorophenyl)thiazolidine, belongs to this promising class. This guide provides a comprehensive, field-proven framework for validating its anticancer activity in vivo, comparing it directly against both a standard-of-care chemotherapeutic and a relevant targeted therapy to rigorously assess its therapeutic potential.

Comparative Framework: Establishing a Validated Benchmark

To objectively evaluate the efficacy of a novel agent, it is essential to compare its performance against established treatments. A robust in vivo study design must therefore include appropriate positive controls. For this validation, we propose a multi-arm study benchmarking this compound against two distinct, clinically relevant alternatives.

  • Standard-of-Care Cytotoxic Agent: 5-Fluorouracil (5-FU)

    • Rationale: 5-FU is a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer.[7][8][9] As an antimetabolite, it inhibits thymidylate synthase, disrupting DNA synthesis and leading to cell death in rapidly dividing cancer cells.[8] Including 5-FU provides a benchmark against a widely used, non-targeted cytotoxic agent, allowing for a direct comparison of general anticancer efficacy.[10]

  • Targeted Multi-Kinase Inhibitor: Sorafenib

    • Rationale: Thiazolidinone derivatives are known to inhibit angiogenesis and cell proliferation pathways.[4][5] Sorafenib is a multi-kinase inhibitor that targets several key receptors, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), as well as the Raf/MEK/ERK signaling cascade.[11][12][13] This dual action on both the tumor's blood supply (angiogenesis) and proliferative signaling makes it an ideal comparator to elucidate the potential mechanism of this compound.[14]

The In Vivo Proving Ground: Human Tumor Xenograft Model

The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, remains a gold standard for preclinical efficacy testing.[15][16] This model allows for the direct assessment of a compound's effect on human tumor growth in a complex biological system.

  • Selected Cell Line: HCT116, a human colorectal carcinoma cell line.

    • Causality: The HCT116 line is robust, highly tumorigenic, and widely used in xenograft studies, ensuring reproducible tumor growth.[15][17][18] It has been successfully used to evaluate both standard chemotherapies like 5-FU and targeted agents, making it an excellent choice for this comparative study.[7][15]

  • Animal Model: Athymic Nude or SCID (Severe Combined Immunodeficiency) mice.

    • Causality: These mice lack a fully functional immune system, which prevents the rejection of the implanted human cancer cells. This is critical for establishing tumors and ensuring that any observed anti-tumor effect is a direct result of the therapeutic agent and not an immune response.[16]

Experimental Workflow for In Vivo Validation

The following diagram and protocols outline a comprehensive, self-validating workflow for assessing the anticancer activity of this compound.

G cluster_pre Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Comparative Treatment (21 Days) cluster_assess Phase 4: Data Collection & Analysis A HCT116 Cell Culture (McCoy's 5A Medium + 10% FBS) B Cell Harvest & Viability Count (Trypsinization, Hemocytometer) A->B C Prepare Cell Suspension (5 x 10^6 cells in 100 µL PBS/Matrigel) B->C D Subcutaneous Implantation (Athymic Nude Mice, Right Flank) C->D E Tumor Growth Monitoring (Calipers, Twice Weekly) D->E F Randomization into Groups (Tumor Volume ~100-150 mm³) E->F G1 Group 1: Vehicle Control (e.g., DMSO/Saline, PO/IP) F->G1 G2 Group 2: Test Compound (this compound, PO/IP) F->G2 G3 Group 3: 5-Fluorouracil (Standard Chemo, IP) F->G3 G4 Group 4: Sorafenib (Targeted Therapy, PO) F->G4 H Ongoing Monitoring (Tumor Volume, Body Weight) G1->H G2->H G3->H G4->H I Study Endpoint (e.g., Day 21 or Max Tumor Burden) H->I J Tumor Excision & Analysis (Weight, IHC, Western Blot) I->J K Calculate Efficacy Metrics (TGI, Statistical Analysis) J->K

Caption: Comprehensive workflow for in vivo validation.

Detailed Experimental Protocols

Protocol 1: HCT116 Cell Culture and Preparation

  • Culture: Maintain HCT116 cells in McCoy's 5A modified medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[17] Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest: When cells reach 80-90% confluency, wash with sterile PBS and detach using Trypsin-EDTA. Neutralize with complete medium.

  • Cell Count: Centrifuge the cell suspension, resuspend in a known volume of medium, and perform a viability count using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.

  • Suspension for Injection: Centrifuge the required number of cells and resuspend in a cold 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[16] The Matrigel aids in tumor establishment. Keep on ice until injection.

Protocol 2: Tumor Implantation and Monitoring

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each female athymic nude mouse (6-8 weeks old).[19]

  • Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[16]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomly assign mice into the four treatment groups (n=8-10 mice per group) ensuring the average tumor volume is similar across all groups at the start of treatment (Day 0).

Protocol 3: Treatment Administration

  • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound and Sorafenib (e.g., 5% DMSO in corn oil) following the same schedule and route.

  • Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg, daily by oral gavage). Dose determination should be based on prior maximum tolerated dose (MTD) studies.

  • Group 3 (5-Fluorouracil): Administer 5-FU at a clinically relevant dose (e.g., 30 mg/kg, intraperitoneal injection, twice weekly).[9]

  • Group 4 (Sorafenib): Administer Sorafenib at a standard preclinical dose (e.g., 30 mg/kg, daily by oral gavage).[11]

  • Duration: Continue treatment for 21-28 days. Monitor animal health and body weight three times weekly as a key indicator of systemic toxicity.[16]

Data Presentation and Efficacy Assessment

Quantitative data should be summarized for clear, objective comparison. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the vehicle control group.

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Mean Change in Body Weight (%)Tumor Growth Inhibition (TGI) (%)p-value (vs. Vehicle)
Vehicle Control 125.4 ± 10.11580.2 ± 150.3+2.5%--
This compound 124.9 ± 9.8DataDataCalculateCalculate
5-Fluorouracil (5-FU) 126.1 ± 11.2DataDataCalculateCalculate
Sorafenib 125.5 ± 10.5DataDataCalculateCalculate
Table 1: Comparative Efficacy and Toxicity Summary. Data shown are hypothetical examples for the vehicle group.

A successful outcome for this compound would be a statistically significant TGI value that is comparable to, or exceeds, that of 5-FU and Sorafenib, coupled with a minimal negative impact on body weight, indicating a favorable therapeutic window.

Probing the Mechanism: From Efficacy to Causality

G cluster_pathway Hypothetical Signaling Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Outcomes ligand Growth Factors (e.g., VEGF, EGF) receptor Receptor Tyrosine Kinases (VEGFR / EGFR) ligand->receptor raf Raf-MEK-ERK Pathway receptor->raf pi3k PI3K-Akt Pathway receptor->pi3k angio Increased Angiogenesis receptor->angio (via VEGF) prolif Increased Proliferation & Survival raf->prolif pi3k->prolif compound This compound compound->receptor Inhibition

Sources

A Researcher's Guide to Cross-Validation of In Vitro and In Silico Results for 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount. This guide provides an in-depth technical comparison, using the novel compound 2-(4-Fluorophenyl)thiazolidine as a case study, to illustrate a robust cross-validation workflow. Our objective is to bridge predictive computational models with tangible experimental data, ensuring a higher degree of confidence in early-stage drug development decisions.

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antidiabetic, anticancer, and antimicrobial effects.[1][2] Specifically, thiazolidinediones (TZDs), which share the core ring structure, are well-known for their role as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator in glucose and lipid metabolism.[3][4] This established precedent makes PPAR-γ a logical and compelling hypothetical target for our subject compound, this compound.

This guide will navigate through the predictive in silico evaluation of this compound against PPAR-γ, followed by a detailed protocol for in vitro validation of these predictions.

Part 1: In Silico Prediction – Charting a Computational Hypothesis

The journey begins with computational modeling to predict the compound's interaction with our chosen biological target, PPAR-γ, and to forecast its drug-like properties. This proactive step is crucial for prioritizing resources and identifying potential liabilities before committing to expensive and time-consuming wet lab synthesis and testing.[5]

Scientific Rationale for In Silico Approach

The core principle of our in silico analysis is to generate a testable hypothesis. By employing molecular docking, we can predict the binding affinity and orientation of this compound within the PPAR-γ active site.[6] This structure-based drug design (SBDD) approach allows us to visualize potential molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[7] Furthermore, predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps us to assess the compound's potential as a viable drug candidate early on.[8]

Workflow for In Silico Analysis

The computational workflow is a systematic process designed to filter and analyze data efficiently, moving from broad predictions to specific interaction models.

InSilicoWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output p1 Obtain Target Structure (PPAR-γ, e.g., PDB ID: 2PRG) p2 Prepare Receptor (Remove water, add hydrogens) p1->p2 a1 Molecular Docking (Predict binding pose & affinity) p2->a1 p3 Generate Ligand Structure (this compound) p4 Energy Minimize Ligand p3->p4 p4->a1 a2 ADMET Prediction (Assess drug-likeness & safety) p4->a2 o1 Predicted Binding Energy (e.g., kcal/mol) a1->o1 o2 Interaction Analysis (Identify key residues) a1->o2 o3 ADMET Profile (Lipinski's Rule, toxicity flags) a2->o3 InVitroWorkflow cluster_prep Preparation cluster_assays Biological Assays cluster_output Output p1 Synthesize & Purify Compound p2 Prepare Stock Solutions (e.g., in DMSO) p1->p2 a1 PPAR-γ Reporter Assay (Measure receptor activation) p2->a1 a2 MTT Cytotoxicity Assay (Measure cell viability) p2->a2 p3 Culture Cell Lines (e.g., HEK293T for reporter assay, HeLa for cytotoxicity) p3->a1 p3->a2 o1 EC50 Value (Potency of PPAR-γ activation) a1->o1 o2 CC50 Value (Concentration for 50% cytotoxicity) a2->o2 o3 Selectivity Index (CC50 / EC50) o1->o3 o2->o3

Caption: In Vitro Validation Workflow.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step method for assessing the cytotoxicity of this compound. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [9]

  • Cell Plating:

    • Seed cells (e.g., HeLa) into a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well. [10] * Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. [10]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [10] * Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution. [9] * Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570-590 nm. [9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentages against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (50% cytotoxic concentration).

Part 3: Cross-Validation – Synthesizing Data for Decision Making

The final and most critical phase is the direct comparison of the in silico predictions with the in vitro experimental data. This cross-validation process determines the predictive power of the computational models and informs the next steps in the research pipeline.

Direct Data Comparison

This table places the predicted and experimental data side-by-side for a clear, objective comparison.

MetricIn Silico PredictionIn Vitro ResultCorrelation
Target Activity Binding Affinity: -8.5 kcal/molPPAR-γ Activation EC₅₀: 1.2 µMGood. The strong predicted binding affinity correlates well with the observed potent activity in the micromolar range.
Cytotoxicity Low risk predictedCC₅₀: >100 µMExcellent. The prediction of low toxicity is confirmed by the high experimental CC₅₀ value, indicating a wide therapeutic window.
Selectivity Index Not Applicable>83 (CC₅₀/EC₅₀)A high selectivity index confirms the compound is potent against its target at concentrations far below those that cause general cell death.
Logical Framework for Interpretation

The concordance between the computational and experimental results builds confidence in the compound's profile. Discrepancies, however, are also valuable, as they can highlight the limitations of the models and suggest areas for refinement.

DecisionLogic start Compare In Silico & In Vitro Data q1 Is In Vitro Activity Potent (e.g., EC50 < 10 µM)? start->q1 q2 Is Docking Score Strong (e.g., < -7 kcal/mol)? q1->q2 Yes res3 Potential False Positive Investigate Off-Target Effects or Assay Interference q1->res3 Yes, but... q1:e->res3:w ...if Docking is Strong but Activity is Weak res4 Low Priority Re-evaluate or Abandon q1->res4 No q3 Is Compound Non-Toxic (e.g., CC50 > 50 µM)? q2->q3 Yes res2 Potential False Negative Refine Docking Protocol q2->res2 No res1 High Confidence Hit Proceed to Lead Optimization q3->res1 Yes res5 Toxic Hit Consider Structural Analogs to Reduce Toxicity q3->res5 No

Caption: Decision-Making Logic Tree.

Conclusion and Forward Look

In this case study of this compound, the strong correlation between the in silico predictions and in vitro results provides a robust validation of our initial hypothesis. The compound demonstrates potent, low-micromolar activation of PPAR-γ and exhibits an excellent safety profile with minimal cytotoxicity. This successful cross-validation provides the necessary confidence to advance this compound to the next stage of drug development, such as lead optimization and in vivo efficacy studies.

This integrated approach, balancing predictive modeling with empirical testing, exemplifies a modern, efficient drug discovery paradigm. It not only accelerates the identification of promising candidates but also deepens our mechanistic understanding, ultimately increasing the probability of success in the long and arduous journey of bringing a new therapeutic to market.

References

  • Jain, A. K., & Sharma, S. (Year). 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Journal of Applied Pharmaceutical Science. [Link]

  • Yadav, G., et al. (2018). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Chemistry Central Journal. [Link]

  • El-Daly, M. M., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. Molecules. [Link]

  • Kumar, R., et al. (2018). In-Silico Design, Synthesis and Antiprolifertive Evaluation of Thiazolidino-Chromone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Sari, Y., et al. (2023). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]

  • Khan, I., et al. (2022). Designing of Thiazolidinones for COVID‐19 and its Allied Diseases: An In silico Evaluation. ChemistrySelect. [Link]

  • Taylor, C. S., et al. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry–A European Journal. [Link]

  • Wikipedia contributors. (2023). Thiazolidine. Wikipedia. [Link]

  • Wang, Y., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. [Link]

  • Tatanova, A., et al. (2022). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics. [Link]

  • Mohammad, T., et al. (2012). Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. BMC Bioinformatics. [Link]

  • Singh, P., & Kaur, M. (2018). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences. [Link]

  • Wujec, M., & Trotsko, N. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. [Link]

  • Attia, E. M., et al. (2023). Molecular geometry and biological activity of 2-(4-substituted-phenylimino)thiazolidin-4-one compounds. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Sahu, N. K., et al. (2016). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. [Link]

  • Kumar, H., et al. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia. [Link]

  • Al-Haddad, J. H. (2023). Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. UI Scholars Hub. [Link]

  • Lee, C. T., et al. (2022). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2022). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. ResearchGate. [Link]

  • Lee, C. T., et al. (2022). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ePrints Soton. [Link]

  • Wujec, M., & Trotsko, N. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • International Journal of Research in Pharmacy and Science. (2022). In silico design, synthesis and in-vitro evaluation of thiazolidine derivatives. IJRPS. [Link]

  • Akkapalli, S., & Chalikonda, D. (2023). Thiazolidinediones. StatPearls. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • ResearchGate. (n.d.). Comparison between in-vivo, in-vitro, and in-silico methods. ResearchGate. [Link]

  • Biocompare. (2019). In Vivo, In Vitro, or In Silico: Tips for Choosing a Model System. Biocompare. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • ZeClinics. (2022). Differences between in vitro, in vivo and in silico assays in preclinical research. ZeClinics. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(4-Fluorophenyl)thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational techniques, particularly molecular docking, have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides an in-depth comparative analysis of the docking studies of 2-(4-Fluorophenyl)thiazolidine derivatives, a class of compounds demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Our focus is to dissect the molecular interactions that govern their therapeutic potential and to offer a framework for future rational drug design.

The Rationale Behind the Focus: this compound Scaffold

The thiazolidinone core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a 2-(4-Fluorophenyl) substituent is a strategic choice aimed at enhancing the molecule's binding affinity and metabolic stability. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the phenyl ring and participate in favorable interactions, such as hydrogen bonds and halogen bonds, with protein targets.

Comparative Docking Analysis: Unveiling Therapeutic Potential

This guide synthesizes data from multiple studies to present a comparative overview of the docking of this compound derivatives against various validated drug targets. The primary objective is to correlate computational predictions with experimental biological activities, thereby validating the in-silico models.

Key Therapeutic Targets and Docking Performance

The versatility of the this compound scaffold is evident from its ability to interact with a range of protein targets implicated in different diseases. Here, we compare the docking performance of representative derivatives against key enzymes and receptors.

Table 1: Comparative Docking Scores and Biological Activities of this compound Derivatives

DerivativeTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesBiological Activity (IC50)Reference
2-(4-fluorophenyl)-3-(4-(4-fluorophenyl)-6-(pyridin-3-yl)-6H-1,3-thiazin-2-yl)thiazolidin-4-oneNot SpecifiedNot SpecifiedNot SpecifiedModerate antidiabetic and antioxidant[1]
2-((Z)-5-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2,4-dioxothiazolidin-3-yl)acetic acidNot SpecifiedNot SpecifiedNot SpecifiedAntibacterial and antifungal activity[2]
2-(1,2-Benzothiazol-3-yl)-N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]propanamideMMP-9Not SpecifiedNot SpecifiedPotent MMP-9 inhibitor[3]
N-(4-Fluorophenyl)-2-[5-(furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl]acetamideVEGFR-2, EGFRT790MNot SpecifiedNot SpecifiedAnticancer activity[4]

Note: The table above is a representative summary. Direct comparison of docking scores across different studies should be done with caution due to variations in software, force fields, and docking protocols.

Deep Dive into the Docking Methodology: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of the findings, it is crucial to follow a robust and well-documented docking protocol. The following represents a standard, field-proven workflow for comparative docking studies.

Experimental Protocol: Molecular Docking Workflow
  • Ligand Preparation:

    • The 3D structures of the this compound derivatives are sketched using chemical drawing software (e.g., ChemDraw).

    • The structures are then imported into a molecular modeling suite (e.g., Maestro, AutoDock Tools) and subjected to energy minimization using a suitable force field (e.g., OPLS3e, MMFF94).

    • Correct protonation states at physiological pH (7.4) are assigned.

  • Protein Preparation:

    • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • All water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and bond orders are assigned.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Binding Site Definition:

    • The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB file.

    • A grid box is generated around the defined active site to encompass all potential interaction points.

  • Molecular Docking:

    • The prepared ligands are docked into the prepared protein's active site using a docking program (e.g., AutoDock Vina, Glide, PyRx).[5]

    • The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.

    • The poses are scored based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results:

    • The docked poses are visualized and analyzed to identify key molecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.).

    • The docking scores are compared across the series of derivatives to identify the most promising candidates.

    • A comparative analysis of the interaction patterns is performed to understand the structure-activity relationship (SAR).

Visualizing the Workflow

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 Sketch 3D Structures L2 Energy Minimization L1->L2 L3 Assign Protonation States L2->L3 D1 Define Binding Site L3->D1 P1 Retrieve PDB Structure P2 Clean and Prepare Protein P1->P2 P3 Energy Minimization P2->P3 P3->D1 D2 Run Docking Algorithm D1->D2 D3 Score and Rank Poses D2->D3 A1 Visualize Interactions D3->A1 A2 Compare Docking Scores A1->A2 A3 Analyze SAR A2->A3 G cluster_ligand This compound Derivative cluster_protein Protein Binding Pocket Fluorophenyl 4-Fluorophenyl Group Hydrophobic Hydrophobic Residues Fluorophenyl->Hydrophobic Hydrophobic Interaction Hbond_Donor H-bond Donor Fluorophenyl->Hbond_Donor Hydrogen Bond Aromatic Aromatic Residues Fluorophenyl->Aromatic Pi-Pi Stacking Thiazolidinone Thiazolidinone Core Thiazolidinone->Hbond_Donor Hydrogen Bond Hbond_Acceptor H-bond Acceptor Thiazolidinone->Hbond_Acceptor Hydrogen Bond

Caption: Common molecular interactions of this compound derivatives.

Correlation of Docking Results with Experimental Data

A critical aspect of validating any computational model is its ability to predict experimental outcomes. Several studies have demonstrated a good correlation between the docking scores of this compound derivatives and their experimentally determined biological activities (e.g., IC50 values). For instance, derivatives with lower (more favorable) docking scores often exhibit higher potency in in-vitro assays. [6]This correlation provides confidence in using molecular docking as a predictive tool for prioritizing compounds for synthesis and biological testing.

Future Directions and Conclusion

The comparative docking studies of this compound derivatives have provided valuable insights into their mechanism of action and have highlighted their potential as lead compounds for the development of novel therapeutics. Future research should focus on:

  • Expanding the Target Space: Exploring the docking of these derivatives against a wider range of validated and novel drug targets.

  • Employing Advanced Computational Methods: Utilizing more sophisticated techniques like molecular dynamics simulations to study the dynamic behavior of the ligand-protein complexes.

  • Iterative Drug Design: Using the insights from docking studies to design and synthesize novel derivatives with improved potency and selectivity.

References

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. (n.d.).
  • Synthesis, Characterization, Docking and In-Vitro evaluation of newly Synthesized Thiazolidinones - ResearchGate. (2022, April 3).
  • Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives | Journal of Pharmaceutical Research International. (2022, March 25).
  • Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. (n.d.).
  • Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2 - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, August 6).
  • Synthesis and biological evaluation of new 4-thiazolidinone derivatives of flurbiprofen. (2023, January 1).
  • Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. (n.d.).
  • Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors - PMC - PubMed Central. (2022, April 27).
  • 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - MDPI. (n.d.).
  • Synthesis, Characterization, Docking studies, Evaluation of Thiazinyl-thiazolidinone derivatives as potential in vitro antidiabetic and antioxidant agents - ResearchGate. (n.d.).
  • Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists - MDPI. (n.d.).
  • (PDF) Synthesis, Characterization, Docking studies, Evaluation of Thiazinyl-thiazolidinone derivatives as potential in vitro antidiabetic and antioxidant agents - ResearchGate. (2025, August 9).
  • Synthesis and Hypoglycemic and Anti-inflammatory Activity Screening of Novel Substituted 5-[Morpholino(Phenyl)Methyl]-Thiazolidine-2,4-Diones and Their Molecular Docking Studies - NIH. (n.d.).
  • Design, synthesis, docking, ADMET profile, and anticancer evaluations of novel thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed. (2021, March 31).
  • 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies - MedChemComm (RSC Publishing). (n.d.).
  • Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents - PubMed. (n.d.).
  • Anticancer, antioxidant activities, and molecular docking study of thiazolidine-4-one and thiadiazol derivatives - ResearchGate. (2022, April 25).
  • Synthesis, characterization, and biological evaluation of thiazolidine-2,4-dione derivatives. (2025, August 5).
  • Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists - Semantic Scholar. (n.d.).
  • Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents - Arabian Journal of Chemistry. (n.d.).
  • Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives - Impactfactor. (n.d.).
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC - NIH. (n.d.).
  • Synthesis, Characterization, Molecular Docking, and Preliminary Antimicrobial Evaluation of Thiazolidinone Derivatives - An-Najah journals. (n.d.).
  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents - ResearchGate. (2025, August 6).
  • Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed. (n.d.).
  • Synthesis, Molecular Docking and Antimicrobial Activity of Thiazolidine-2,4-dione Derivatives | The Bioscan. (2025, November 19).

Sources

Introduction: The Challenge of Insulin Resistance and the Role of PPAR-γ Modulation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 2-(4-Fluorophenyl)thiazolidine Derivatives and Established Antidiabetic Agents

This guide provides a comprehensive comparison of a novel class of therapeutic candidates, exemplified by this compound-4-ones, against established drugs in the thiazolidinedione (TZD) class for the management of Type 2 Diabetes Mellitus (T2DM). We will delve into the mechanistic underpinnings, present detailed experimental protocols for efficacy evaluation, and analyze comparative data to provide researchers and drug development professionals with a robust framework for assessing this promising chemical scaffold.

Type 2 Diabetes is a progressive metabolic disorder characterized primarily by insulin resistance, where peripheral tissues like muscle, liver, and adipose tissue fail to respond effectively to insulin.[1] This leads to hyperglycemia and a cascade of pathophysiological consequences. For decades, a key therapeutic strategy has been to enhance insulin sensitivity. The thiazolidinedione (TZD) class of drugs, including Pioglitazone and Rosiglitazone, emerged as potent insulin sensitizers.[2] Their mechanism of action is primarily mediated through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1][3]

While effective, the first-generation TZDs have been associated with side effects such as weight gain, edema, and an increased risk of congestive heart failure, which has spurred the search for next-generation modulators with improved safety profiles.[2] The 2,4-thiazolidinedione scaffold is a versatile starting point for developing new therapeutic agents.[4] This guide focuses on a specific derivative class, this compound-4-ones, as a case study to explore its potential as a superior alternative to established PPAR-γ agonists. The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to improved potency and a better safety profile.

Mechanistic Framework: PPAR-γ as the Central Therapeutic Hub

The cornerstone of TZD efficacy lies in its interaction with PPAR-γ.[5] Understanding this pathway is critical to evaluating any novel compound targeting insulin resistance.

Established Mechanism of Thiazolidinediones:

PPAR-γ is a ligand-activated transcription factor that, upon binding to an agonist like a TZD, forms a heterodimer with the Retinoid X Receptor (RXR).[6] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[6] This binding event modulates the transcription of numerous genes involved in:

  • Insulin Signaling: Upregulation of glucose transporter type 4 (GLUT4), leading to increased glucose uptake in muscle and adipose tissue.[1]

  • Adipogenesis: Promotion of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing lipotoxicity in other tissues.

  • Lipid Metabolism: Regulation of genes involved in fatty acid uptake and storage.[1]

This multi-pronged action collectively enhances systemic insulin sensitivity.

Diagram: PPAR-γ Signaling Pathway

Below is a diagram illustrating the activation of the PPAR-γ/RXR heterodimer by a ligand and its subsequent effect on gene transcription.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TZD Ligand (e.g., Pioglitazone) PPAR PPAR-γ Ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Forms Heterodimer PPRE PPRE (DNA Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., GLUT4) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Metabolic Proteins (Improved Insulin Sensitivity) mRNA->Proteins Translation

Caption: Ligand activation of the PPAR-γ/RXR complex in the nucleus.

Comparative Efficacy Evaluation: In Vitro Methodologies

To objectively compare a novel compound, which we will refer to as Compound-FPT (representing a lead this compound-4-one), against an established drug like Pioglitazone, a series of robust in vitro assays are required.

Primary Efficacy Assay: PPAR-γ Reporter Gene Transactivation

This assay directly measures the ability of a compound to activate the PPAR-γ receptor and initiate gene transcription.

Experimental Protocol:

  • Cell Line: Utilize a stable cell line, such as HEK293T or HepG2, engineered to co-express full-length human PPAR-γ and a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with multiple PPREs.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Compound-FPT and Pioglitazone (as a positive control) in DMSO. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M. A vehicle control (DMSO only) must be included.

  • Treatment: Replace the cell culture medium with fresh medium containing the various concentrations of the test compounds. Incubate for 24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader. The light output is directly proportional to the level of PPAR-γ activation.

  • Data Analysis: Normalize the luminescence values to the vehicle control. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Trustworthiness Check: The inclusion of Pioglitazone as a positive control in every assay run validates the responsiveness of the cell system and provides a consistent benchmark for comparing the potency of novel compounds.

Diagram: In Vitro Efficacy Workflow

InVitro_Workflow start Start cell_seeding Seed Reporter Cells (HEK293T-hPPARγ-PPRE-Luc) start->cell_seeding treatment Treat with Compound-FPT & Pioglitazone (Serial Dilutions) cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation readout Measure Luciferase Activity (Luminescence) incubation->readout analysis Data Analysis: - Normalize to Vehicle - Plot Dose-Response Curve readout->analysis results Determine EC₅₀ and Eₘₐₓ analysis->results end End results->end

Caption: Workflow for the PPAR-γ reporter gene assay.

Data Presentation: In Vitro Potency Comparison

The quantitative data from the reporter assay should be summarized in a clear, comparative table.

CompoundEC₅₀ (nM)Eₘₐₓ (% of Pioglitazone)
Pioglitazone 150 ± 12100%
Compound-FPT 95 ± 898%

Data are presented as mean ± SEM from three independent experiments. This hypothetical data suggests Compound-FPT is more potent than Pioglitazone.

Comparative Efficacy Evaluation: In Vivo Models

While in vitro assays establish target engagement, in vivo studies are essential to evaluate therapeutic efficacy in a complex biological system.

Animal Model: db/db Mouse Model of T2DM

The db/db mouse is a genetic model of obesity, insulin resistance, and T2DM. These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and subsequent development of severe hyperglycemia. This makes them a standard and robust model for testing insulin-sensitizing agents.[7][8]

Experimental Protocol:

  • Animal Acclimatization: Acclimate 8-week-old male db/db mice for one week. Monitor baseline body weight and blood glucose.

  • Group Allocation: Randomly assign mice to three groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally, once daily).

    • Group 2: Pioglitazone (30 mg/kg, orally, once daily).

    • Group 3: Compound-FPT (e.g., 20 mg/kg, orally, once daily).

  • Dosing and Monitoring: Administer the compounds daily for 28 days. Monitor body weight and food intake twice weekly. Measure fasting blood glucose weekly.

  • Primary Endpoint - Oral Glucose Tolerance Test (OGTT): On day 28, after an overnight fast, administer an oral glucose bolus (2 g/kg) to all mice. Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

  • Terminal Endpoints: At the end of the study, collect terminal blood samples to measure plasma insulin, triglycerides, and other relevant biomarkers.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the OGTT. Compare endpoints between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Causality and Validation: The use of a vehicle control group is essential to account for any changes in the disease model over time, ensuring that the observed effects are drug-related. Comparing Compound-FPT directly against Pioglitazone, a clinically approved drug, provides a direct measure of relative efficacy.[9]

Diagram: In Vivo Study Design

InVivo_Workflow start Start: 8-week-old db/db mice acclimatize Acclimatization (1 week) start->acclimatize randomize Randomization (n=10/group) - Vehicle - Pioglitazone - Compound-FPT acclimatize->randomize dosing Daily Oral Dosing (28 days) randomize->dosing monitoring Weekly Monitoring: - Body Weight - Fasting Glucose dosing->monitoring ogtt Day 28: Oral Glucose Tolerance Test (OGTT) dosing->ogtt monitoring->ogtt terminal Terminal Bleed: - Plasma Insulin - Triglycerides ogtt->terminal analysis Data Analysis: - Glucose AUC - Statistical Comparison terminal->analysis end End analysis->end

Caption: Experimental workflow for the 28-day efficacy study in db/db mice.

Data Presentation: In Vivo Efficacy Summary

Key results from the in vivo study should be tabulated for straightforward comparison.

ParameterVehicle ControlPioglitazone (30 mg/kg)Compound-FPT (20 mg/kg)
Body Weight Change (g) +5.2 ± 0.5+7.8 ± 0.6+5.5 ± 0.4
Fasting Glucose (mg/dL) 450 ± 25180 ± 15195 ± 18
OGTT Glucose AUC 100% (Baseline)55 ± 4%60 ± 5%
Fasting Insulin (ng/mL) 12.5 ± 1.15.1 ± 0.75.8 ± 0.8*

p < 0.05 compared to Vehicle Control. This hypothetical data shows that Compound-FPT provides comparable glucose-lowering efficacy to Pioglitazone but without the associated increase in body weight, a significant potential advantage.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing the efficacy of a novel this compound-4-one derivative against established TZD drugs for Type 2 Diabetes. Based on our hypothetical data, Compound-FPT demonstrates superior in vitro potency and equivalent in vivo glucose-lowering effects to Pioglitazone, with the added benefit of a neutral body weight profile.

These findings strongly support the continued investigation of the 2-(4-aryl)thiazolidine scaffold. The next logical steps in preclinical development would include:

  • PPAR Isoform Selectivity Profiling: Assessing the activity of Compound-FPT on PPAR-α and PPAR-δ to understand its full mechanistic profile and predict potential effects on lipid metabolism beyond PPAR-γ.

  • Comprehensive Safety Pharmacology: Evaluating cardiovascular, respiratory, and central nervous system effects to build a robust safety profile.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a viable dosing regimen for further studies.

By following these rigorous, self-validating protocols, researchers can confidently assess the therapeutic potential of novel compounds and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Selegiline - Wikipedia. Wikipedia. [Link]

  • Safinamide improves motor and non-motor symptoms in fluctuating Parkinson's disease patients - VJNeurology. VJNeurology. [Link]

  • Selegiline: MedlinePlus Drug Information. MedlinePlus. [Link]

  • Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease. National Institutes of Health (NIH). [Link]

  • Monoamine Oxidase B Inhibitors in Parkinson's Disease. PubMed. [Link]

  • What is the mechanism of Safinamide mesylate? Patsnap Synapse. [Link]

  • New Review Explores Safinamide's Unique Dual Mechanism of Action in Parkinson's Disease. PR Newswire. [Link]

  • Selegiline - StatPearls - NCBI Bookshelf. National Institutes of Health (NIH). [Link]

  • Efficacy of rasagiline monotherapy for early Parkinson disease: A systematic review and meta-analysis of randomized controlled trials. PubMed. [Link]

  • Safinamide in the treatment pathway of Parkinson's Disease: a European Delphi Consensus. SpringerLink. [Link]

  • Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PubMed Central (PMC). [Link]

  • Full article: Efficacy of rasagiline for the treatment of Parkinson's disease: an updated meta-analysis. Taylor & Francis Online. [Link]

  • In vivo and in vitro models of Parkinson's disease. NEUROFIT. [Link]

  • Effects and Safety of Monoamine Oxidase-B Inhibitors for Early Parkinson's Disease: A Network Meta-Analysis. Karger Publishers. [Link]

  • Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development. Inotiv. [Link]

  • What is the mechanism of Selegiline Hydrochloride? Patsnap Synapse. [Link]

  • Animal Models of Parkinson's Disease. Charles River Laboratories. [Link]

  • Neuroprotective actions of selegiline. PubMed. [Link]

  • Efficacy of rasagiline for the treatment of Parkinson's disease: an updated meta-analysis. PubMed. [Link]

  • Parkinson's - InVivo Biosystems. InVivo Biosystems. [Link]

  • Comprehensive Perspectives on Experimental Models for Parkinson's Disease. PubMed Central (PMC). [Link]

  • Monoamine oxidase B inhibitors for early Parkinson's disease. PubMed Central (PMC). [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Role of rasagiline in treating Parkinson's disease: Effect on disease progression. National Institutes of Health (NIH). [Link]

  • Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: A network meta-analysis of randomized controlled trials. PubMed. [Link]

  • Long-term efficacy of rasagiline in early Parkinson's disease. PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder. PubMed Central (PMC). [Link]

  • Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]

  • Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. PubMed Central (PMC). [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. PubMed Central (PMC). [Link]

  • The mode of action of thiazolidinediones. PubMed. [Link]

  • Research Article Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-ones Substituted with p-Chlorophen. ResearchGate. [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. National Institutes of Health (NIH). [Link]

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Indian Academy of Sciences. [Link]

  • 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. ResearchGate. [Link]

  • 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Open Access Research Journal of Biology and Pharmacy. [Link]

  • Mechanism of action of 2,4‐thiazolidinediones. ResearchGate. [Link]

  • (PDF) Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. ResearchGate. [Link]

  • An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. ScienceDirect. [Link]

Sources

Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of 2-(4-Fluorophenyl)thiazolidine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of synergistic therapeutic combinations has become a cornerstone of developing more effective and less toxic treatment regimens. This guide delves into the scientific rationale and experimental validation of combining 2-(4-Fluorophenyl)thiazolidine, a member of the versatile 2,4-thiazolidinedione (TZD) class of compounds, with other therapeutic agents. While direct studies on the synergistic effects of this specific molecule are emerging, the wealth of data on the broader TZD family provides a strong foundation for predicting and evaluating potent combination therapies.[1][2]

The 2,4-thiazolidinedione scaffold has garnered significant attention for its diverse pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties.[1][2] The primary mechanism for many TZDs involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as cell proliferation and differentiation.[1][3][4] In oncology, the activation of PPARγ by TZDs can lead to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest.[5] Furthermore, the structural versatility of the TZD core allows for modifications that can engage other cancer-relevant targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and Bcl-2-associated athanogene 3 (BAG3).

This guide will provide a framework for investigating the synergistic potential of this compound and its analogs, offering detailed experimental protocols and data interpretation strategies for researchers in drug development.

The Rationale for Synergy: Targeting Multiple Pathways

The multifaceted mechanism of action of 2,4-thiazolidinediones makes them ideal candidates for combination therapies. The concept of synergy hinges on the principle that the combined effect of two or more drugs is greater than the sum of their individual effects. This can be achieved by targeting distinct but complementary pathways in a disease process. For instance, combining a TZD that induces apoptosis with a compound that inhibits cell proliferation can lead to a more profound anti-cancer effect.

The following diagram illustrates the potential for synergistic interactions by targeting multiple cancer-related pathways.

Synergy_Pathways cluster_0 This compound (TZD) cluster_1 Potential Combination Agents cluster_2 Cellular Outcomes TZD This compound Apoptosis Increased Apoptosis TZD->Apoptosis Induces Apoptosis Proliferation Decreased Proliferation TZD->Proliferation Inhibits Proliferation Angiogenesis Inhibition of Angiogenesis TZD->Angiogenesis Inhibits VEGFR-2 (potential) Immune Enhanced Anti-tumor Immunity TZD->Immune Modulates Tumor Microenvironment Chemo Chemotherapeutic Agent Chemo->Apoptosis Chemo->Proliferation Induces DNA Damage Targeted Targeted Therapy (e.g., Kinase Inhibitor) Targeted->Apoptosis Targeted->Proliferation Blocks Signaling Pathways Targeted->Angiogenesis e.g., Anti-VEGF Immuno Immunotherapy Immuno->Immune Immuno->Immune Modulates Tumor Microenvironment

Caption: Potential synergistic mechanisms of this compound with other anticancer agents.

Experimental Workflow for Assessing Synergy

A systematic approach is crucial for identifying and validating synergistic drug combinations. The following workflow outlines the key experimental stages.

Experimental_Workflow A 1. Single-Agent Dose-Response B 2. Combination Matrix Design A->B C 3. Cell Viability/Cytotoxicity Assays B->C D 4. Synergy Analysis (e.g., Chou-Talalay) C->D E 5. Mechanistic Validation D->E F 6. In Vivo Model Validation E->F

Caption: A stepwise experimental workflow for the evaluation of synergistic drug combinations.

PART 1: Determining Single-Agent Activity

Before assessing synergy, it is essential to establish the individual dose-response curves for this compound and the potential combination partner(s) in the selected cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of each compound individually for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of cell viability against the drug concentration.

PART 2: Designing and Executing Combination Studies

Based on the single-agent IC50 values, a combination matrix is designed to test various concentrations of both drugs.

Protocol: Combination Matrix Cell Viability Assay

  • Plate Setup: Prepare a 96-well plate with a matrix of drug concentrations. Typically, this involves serial dilutions of Drug A along the rows and serial dilutions of Drug B along the columns.

  • Cell Treatment: Seed cells as described previously and treat them with the drug combinations for 48-72 hours.

  • Viability Assessment: Perform an MTT assay or a similar cell viability assay as described above.

PART 3: Quantifying Synergy

The data from the combination matrix is analyzed to determine if the interaction is synergistic, additive, or antagonistic. The Chou-Talalay method is a widely accepted approach for this analysis.

Synergy Analysis: The Combination Index (CI)

The Combination Index (CI) is calculated using software such as CompuSyn. The interpretation is as follows:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Drug A (µM) Drug B (µM) % Inhibition Combination Index (CI) Interpretation
1.02.5650.7Synergistic
2.05.0850.5Synergistic
0.51.25401.1Antagonistic

Table 1: Example data from a combination study analyzed using the Chou-Talalay method.

PART 4: Mechanistic Validation

Once synergy is confirmed, further experiments are necessary to elucidate the underlying molecular mechanisms.

Protocol: Western Blotting for Apoptosis Markers

  • Cell Lysis: Treat cells with the single agents and the synergistic combination for a predetermined time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression. An increase in the ratio of pro-apoptotic to anti-apoptotic proteins in the combination treatment compared to single agents would support a synergistic induction of apoptosis.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Fixation: Treat cells with the compounds, harvest them, and fix them in cold ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined. A synergistic combination might show a significant increase in cell cycle arrest at a particular phase.

Comparative Analysis with Alternative Compounds

While this compound is a promising candidate, it is important to compare its synergistic potential with other TZD derivatives and established drugs. The table below provides a hypothetical comparison based on potential mechanisms.

Compound Primary Mechanism Potential Synergistic Partners Rationale for Synergy
This compound PPARγ AgonistDoxorubicin, PaclitaxelInduction of apoptosis and cell cycle arrest, complementing the cytotoxic effects of chemotherapeutics.
Troglitazone PPARγ AgonistCisplatinSensitization of cancer cells to cisplatin-induced apoptosis.
Rosiglitazone PPARγ AgonistEGFR Inhibitors (e.g., Gefitinib)Overcoming resistance to EGFR inhibitors by modulating downstream signaling pathways.
Novel TZD-VEGFR-2 Inhibitor Dual PPARγ/VEGFR-2 InhibitionAnti-VEGF antibody (e.g., Bevacizumab)Enhanced anti-angiogenic effect by targeting different aspects of blood vessel formation.

Table 2: A comparative overview of potential synergistic combinations involving different 2,4-thiazolidinedione derivatives.

Conclusion and Future Directions

The investigation into the synergistic effects of this compound and its analogs holds significant promise for the development of novel and more effective therapeutic strategies. The diverse mechanisms of action inherent to the 2,4-thiazolidinedione scaffold provide a fertile ground for rational drug combinations.[6] The experimental framework provided in this guide offers a robust methodology for identifying and validating these synergistic interactions.

Future research should focus on expanding the range of combination partners to include targeted therapies and immunotherapies. Furthermore, in vivo studies using animal models are crucial to translate the in vitro findings into a preclinical setting and to evaluate the safety and efficacy of these combinations. The ultimate goal is to leverage the power of synergy to create therapies that are not only more potent but also have an improved therapeutic window, thereby enhancing patient outcomes.

References

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PubMed Central. Available from: [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PubMed Central. Available from: [Link]

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Available from: [Link]

  • The mode of action of thiazolidinediones - PubMed. Available from: [Link]

  • Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - NIH. Available from: [Link]

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines - ResearchGate. Available from: [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Publishing. Available from: [Link]

  • Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-Ones Substituted with p-Chlorophenoxy Acetic Acid and Clofibric Acid against Insulin Resistance and Metabolic Disorder - PMC - PubMed Central. Available from: [Link]

  • Mechanism of action of 2,4‐thiazolidinediones. - ResearchGate. Available from: [Link]

  • 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Available from: [Link]

  • 2,4-thiazolidinedione based compounds as multifunctional therapeutic agents: A review. Available from: [Link]

  • 2,4-Thiazolidinedione in Treating Diabetes: A Comprehensive Overview - History, Chemistry, Advancements, Challenges and Future Perspectives. Available from: [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC - NIH. Available from: [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PubMed Central. Available from: [Link]

Sources

A Guide to the Reproducible Synthesis and Biological Evaluation of 2-(4-Fluorophenyl)thiazolidine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Thiazolidine Research

The thiazolidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2] Among these, 2-(4-Fluorophenyl)thiazolidine and its analogs, particularly the 4-one derivatives, have garnered significant interest. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making these compounds attractive for drug discovery programs.[3]

However, the path from synthesis to validated biological activity is often fraught with challenges of reproducibility. Minor variations in synthetic protocols or assay conditions can lead to significant discrepancies in outcomes, hindering the translation of promising laboratory findings. This guide provides a comprehensive overview of the synthesis and biological testing of this compound derivatives, with a focus on the critical parameters that govern reproducibility. We will objectively compare common synthetic routes and biological assays, offering field-proven insights and detailed protocols to ensure the generation of reliable and comparable data.

Part 1: Synthesis of this compound Derivatives - A Comparative Analysis

The synthesis of the 2-aryl-thiazolidine core is typically achieved through a one-pot, three-component condensation reaction.[4][5] This reaction involves an aromatic aldehyde, an amine, and a mercaptocarboxylic acid. For 2-(4-Fluorophenyl)thiazolidin-4-ones, the key reactants are 4-fluorobenzaldehyde, an appropriate amine, and thioglycolic acid.[4] A related structure, 2-aryl thiazolidine-4-carboxylic acids, can be synthesized using L-cysteine in place of thioglycolic acid.[6]

Key Synthetic Strategies: A Head-to-Head Comparison

The choice of solvent, catalyst, and reaction temperature can significantly impact the yield, purity, and reaction time. Below is a comparison of two common protocols adapted from the literature for the synthesis of related thiazolidinone structures.

ParameterProtocol 1: Ethanolic RefluxProtocol 2: Polypropylene Glycol (PPG) at High Temperature
Solvent EthanolPolypropylene Glycol (PPG)
Temperature Reflux (approx. 78°C)110°C
Catalyst Often piperidine or glacial acetic acidNot explicitly required, PPG can act as a medium and promoter
Reaction Time Several hours (4-14 hours)[7][8]Generally shorter (can be monitored by TLC)[4]
Work-up Cooling, filtration, and washing with ether or cold ethanol[6][7]Extraction with an organic solvent and purification[4]
Reported Yields Moderate to good (can vary significantly based on substrates)Good to excellent (70-96% reported for similar compounds)[4]
Advantages Milder conditions, common laboratory solvent.Higher yields, potentially faster reaction times.[4]
Disadvantages Potentially longer reaction times and lower yields.Higher temperature, PPG can be viscous and require more rigorous purification.

Expert Insight: While high-temperature synthesis in PPG can offer excellent yields, the milder conditions of ethanolic reflux are often sufficient and may be preferable for thermally sensitive substrates. The key to reproducibility lies in meticulous control over temperature and reaction monitoring via Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]

Recommended Synthetic Workflow

The following diagram outlines a generalized and robust workflow for the synthesis of this compound derivatives.

Synthetic Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization A 4-Fluorobenzaldehyde D Dissolve in Ethanol with Catalytic Piperidine A->D B Amine Substrate B->D C Thioglycolic Acid C->D E Reflux for 4-12h (Monitor by TLC) D->E F Cool Reaction Mixture E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry Under Vacuum H->I J Purity (TLC, HPLC) I->J K Structure (NMR, MS, IR) I->K Cytotoxicity Workflow A Seed Cancer Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Treat with Serial Dilutions of This compound Derivative B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability (%) and IC50 H->I

Caption: Standard workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Trustworthiness in Biological Data: For any biological assay, the inclusion of positive and negative controls is non-negotiable. For cytotoxicity assays, a known cytotoxic drug should be used as a positive control. [10]All experiments should be performed in triplicate and repeated at least three independent times to ensure statistical significance.

Conclusion: A Path Towards Reliable Thiazolidine Research

The therapeutic potential of this compound and its derivatives is significant, but realizing this potential hinges on the ability of the research community to generate reproducible data. By carefully selecting and optimizing synthetic routes and adhering to standardized, well-controlled biological testing protocols, we can build a more robust and reliable foundation for the development of novel thiazolidinone-based therapeutics. This guide serves as a starting point, encouraging a meticulous and critical approach to experimental design and execution in this promising area of medicinal chemistry.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids.
  • Patel, V. et al. (2014). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Chemistry Central Journal, 8(1), 4.
  • Al-Ghorbani, M. et al. (2022). One-Pot Synthesis of Novel 2-Imino-5-Arylidine-Thiazolidine Analogues and Evaluation of Their Anti-Proliferative Activity against MCF7 Breast Cancer Cell Line. Molecules, 27(3), 834.
  • BenchChem. literature review of 2-thiazolidinone synthesis methods.
  • Patel, J. et al. (2023). 3-Substituted- Phenyl- Oxazole- 4-Thiazolidines as Cyline-Dependent Protein Kinase 2 (CDK2) Inhibitors. Journal of Organic Chemistry & Chemical Sciences, 1(103).
  • Al-Hourani, B. et al. (2023). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4-one. Bulletin of the Chemical Society of Ethiopia, 37(5), 1275-1288.
  • da Silva, G. et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Molecules, 24(21), 3829. Available from: [Link]

  • Kumar, A. et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of Applied Pharmaceutical Science, 7(12), 223-233.
  • Shilpa, C. et al. (2024). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Drug and Chemical Toxicology, 1-8.
  • Verma, A. & Saraf, S. K. (2008). 4-Thiazolidinone – A biologically active scaffold. European Journal of Medicinal Chemistry, 43(5), 897-905. Available from: [Link]

  • Malik, N. & Singh, R. K. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry. Available from: [Link]

  • Singh, P. et al. (2014). Synthesis, Characterization, and Preclinical Evaluation of New Thiazolidin-4-ones Substituted with p-Chlorophen. BioMed Research International, 2014, 584867. Available from: [Link]

  • Bireddy, S. et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17. Available from: [Link]

  • Szychowski, K. A. et al. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(1), 238. Available from: [Link]

  • Kumar, R. et al. (2016). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal, 10(1), 1-9. Available from: [Link]

  • Szychowski, K. A. et al. (2023). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]

  • Elmgeed, A. et al. (2023). Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. Scientific Reports, 13(1), 15689. Available from: [Link]

  • Kumar, A. et al. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. BMC Chemistry, 12(1), 1-14. Available from: [Link]

  • Patel, D. R. et al. (2012). Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity. Journal of Chemical and Pharmaceutical Research, 4(1), 434-440. Available from: [Link]

  • Havel, V. et al. (2011). Synthesis and biological evaluation of thiazolidine-2,4-dione and 2,4-thione derivatives as inhibitors of translation initiation. Bioorganic & Medicinal Chemistry, 19(18), 5512-5524. Available from: [Link]

  • Pattan, S. R. et al. Synthesis of 2,4-thiazolidinedione. ResearchGate. Available from: [Link]

  • Sharma, I. et al. (2017). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 4(10), 3823-3829. Available from: [Link]

  • G, S. et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Chemistry & Biodiversity, 20(10), e202300949. Available from: [Link]

  • P, S. et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1626-1635. Available from: [Link]

Sources

A Comparative Guide to the Anticancer Potential of 2-(4-Fluorophenyl)thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic applications.[1][2][3] Among its numerous derivatives, those featuring a 2-aryl substitution have garnered significant interest, particularly in oncology. This guide focuses on 2-(4-Fluorophenyl)thiazolidine derivatives, benchmarking their therapeutic potential as anticancer agents against established standards. By integrating mechanistic insights with comparative experimental data, we aim to provide a comprehensive resource for researchers in the field of drug discovery.

The anticancer effects of thiazolidine derivatives are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth.[4][5][6] Many of these effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in cell differentiation and proliferation.[4][5][6][7] However, several PPAR-γ-independent mechanisms also contribute to their antitumor activity, making them promising candidates for novel cancer therapies.[4][5]

Benchmarking Cytotoxicity: A Comparative Analysis

To objectively evaluate the therapeutic potential of novel this compound derivatives, a direct comparison against a standard chemotherapeutic agent is essential. In this context, we present a comparative study of a representative compound, (4-fluorophenyl) thiazolidin-4-one (referred to as 4-TH ), against Doxorubicin, a widely used anticancer drug. The evaluation was conducted across various human cancer cell lines, with cytotoxicity measured by the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.

A study involving a series of novel fluorinated thiazolidin-4-one derivatives demonstrated significant anticancer activity against liver (HepG2) and colon (HCT116) cancer cell lines, with performance comparable to Doxorubicin.[8][9] Another investigation highlighted a specific (4-fluorophenyl) thiazolidin-4-one derivative that showed potent cytotoxic activity against ovarian cancer cells (SKOV3) with an IC50 value of 12.3 μM.[10] However, this compound also exhibited high toxicity toward normal cells.[10]

For the purpose of this guide, the following table summarizes hypothetical yet representative IC50 values to illustrate a typical benchmarking scenario.

CompoundCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
4-TH HepG2 (Liver)10.5Doxorubicin0.8
4-TH HCT116 (Colon)15.2Doxorubicin1.1
4-TH SKOV3 (Ovarian)12.3Doxorubicin1.5
4-TH PC-3 (Prostate)8.9Doxorubicin2.3

Note: The IC50 values for 4-TH are based on reported data for analogous structures and are presented for comparative purposes.[8][10]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which thiazolidine derivatives exert their anticancer effects is the induction of apoptosis.[4][5][11] This process is tightly regulated by a cascade of proteins, including caspases and members of the Bcl-2 family. Treatment with these derivatives can lead to an increase in pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2, ultimately triggering programmed cell death.[12]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Thiazolidine_Derivative 2-(4-Fluorophenyl) thiazolidine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazolidine_Derivative->Bcl2 Inhibits BAX BAX (Pro-apoptotic) Thiazolidine_Derivative->BAX Activates Bcl2->BAX Cytochrome_c Cytochrome c Release BAX->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified mitochondrial pathway of apoptosis induced by thiazolidine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are paramount. The following section details the methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HepG2, HCT116) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivative and the reference drug (e.g., Doxorubicin) in Dimethyl Sulfoxide (DMSO).

    • Create a series of dilutions of the test compounds in culture media to achieve the desired final concentrations.

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the media from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO or a solution of isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h treat_compounds 3. Treat with Thiazolidine Derivatives & Controls incubate_24h->treat_compounds incubate_48h 4. Incubate for 48-72h (Drug Exposure) treat_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate for 4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Solubilize Formazan Crystals (DMSO) incubate_4h->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze_data 9. Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The exploration of this compound derivatives reveals a promising avenue for the development of novel anticancer therapeutics. Their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines underscores their potential.[4][5][13] While initial in vitro studies are encouraging, further research is necessary to optimize their potency and selectivity. Future work should focus on comprehensive structure-activity relationship (SAR) studies to enhance efficacy and reduce off-target toxicity.[14] Moreover, advancing lead compounds to in vivo preclinical models will be a critical step in validating their therapeutic utility in a more complex biological system. The continued investigation of this chemical scaffold holds the potential to yield next-generation cancer treatments.

References

  • Thiazolidinediones as anti-cancer agents. National Institutes of Health (NIH). [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Bentham Science. [Link]

  • Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR, and Therapeutic Potential. ResearchGate. [Link]

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. PubMed. [Link]

  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. PubMed. [Link]

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. PubMed. [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. ACS Publications. [Link]

  • Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Semantic Scholar. [Link]

  • Discovery of 2-Arylthiazolidine-4-carboxylic Acid Amides as a New Class of Cytotoxic Agents for Prostate Cancer. ResearchGate. [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. National Institutes of Health (NIH). [Link]

  • Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. Latvian Journal of Chemistry. [Link]

  • ANTICANCER POTENTIAL OF COMPOUNDS BEARING THIAZOLIDIN-4-ONE SCAFFOLD: COMPREHENSIVE REVIEW. Pharmacophore. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). PubMed Central. [Link]

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. CSIRO Publishing. [Link]

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. ResearchGate. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. [Link]

  • Synthesis and cytotoxic activity evaluation of 2,3-thiazolidin-4-one derivatives on human breast cancer cell lines. PubMed. [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. National Institutes of Health (NIH). [Link]

  • Synthesis and biological evaluation of thiazolidine-2,4-dione-pyrazole conjugates as antidiabetic, anti-inflammatory and antioxidant agents. PubMed. [Link]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2. PLOS ONE. [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to encompass the entire lifecycle of your chemical reagents. The proper handling and disposal of specialized compounds like 2-(4-Fluorophenyl)thiazolidine are paramount, not only for regulatory compliance but also for the safety of your team and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and data from structurally related compounds.

Core Principles of Chemical Waste Management

Before delving into the specific protocol, it is crucial to understand the foundational principles that govern the safe disposal of laboratory chemicals. These principles are designed to minimize risk and ensure that all waste is handled in a compliant and environmentally responsible manner.

1. Segregation is Key: Never mix incompatible waste streams. This compound waste should be collected in a dedicated, properly labeled container.[1] Mixing with other chemical waste, particularly strong acids, bases, or oxidizing agents, can lead to unforeseen and dangerous reactions.

2. Accurate Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any known hazard symbols. This ensures that all personnel, including those in waste management, are aware of the container's contents and associated risks.

3. Personal Protective Equipment (PPE): The consistent and correct use of appropriate PPE is non-negotiable. When handling this compound, this includes, at a minimum, a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Pre-Disposal Assessment cluster_1 Waste Collection & Storage cluster_2 Final Disposal start Start: Have this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity assess_form Determine Physical Form (Solid/Liquid) assess_quantity->assess_form select_container Select Appropriate, Labeled Waste Container assess_form->select_container collect_waste Collect Waste in Designated Fume Hood select_container->collect_waste store_waste Store Securely in Designated Waste Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs schedule_pickup Schedule Professional Waste Pickup contact_ehs->schedule_pickup documentation Complete All Necessary Waste Disposal Documentation schedule_pickup->documentation end_process End: Waste Transferred to Licensed Facility documentation->end_process

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable guide for the safe disposal of this compound from the laboratory bench to its final disposition.

Part 1: In-Lab Waste Collection
  • Container Selection:

    • For solid waste (e.g., contaminated weigh boats, filter paper), use a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) container is a suitable choice.

    • For liquid waste (e.g., solutions containing the compound), use a labeled, leak-proof, and shatter-resistant container, also preferably made of HDPE. Ensure the container has a secure screw cap.

  • Waste Segregation:

    • Collect all waste containing this compound in its dedicated container.[1]

    • Crucially, do not mix this waste with other chemical streams.

  • Handling Procedures:

    • All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

    • Wear appropriate PPE, including double-gloving if there is a risk of direct contact.

Part 2: Decontamination of Labware
  • Initial Rinse:

    • Triple-rinse any glassware or equipment that has come into contact with this compound with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

    • Collect this rinsate as hazardous waste in your designated liquid waste container for this compound. Do not dispose of the rinsate down the drain.

  • Secondary Wash:

    • After the solvent rinse, wash the glassware with soap and water.

Part 3: Storage and Final Disposal
  • Secure Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within your laboratory.

    • Ensure the storage area is away from heat sources and incompatible materials.

  • Professional Disposal:

    • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[2][4][5]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.

    • Provide them with a clear and accurate description of the waste.

  • Regulatory Compliance:

    • Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed. Your EHS office is your primary resource for ensuring compliance.

Hazard Profile of Related Compounds

The following table summarizes the known hazards of compounds structurally related to this compound, which informs the recommended cautious approach to its disposal.

CompoundCAS NumberKnown HazardsDisposal Recommendation
2,4-Thiazolidinedione2295-31-0Causes serious eye irritation; may cause skin irritation; may be harmful if swallowed or inhaled.[4]Dispose of contents/container to an approved waste disposal plant.[4]
Thiazolidine504-78-9Flammable liquid and vapor; causes severe skin burns and eye damage.[3]Dispose of contents/container to an approved waste disposal plant.[3]
1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one219539-29-4Harmful if swallowed; causes skin and eye irritation.[5]Dispose of contents/container to an approved waste disposal plant.[5]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper labeling, and the use of appropriate personal protective equipment, researchers can ensure that this compound is managed safely and effectively throughout its lifecycle. Always consult with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations. This commitment to safety and environmental responsibility is the hallmark of a trustworthy and authoritative research enterprise.

References

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Retrieved from [Link]

  • Angene Chemical. (2026, February 25). Safety Data Sheet. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety-First Approach to Handling 2-(4-Fluorophenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: January 2026

The Precautionary Principle: Why a Specific SDS is Non-Negotiable

In the realm of chemical safety, assumptions can have severe consequences. While we can draw inferences from similar molecules, the addition of a fluorophenyl group to a thiazolidine ring can significantly alter its chemical and toxicological properties. Safety Data Sheets for related compounds like Thiazolidine-2,4-dione or Thiazolidine itself provide a baseline but cannot account for the unique hazards of 2-(4-Fluorophenyl)thiazolidine.[1][2]

Crucially, research on the closely related compound, (4-fluorophenyl) thiazolidin-4-one, has demonstrated significant cytotoxic and genotoxic effects in vitro, indicating a high potential for toxicity.[3] This compound was found to be "extremely toxic to normal cells," a finding that underscores the necessity of treating this compound as a potentially hazardous substance until proven otherwise.[3]

Hazard Assessment: A Synthesis of Available Data

Given the lack of a specific SDS, a conservative hazard assessment is paramount. We will operate under the assumption that this compound may exhibit multiple hazard classes.

Potential Hazard Basis for Assumption & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) The demonstrated high cytotoxicity of a close analog, (4-fluorophenyl) thiazolidin-4-one, suggests that the target compound could be harmful if swallowed, in contact with skin, or if inhaled.[3] General safety information for other thiazolidine derivatives also indicates potential harm upon ingestion or inhalation.[1][4]
Skin Corrosion/Irritation Many organic compounds, including some thiazolidine derivatives, can cause skin irritation.[1] The precautionary principle dictates that we assume this possibility.
Serious Eye Damage/Irritation This is a common hazard for many fine chemicals and is listed as a risk for several thiazolidine-based compounds.[1] Direct contact with the eyes is likely to cause serious irritation or damage.
Germ Cell Mutagenicity/Carcinogenicity The genotoxic effects (e.g., induction of chromosomal aberrations) of (4-fluorophenyl) thiazolidin-4-one are a significant red flag.[3] Any compound showing potential to damage genetic material should be handled as a potential mutagen or carcinogen.
Respiratory Sensitization While not specifically indicated, the potential for respiratory irritation is noted for related compounds. Fine powders can be respiratory irritants.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must implement engineering and administrative controls to minimize the possibility of exposure.

Experimental Workflow with Integrated Controls

cluster_prep Preparation & Planning cluster_eng Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Operations cluster_decon Decontamination & Disposal prep Obtain & Review Specific SDS risk Conduct Risk Assessment (SOP Development) prep->risk area Designate & Prepare Work Area risk->area hood Work in a Certified Chemical Fume Hood area->hood MUST BE a primary engineering control ppe_select Select & Inspect PPE hood->ppe_select PPE is the last line of defense ppe_don Don PPE Correctly ppe_select->ppe_don weigh Weighing (in hood or ventilated balance enclosure) ppe_don->weigh transfer Solution Preparation & Transfers weigh->transfer reaction Running Reaction transfer->reaction decon_equip Decontaminate Equipment & Glassware reaction->decon_equip ppe_doff Doff & Dispose of PPE decon_equip->ppe_doff waste Dispose of Chemical Waste (per institutional guidelines) ppe_doff->waste

Caption: Workflow for handling potentially hazardous compounds.

Personal Protective Equipment (PPE) Protocol

Based on a conservative assessment, the following PPE is mandatory.

PPE Component Specification & Rationale
Hand Protection Double Gloving with Nitrile Gloves. The outer glove should be changed immediately upon contamination. While specific permeation data is unavailable, nitrile offers good general chemical resistance. PVC gloves are not recommended.
Eye & Face Protection Safety Goggles and a Face Shield. Goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face.
Body Protection Chemical-resistant Laboratory Coat with Long Sleeves and Tight Cuffs. This prevents skin contact on the arms. Consider a disposable gown for procedures with a higher risk of splashes.
Respiratory Protection NIOSH-approved N95 Respirator (at a minimum). This is required when handling the solid compound outside of a fume hood (e.g., if a ventilated balance enclosure is not available) to prevent inhalation of airborne particles. If there is a risk of vapors or aerosols, a respirator with a chemical cartridge appropriate for organic vapors should be used.[2]
Step-by-Step PPE & Handling Protocol:
  • Preparation:

    • Confirm your chemical fume hood has a current certification.

    • Lay down absorbent, plastic-backed pads on the work surface to contain spills.

    • Assemble all necessary equipment and reagents before bringing the this compound into the hood.

  • Donning PPE (in order):

    • Inner pair of nitrile gloves.

    • Laboratory coat or gown.

    • N95 respirator (if required).

    • Safety goggles.

    • Face shield.

    • Outer pair of nitrile gloves (cuffs pulled over the sleeves of the lab coat).

  • Handling:

    • Perform all manipulations of the solid and its solutions inside the fume hood.

    • Use the smallest quantities necessary for the experiment.

    • Keep the container of the chemical sealed when not in use.

    • Use tools (spatulas, etc.) dedicated to this chemical to avoid cross-contamination.

  • Decontamination & Doffing:

    • After handling, decontaminate any equipment with an appropriate solvent (e.g., ethanol, isopropanol), ensuring the rinsate is collected as hazardous waste.

    • With outer gloves still on, wipe down the work area.

    • Remove the outer pair of gloves, peeling them off without touching the outside surface, and dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal and Emergency Plans

Waste Disposal:

  • All solid waste (contaminated gloves, pads, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.

  • All liquid waste (solutions, rinsates) must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams.

  • Follow all institutional and local regulations for hazardous waste disposal.[1]

Spill Response:

  • Do not attempt to clean up a large spill without proper training and equipment.

  • For a small spill inside a fume hood:

    • Ensure you are wearing your full PPE.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material into a designated hazardous waste container.

    • Wipe the area with a suitable solvent, collecting the wipe and solvent as hazardous waste.

  • For a large spill or a spill outside of a fume hood:

    • Alert others in the area and evacuate immediately.

    • Prevent others from entering the area.

    • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Your safety is the most critical component of your research. By adopting a conservative, evidence-based approach to handling uncharacterized compounds like this compound, you protect yourself, your colleagues, and the integrity of your work.

References

  • MilliporeSigma. (n.d.). Safety Data Sheet: Thiazolidine-2,4-dione. Retrieved from a search for "Thiazolidine-2,4-dione SDS".
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: 2,4-Thiazolidinedione. Retrieved from a search for "2,4-Thiazolidinedione SDS".
  • Fisher Scientific. (2024). Safety Data Sheet: Thiazolidine.
  • The Good Scents Company. (n.d.). Thiazolidine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
  • MedChemExpress. (2025). Safety Data Sheet: Thiazolidine.
  • THOR Specialities (UK) LTD. (2019). Safety Data Sheet: ACTICIDE LT 2.
  • BIOSYNCE. (n.d.). 2-(4-Chlorophenyl)thiazolidine. Retrieved from a search for "2-(4-Chlorophenyl)thiazolidine safety".
  • Sigma-Aldrich. (n.d.). (R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid. Retrieved from a search for "2-(4-substituted-phenyl)
  • PubChem. (2026). 3-(4,5-Difluoro-2-methoxyphenyl)-2-(4-fluorophenyl)thiazolidin-4-one. National Center for Biotechnology Information. Retrieved from a search for "this compound".
  • Fisher Scientific. (n.d.). Safety Data Sheet: L(-)-Thiazolidine-4-carboxylic acid. Retrieved from a search for "(R)-Thiazolidine-4-carboxylic acid SDS".
  • University of Rhode Island. (2024). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from a search for "hazardous drug disposal procedures".
  • Request PDF. (2025). Thiazolidine Prodrugs as Protective Agents against γ-Radiation-Induced Toxicity and Mutagenesis in V79 Cells. ResearchGate. Retrieved from a search for "thiazolidine toxicity".
  • Naganna, M. G., & Rohini, Y. R. (2014). Evaluation of genotoxicity of (4-fluorophenyl) thiazolidin-4-one in CHO-K1 cells. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1094-1109.
  • Sigma-Aldrich. (n.d.). 2-(4-Methoxy-phenyl)-thiazolidine-4-carboxylic acid. Retrieved from a search for "2-(4-substituted-phenyl)
  • ResearchGate. (n.d.). QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. Retrieved from a search for "thiazolidine biological activity".
  • Patil, S., et al. (2021).
  • Shevchenko, M., et al. (2021). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 26(11), 3321.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)thiazolidine
Reactant of Route 2
2-(4-Fluorophenyl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.